molecular formula C19H22N2O2 B1683588 Wieland-gumlich aldehyde CAS No. 466-85-3

Wieland-gumlich aldehyde

Cat. No.: B1683588
CAS No.: 466-85-3
M. Wt: 310.4 g/mol
InChI Key: UFUDXCDPABDFHK-IPAPBBTMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wieland-Gumlich aldehyde is an indoline alkaloid intermediate derived from the chemical degradation of strychnine . This compound serves as a crucial advanced precursor in the total synthesis of complex alkaloids, notably enabling a streamlined route back to (-)-strychnine itself . Its significance is further highlighted by its role in the industrial synthesis of alcuronium chloride (Alloferin), a neuromuscular blocking agent, via a dimerization process . Beyond its synthetic utility, the this compound is also a recognized biosynthetic intermediate in the natural pathway of strychnine, forming just before the final ring closure . This makes it a valuable compound for researchers studying the biosynthesis of monoterpene indole alkaloids. It is offered as a high-purity chemical for research applications exclusively. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

466-85-3

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol

InChI

InChI=1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1

InChI Key

UFUDXCDPABDFHK-IPAPBBTMSA-N

SMILES

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)O

Canonical SMILES

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Wieland-gumlich aldehyde;  Caracurine VII;  Deacetyldiaboline;  Desacetyldiaboline

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Key Intermediate: The Discovery of Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the structural elucidation of strychnine (B123637), the discovery of the Wieland-Gumlich aldehyde in 1932 by Walter Gumlich and Koozoo Kaziro, under the direction of Heinrich Wieland, marked a significant advancement in natural product chemistry. This in-depth guide explores the historical context, the intricate experimental protocols of its initial synthesis, and the lasting impact of this iconic molecule on the field of organic chemistry and drug development.

The this compound, a complex indoline (B122111) alkaloid, emerged not from a targeted synthesis but from the systematic degradation of strychnine.[1] At the time, the convoluted structure of strychnine, a potent neurotoxin, presented a formidable challenge to chemists. The research conducted in Wieland's laboratory was instrumental in piecing together the puzzle of its intricate polycyclic framework. The isolation of the this compound was a critical step in this process, providing a stable, crystalline intermediate that retained a significant portion of the original strychnine skeleton.

The Degradative Pathway: A Four-Step Journey from Strychnine

The original synthesis of the this compound from strychnine is a classic example of chemical degradation, a powerful tool in the structural determination of complex natural products. The process unfolds in four key stages:

  • Formation of Isonitrosostrychnine: The lactam ring of strychnine is opened through nitrosation.

  • Beckmann Fragmentation: The resulting oxime undergoes a fragmenttation reaction, a variation of the classic Beckmann rearrangement.

  • Decarboxylation: The intermediate carboxylic acid readily loses carbon dioxide.

  • Hydrolysis: The final step involves the hydrolysis of a nitrile to yield the aldehyde, which exists in equilibrium with its hemiacetal form.

Experimental Protocols: A Glimpse into 1930s Organic Chemistry

The following protocols are based on the original publications by Wieland, Gumlich, and Kaziro. It is important to note that the experimental techniques and safety standards of the 1930s differ significantly from modern practices.

Step 1: Preparation of Isonitrosostrychnine

Step 2: Beckmann Fragmentation of Isonitrosostrychnine

This crucial step employs a Beckmann fragmentation, a reaction that cleaves a carbon-carbon bond adjacent to an oxime.[2][3][4][5][6] The reaction is typically promoted by treatment with an acidic reagent, such as thionyl chloride or phosphorus pentachloride. This reaction breaks open one of the rings of the strychnine framework, leading to a cyano-carboxylic acid intermediate.

Step 3 & 4: Decarboxylation and Hydrolysis

The resulting intermediate readily undergoes decarboxylation upon heating. The final step to obtain the this compound involves the hydrolysis of the nitrile group. This was originally achieved using barium hydroxide.[1]

The following table summarizes the key transformations in the original synthesis of the this compound. Due to the limited availability of the full English text of the original 1932 and 1933 publications, the yields and specific reaction conditions are based on secondary sources and a general understanding of the described reactions.

StepTransformationReagents (based on secondary sources)Product
1Oximation of StrychnineAmyl nitriteIsonitrosostrychnine (Strychnine Oxime)
2Beckmann FragmentationThionyl chlorideCyano-seco-strychnine intermediate
3DecarboxylationHeatCyanated intermediate
4HydrolysisBarium hydroxideThis compound

Visualizing the Discovery: Reaction Pathway and Logic

To better illustrate the sequence of events and the chemical transformations, the following diagrams, generated using the DOT language, depict the experimental workflow and the core reaction pathway.

experimental_workflow strychnine Strychnine oxime Isonitrosostrychnine strychnine->oxime Amyl nitrite fragmentation Beckmann Fragmentation oxime->fragmentation Thionyl chloride decarboxylation Decarboxylation fragmentation->decarboxylation Heat hydrolysis Hydrolysis decarboxylation->hydrolysis Barium hydroxide wga This compound hydrolysis->wga

A simplified workflow for the original synthesis of the this compound.

reaction_pathway Strychnine Strychnine Isonitrosostrychnine Isonitrosostrychnine (Oxime) Strychnine->Isonitrosostrychnine Nitrosation Cyano_acid Cyano-carboxylic Acid Intermediate Isonitrosostrychnine->Cyano_acid Beckmann Fragmentation Nitrile Nitrile Intermediate Cyano_acid->Nitrile Decarboxylation WGA Wieland-Gumlich Aldehyde Nitrile->WGA Hydrolysis

The chemical transformations in the degradation of strychnine to the this compound.

The Enduring Legacy of the this compound

The discovery of the this compound was more than just a step in solving the strychnine puzzle. It provided a crucial, stable intermediate that would later become a cornerstone in the total synthesis of strychnine itself. Numerous modern synthetic routes to strychnine converge on the synthesis of the this compound, which can then be converted to the final product in high yield.[7][8] This highlights the strategic importance of this molecule in the planning and execution of complex natural product synthesis.

Furthermore, the degradative work of Wieland and his team exemplified a powerful strategy for structure elucidation that dominated the field for decades. The meticulous dissection of complex molecules into smaller, more manageable fragments was a testament to the analytical power of classical organic chemistry.

For researchers and drug development professionals, the story of the this compound serves as a powerful reminder of the importance of fundamental research. The quest to understand the structure of a natural toxin led to the discovery of a versatile chemical intermediate that continues to be a valuable tool for synthetic chemists. The methods employed, while historical, laid the groundwork for the development of more sophisticated techniques for the synthesis and modification of complex bioactive molecules.

References

The Wieland-Gumlich Aldehyde: A Keystone in Strychnine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde is a pivotal chemical intermediate derived from the oxidative degradation of the complex alkaloid, strychnine (B123637). First synthesized by Walter Gumlich and Kazuo Kaziro in Heinrich Wieland's laboratory, its formation was a critical step in the original elucidation of strychnine's intricate structure.[1] Today, it remains a compound of significant interest, serving as a key precursor in the total synthesis of strychnine and its analogs, as well as in the industrial production of semi-synthetic muscle relaxants like alcuronium (B1664504) chloride.[1]

This guide provides a comprehensive overview of the this compound, focusing on its formation from strychnine, its physical and spectroscopic properties, and detailed experimental protocols for its preparation and subsequent conversion back to strychnine.

Physicochemical and Spectroscopic Data

The structural complexity of strychnine and the this compound is reflected in their physical and spectroscopic data. The following tables summarize key quantitative information for both compounds, facilitating comparison and characterization.

Table 1: Physicochemical Properties

PropertyStrychnineThis compound
Molecular Formula C₂₁H₂₂N₂O₂C₁₉H₂₂N₂O₂
Molar Mass 334.41 g/mol 310.39 g/mol
Appearance White crystalline powderCrystals from acetone/methanol
Melting Point 270 °C (decomposes)213-214 °C (decomposes)[2]
Optical Rotation [α]ᴅ²⁰ -104.3° (c=0.25, EtOH)[α]ᴅ²² -133.8° (c=0.52, MeOH)[2]
CAS Number 57-24-9466-85-3[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ, ppm)

Carbon AtomStrychnine (CDCl₃)This compound (CDCl₃)
1 128.8131.0
2 125.1124.6
3 122.9120.3
4 128.0129.0
5 142.3147.2
6 117.0110.1
7 60.159.2
8 52.452.8
9 --
10 170.096.7 (Hemiacetal)
11 66.842.8
12 77.9137.9
13 42.443.1
14 49.950.5
15 31.832.5
16 48.348.9
17 43.170.1
18 --
19 --
20 50.1122.5
21 26.660.5 (CH₂OH)
22 32.1193.5 (Aldehyde)
23 42.1-

Note: NMR data is compiled from various sources and may vary slightly based on solvent and experimental conditions. Strychnine data from ChemicalBook. This compound data based on Wenkert et al., J. Org. Chem. 1978, 43, 1099.

The Degradation Pathway of Strychnine

The classical degradation of strychnine to the this compound involves a multi-step sequence that cleaves the C10-C11 bond within the lactam ring of strychnine. This transformation fundamentally alters the core structure, opening the seventh ring and unmasking the indoline (B122111) core.

The overall process can be visualized as a workflow:

G Strychnine Strychnine Isonitroso Isonitrosostrychnine (Oxime) Strychnine->Isonitroso Amyl nitrite, NaOEt, EtOH Nitrile Intermediate Nitrile Isonitroso->Nitrile 1. SOCl₂ 2. Heat (Decarboxylation) Hemiacetal Hemiacetal Nitrile->Hemiacetal Ba(OH)₂, H₂O, Heat WGA Wieland-Gumlich Aldehyde Hemiacetal->WGA Equilibrium G WGA Wieland-Gumlich Aldehyde Strychnine Strychnine WGA->Strychnine Reagents Malonic Acid Sodium Acetate Acetic Anhydride Acetic Acid Reagents->WGA

References

Wieland-Gumlich Aldehyde: A Technical Guide to its Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a complex indoline (B122111) alkaloid, stands as a cornerstone in the history and practice of natural product synthesis. First isolated as a degradation product of strychnine (B123637), it has since become a pivotal intermediate in the total synthesis of strychnine and a variety of related alkaloids. Its intricate polycyclic framework and reactive functional groups have captivated synthetic chemists for decades, leading to the development of elegant and innovative synthetic strategies. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and spectroscopic characteristics, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of drug development through the biological activity of its derivatives.

Chemical and Physical Properties

The this compound is a crystalline solid with a defined stereochemistry. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Systematic Name (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-triene-10-carbaldehydeIUPAC
CAS Number 466-85-3[1]
Molecular Formula C₁₉H₂₂N₂O₂[2]
Molecular Weight 310.39 g/mol [2]
Appearance Crystals[2]
Melting Point 213-214 °C (decomposes)[2]
Optical Rotation [α]D²² = -133.8° (c = 0.52 in methanol)[2]
Solubility Soluble in methanol, ethanol, chloroform; slightly soluble in acetone, ethyl acetate (B1210297)[2]

Spectroscopic Data

The structural elucidation and characterization of the this compound rely heavily on modern spectroscopic techniques. Below is a summary of its key spectroscopic data.

¹³C NMR Spectroscopy

A detailed ¹³C NMR study of the this compound was reported by Wenkert et al. in 1978. The chemical shifts provide a carbon map of the complex polycyclic structure.

Carbon AtomChemical Shift (ppm)
Aldehyde C=O~190-200
Aromatic C~110-150
Alkene C~115-140
Aliphatic C~20-70
C-O~50-90

(Note: The exact values from the original publication by Wenkert et al. should be consulted for precise assignments.)

¹H NMR Spectroscopy

The ¹H NMR spectrum of the this compound is complex due to the numerous protons in distinct chemical environments. Key characteristic signals include:

  • Aldehydic proton: A singlet typically found in the downfield region (δ 9-10 ppm).

  • Aromatic protons: Multiple signals in the aromatic region (δ 7-9 ppm).

  • Vinylic protons: Signals in the alkene region (δ 4.5-7.0 ppm).

  • Aliphatic protons: A complex series of multiplets in the upfield region (δ 1-5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the this compound displays characteristic absorption bands corresponding to its functional groups:

  • C=O stretch (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C=C stretch (aromatic and alkene): Bands in the 1600-1680 cm⁻¹ region.

  • C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry of the this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex but can provide valuable structural information. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or a hydrogen radical.

Experimental Protocols

Synthesis of this compound from Strychnine

The classical synthesis of the this compound involves the degradation of strychnine.[1] The overall transformation is a multi-step process.

Workflow for the Degradation of Strychnine to this compound

G Strychnine Strychnine Oxime Oxime Intermediate Strychnine->Oxime Amyl nitrite CarbamicAcid Carbamic Acid Derivative Oxime->CarbamicAcid Beckmann Fragmentation (Thionyl chloride) Nitrile Nitrile Intermediate CarbamicAcid->Nitrile Decarboxylation Hemiacetal Hemiacetal Nitrile->Hemiacetal Nucleophilic displacement (Barium hydroxide) WGA This compound Hemiacetal->WGA Equilibrium G WGA This compound Strychnine Strychnine WGA->Strychnine Malonic acid, Acetic anhydride, Sodium acetate in Acetic acid G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_vesicle->ACh Release Ca_channel_pre Voltage-gated Ca²⁺ Channel nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binds to Alcuronium Alcuronium Chloride Alcuronium->nAChR Blocks Na_channel Na⁺ Influx nAChR->Na_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Leads to Contraction Muscle Contraction Depolarization->Contraction Triggers G cluster_0 Inhibitory Interneuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Motor Neuron Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (Cl⁻ Channel) Glycine->GlyR Binds to Strychnine Strychnine Strychnine->GlyR Blocks Cl_channel Cl⁻ Influx GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to No_Contraction Reduced Muscle Contraction Hyperpolarization->No_Contraction Results in

References

The Wieland-Gumlich Aldehyde: A Keystone in Strychnine Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of a Storied Indole Alkaloid

For researchers, scientists, and professionals in drug development, the Wieland-Gumlich aldehyde stands as a molecule of significant historical and synthetic importance. Its discovery was a pivotal moment in the structural elucidation of strychnine (B123637), one of the most complex alkaloids of its time. This technical guide provides a comprehensive overview of the core chemical principles, experimental methodologies, and logical frameworks that led to the definitive determination of the this compound's structure.

Introduction: A Degradation Product that Unlocked a Structural Puzzle

The this compound, first isolated by Heinrich Wieland and his colleagues Walter Gumlich and Koozoo Kaziro in the early 1930s, was not initially discovered as a natural product but as a key degradation product of strychnine.[1] The structural elucidation of strychnine was a formidable challenge for chemists of that era, and the systematic degradation of the complex molecule into smaller, more manageable fragments was a primary strategy. The this compound, a C19H22N2O2 indoline (B122111) derivative, emerged from a multi-step chemical degradation of strychnine, and its own structural determination was inextricably linked to that of the parent alkaloid.[1] This compound has since found utility as a crucial intermediate in the total synthesis of strychnine and in the industrial production of semi-synthetic muscle relaxants like alcuronium (B1664504) chloride.[1]

The Chemical Degradation of Strychnine: Unveiling the Aldehyde

The formation of the this compound from strychnine is a classic example of chemical degradation used for structure elucidation. The process involves a four-step sequence that cleaves one of the rings in the intricate cage-like structure of strychnine.

Experimental Protocols

The original experimental protocols developed by Wieland and his team were foundational in organic chemistry. Below are the detailed methodologies for the key transformations.

Step 1: Formation of Strychnine Oxime

  • Reaction: Strychnine is treated with amyl nitrite (B80452) in the presence of sodium ethoxide to form the corresponding oxime.

  • Procedure (based on classical methods): To a solution of strychnine in absolute ethanol (B145695), a solution of sodium metal in absolute ethanol is added. The mixture is cooled, and amyl nitrite is added dropwise with stirring. The reaction is allowed to proceed at low temperature until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.

Step 2: Beckmann Fragmentation

  • Reaction: The strychnine oxime undergoes a Beckmann fragmentation upon treatment with thionyl chloride. This step is crucial as it results in the cleavage of a carbon-carbon bond and the formation of a carbamic acid intermediate.[1]

  • Procedure (based on classical methods): The strychnine oxime is suspended in a suitable inert solvent, such as chloroform (B151607) or benzene, and cooled in an ice bath. Thionyl chloride is added dropwise with vigorous stirring. The reaction mixture is then carefully warmed to room temperature and stirred until the reaction is complete. The solvent is removed under reduced pressure to yield the crude product.

Step 3: Decarboxylation

  • Reaction: The unstable carbamic acid intermediate readily undergoes decarboxylation to form a nitrile.[1]

  • Procedure (based on classical methods): This step often occurs spontaneously following the Beckmann fragmentation or upon gentle warming of the reaction mixture.

Step 4: Hydrolysis of the Nitrile to the Hemiacetal

  • Reaction: The nitrile is hydrolyzed under basic conditions, using barium hydroxide (B78521), to yield a hemiacetal.[1] This hemiacetal exists in equilibrium with the open-chain hydroxy aldehyde, the this compound.

  • Procedure (based on classical methods): The crude nitrile is treated with an aqueous solution of barium hydroxide and heated under reflux. The progress of the reaction is monitored until the hydrolysis is complete. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The this compound is then purified by chromatography or recrystallization.

The logical flow of this degradation pathway was instrumental in piecing together the structure of the this compound and, by extension, that of strychnine.

degradation_pathway Strychnine Strychnine Oxime Oxime Strychnine->Oxime Amyl nitrite, NaOEt Carbamic_Acid Carbamic Acid (intermediate) Oxime->Carbamic_Acid Thionyl chloride (Beckmann Fragmentation) Nitrile Nitrile Carbamic_Acid->Nitrile Decarboxylation Hemiacetal Hemiacetal Nitrile->Hemiacetal Ba(OH)2, H2O WG_Aldehyde Wieland-Gumlich Aldehyde Hemiacetal->WG_Aldehyde Equilibrium

Degradation of Strychnine to this compound

Structural Elucidation: A Convergence of Evidence

The determination of the precise structure of the this compound was a significant achievement, relying on a combination of chemical degradation, physical properties, and spectroscopic analysis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data that was instrumental in the structural elucidation is presented below.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[2]
Molar Mass 310.39 g/mol [2]
Melting Point 213-214 °C (decomposes)[2]
Optical Rotation [α]D²² = -133.8° (c=0.52 in methanol)[2]
UV (Hydrochloride) λmax at 240 and 290 nm[2]
¹³C NMR A detailed study was conducted by Wenkert et al. in 1978.[2]
Spectroscopic Interpretation

While the original structure was deduced primarily through chemical means, modern spectroscopic techniques have provided definitive confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of the this compound would be expected to show a strong absorption band characteristic of an aldehyde C=O stretch (typically around 1720-1740 cm⁻¹), as well as characteristic C-H stretching frequencies for the aldehyde proton (around 2720 and 2820 cm⁻¹). A broad absorption in the 3200-3600 cm⁻¹ region would indicate the presence of the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is particularly informative. A key signal would be the downfield resonance of the aldehyde proton (typically δ 9-10 ppm), likely appearing as a singlet or a narrow multiplet. The spectrum would also show signals for the vinyl proton, the protons adjacent to the nitrogen atoms, and the protons of the aromatic ring.

    • ¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. A signal in the highly deshielded region (δ 190-200 ppm) would confirm the presence of the aldehyde carbonyl carbon. The Wenkert et al. study provided the complete carbon assignments, which were crucial for confirming the connectivity of the complex polycyclic framework.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 310, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the alkaloid skeleton, providing further structural clues.

The Unambiguous Proof: X-ray Crystallography

The logical process of combining these pieces of evidence is what ultimately led to the accepted structure.

structure_elucidation cluster_evidence Experimental Evidence cluster_deduction Structural Deductions Degradation Chemical Degradation (from Strychnine) Connectivity Molecular Formula & Connectivity Degradation->Connectivity PhysChem Physicochemical Data (m.p., [α]) PhysChem->Connectivity Spectroscopy Spectroscopic Data (NMR, IR, MS, UV) Spectroscopy->Connectivity Functional_Groups Functional Groups (Aldehyde, Hydroxyl, Indoline) Spectroscopy->Functional_Groups Xray X-ray Crystallography (of derivatives) Xray->Connectivity Stereochemistry Stereochemistry & Absolute Configuration Xray->Stereochemistry Final_Structure Definitive Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Stereochemistry->Final_Structure

Logical Flow of Structural Elucidation

Conclusion: An Enduring Legacy in Chemistry

The structural elucidation of the this compound is a testament to the power of classical chemical degradation methods combined with modern analytical techniques. What began as a quest to understand the enigmatic structure of strychnine led to the discovery and characterization of a molecule that has become a cornerstone in the synthesis of complex alkaloids. For today's researchers, the story of the this compound serves as a powerful reminder of the intricate logic and experimental rigor required to unravel the secrets of complex molecular architecture, a process that continues to drive innovation in drug discovery and development.

References

An In-depth Technical Guide to Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wieland-Gumlich aldehyde, a pivotal intermediate in the chemistry of Strychnos alkaloids. This document details its chemical identity, physicochemical properties, and key synthetic protocols, aiming to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

The this compound, also known as caracurine VII, is a complex indoline (B122111) alkaloid. Historically, it is a degradation product of strychnine (B123637), and its structural elucidation was a significant step towards understanding the intricate architecture of strychnine itself.[1] First isolated and characterized by Wieland and Gumlich, this compound has since become a cornerstone in the total synthesis of strychnine and its analogues.[1] Its strategic importance lies in its role as a late-stage intermediate, which can be efficiently converted to strychnine. This has made the this compound a frequent target in many total synthesis campaigns.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) registry number for the this compound is 466-85-3 .

The nomenclature of this complex molecule can be described in several ways, reflecting its structural features and historical context. The compound exists in equilibrium between a hemiacetal form and an open-chain aldehyde form.

  • Common Names: this compound, Caracurine VII, Deacetyldiaboline.

  • Systematic (IUPAC) Names:

    • As the hemiacetal: (17R)-19,20-Didehydro-17,18-epoxycuran-17-ol

    • As the aldehyde: (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹’⁹.0²’⁷.0¹⁴’¹⁷]octadeca-2,4,6-triene-10-carbaldehyde[1]

The hemiacetal form is often the one represented by the CAS number. The name "this compound" remains the most commonly used term in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound is presented in the table below.

PropertyValueSource
CAS Number 466-85-3Multiple Sources
Molecular Formula C₁₉H₂₂N₂O₂Multiple Sources
Molecular Weight 310.39 g/mol Multiple Sources
Appearance Crystals
Melting Point 213-214 °C (decomposes)
Optical Rotation [α]D²² = -133.8° (c = 0.52 in methanol)
Solubility Soluble in methanol, ethanol, chloroform; slightly soluble in acetone, ethyl acetate (B1210297).

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the this compound from strychnine and its subsequent conversion back to strychnine. These protocols are based on classical literature procedures and have been employed in numerous synthetic campaigns.

Synthesis of this compound from Strychnine

The degradation of strychnine to the this compound is a multi-step process.[1]

Step 1: Formation of Isonitrosostrychnine

  • Strychnine is treated with amyl nitrite (B80452) to form the corresponding oxime, isonitrosostrychnine.

Step 2: Beckmann Fragmentation

  • The oxime undergoes a Beckmann fragmentation upon treatment with thionyl chloride, leading to a carbamic acid intermediate.

Step 3: Decarboxylation and Nitrile Formation

  • The carbamic acid readily decarboxylates to yield a nitrile.

Step 4: Hydrolysis to the Hemiacetal

  • The nitrile is then subjected to nucleophilic displacement of the cyanide group by barium hydroxide, which facilitates hydrolysis to the hemiacetal form of the this compound. The aldehyde exists in equilibrium with this more stable cyclic hemiacetal.

Conversion of this compound to Strychnine

The conversion of the this compound to strychnine can be achieved in a single, high-yielding step.[2]

  • Reaction Components: The this compound is reacted with malonic acid, acetic anhydride (B1165640), and sodium acetate in acetic acid.

  • Procedure: A mixture of the this compound, malonic acid, and sodium acetate in glacial acetic acid and acetic anhydride is heated. The reaction progress is monitored by an appropriate method (e.g., TLC). Upon completion, the reaction mixture is worked up to isolate strychnine. This transformation typically proceeds in high yield, often around 80%.[2]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving the this compound.

Strychnine to this compound Strychnine Strychnine Isonitrosostrychnine Isonitrosostrychnine (Oxime) Strychnine->Isonitrosostrychnine Amyl Nitrite Carbamic_Acid Carbamic Acid Intermediate Isonitrosostrychnine->Carbamic_Acid Thionyl Chloride (Beckmann Fragmentation) Nitrile Nitrile Intermediate Carbamic_Acid->Nitrile Decarboxylation WGA Wieland-Gumlich Aldehyde (Hemiacetal) Nitrile->WGA Barium Hydroxide

Caption: Degradation of Strychnine to this compound.

This compound to Strychnine WGA Wieland-Gumlich Aldehyde Strychnine Strychnine WGA->Strychnine Malonic Acid, Acetic Anhydride, Sodium Acetate, Acetic Acid

Caption: Conversion of this compound to Strychnine.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a synthetically versatile intermediate derived from the degradation of strychnine (B123637), holds a significant place in the history and development of organic chemistry. Its complex, polycyclic structure and multiple stereocenters have made it a challenging and rewarding target for total synthesis. A thorough understanding of its stereochemistry and absolute configuration is paramount for its use in the synthesis of various natural products and their analogues, particularly in the field of drug development where precise three-dimensional structure is critical for biological activity. This guide provides a detailed overview of the stereochemical aspects of the this compound, supported by quantitative data, experimental protocols, and logical diagrams.

Stereochemistry and Absolute Configuration

The this compound possesses a rigid pentacyclic core with several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been unequivocally established through a combination of chemical degradation studies, spectroscopic analysis, and enantioselective total synthesis.

The systematic IUPAC name for the naturally occurring enantiomer of the this compound is (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹’⁹.0²’⁷.0¹⁴’¹⁷]octadeca-2,4,6-triene-10-carbaldehyde . This name precisely defines the spatial orientation of the substituents at each chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules.

Furthermore, its CAS name, (17R)-19,20-Didehydro-17,18-epoxycuran-17-ol , specifically highlights the configuration at the C-17 position. The consistency between these nomenclature systems provides a comprehensive and unambiguous description of the molecule's absolute stereochemistry.

The InChI (International Chemical Identifier) string further codifies this stereochemical information: InChI=1S/C19H22N2O2/c22-8-5-12-10-21-7-6-19-15-3-1-2-4-16(15)20-18(19)14(11-23)13(12)9-17(19)21/h1-5,11,13-14,17-18,20,22H,6-10H2/b12-5-/t13-,14+,17-,18-,19+/m0/s1. This machine-readable format captures the connectivity and stereochemistry of the molecule with precision.

Table 1: Summary of Stereochemical Descriptors for this compound

FeatureDescriptor
Chiral Centers
C1S
C9S
C10R
C11R
C17S
Alkene Geometry
C12E

Quantitative Data

The chiroptical properties of the this compound are a direct consequence of its absolute configuration. The specific rotation is a key quantitative measure of its enantiomeric purity.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.39 g/mol [1]
CAS Registry Number 466-85-3[1]
Specific Rotation [α]D²² = -133.8° (c = 0.52 in methanol)[1]
Melting Point 213-214 °C (decomposes)[1]
UV λmax (water) 240 nm (log ε 3.80), 290 nm (log ε 3.40)[1]

Experimental Protocols

The this compound can be obtained through the chemical degradation of strychnine or via enantioselective total synthesis. The following are outlines of the key experimental methodologies.

Degradation of Strychnine to this compound

The classical route to the this compound involves a multi-step degradation of strychnine. This process was instrumental in the structural elucidation of strychnine.

Experimental Workflow for Strychnine Degradation:

G Strychnine Strychnine Isonitrosostrychnine Isonitrosostrychnine Strychnine->Isonitrosostrychnine NaNO2, H+ Intermediate_A Degradation Intermediate Isonitrosostrychnine->Intermediate_A SOCl2, Beckmann Rearrangement WG_Aldehyde This compound Intermediate_A->WG_Aldehyde Hydrolysis

Caption: Degradation pathway from strychnine.

A detailed protocol, as described by Wieland and Kaziro, involves the following key transformations:

  • Formation of Isonitrosostrychnine: Strychnine is treated with sodium nitrite (B80452) in an acidic medium to yield isonitrosostrychnine.

  • Beckmann Rearrangement: The isonitrosostrychnine undergoes a Beckmann rearrangement upon treatment with a reagent such as phosphorus pentachloride or thionyl chloride. This step involves the cleavage of a carbon-carbon bond and the formation of a nitrile intermediate.

  • Hydrolysis: The resulting intermediate is then subjected to hydrolysis under basic conditions to afford the this compound.

Enantioselective Total Synthesis of this compound

Modern synthetic approaches allow for the de novo construction of the this compound with complete control over its absolute stereochemistry. One notable enantioselective synthesis provides a more versatile route to the aldehyde and its analogues.

Key Steps in an Enantioselective Synthesis:

G Acyclic_Precursor Acyclic Chiral Precursor Cyclization Key Cyclization Step Acyclic_Precursor->Cyclization Catalyst Tetracyclic_Intermediate Tetracyclic Intermediate Cyclization->Tetracyclic_Intermediate WG_Aldehyde This compound Tetracyclic_Intermediate->WG_Aldehyde Functional Group Manipulations G Start Target: this compound Degradation Degradation of Strychnine Start->Degradation Total_Synthesis Total Synthesis Start->Total_Synthesis Advantages_D Advantages: - Access to natural enantiomer - Historically significant Degradation->Advantages_D Disadvantages_D Disadvantages: - Relies on availability of strychnine - Limited scope for analogue synthesis Degradation->Disadvantages_D Advantages_TS Advantages: - Enantioselective control - Access to both enantiomers - Allows for analogue synthesis Total_Synthesis->Advantages_TS Disadvantages_TS Disadvantages: - Typically longer and more complex - May require expensive reagents and catalysts Total_Synthesis->Disadvantages_TS

References

An In-Depth Technical Guide to the Biosynthesis of the Wieland-Gumlich Aldehyde Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recently elucidated biosynthetic pathway of the Wieland-Gumlich aldehyde, a pivotal intermediate in the formation of strychnine (B123637) and related monoterpene indole (B1671886) alkaloids. This document details the enzymatic cascade from the central precursor geissoschizine, presenting available quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the biochemical transformations.

Executive Summary

The this compound is a complex, polycyclic indolene alkaloid that serves as a late-stage intermediate in the biosynthesis of the neurotoxin strychnine. For decades, the precise enzymatic steps leading to its formation from the upstream monoterpene indole alkaloid precursor, geissoschizine, remained elusive. Groundbreaking research published in 2022 has now fully illuminated this critical segment of strychnine biosynthesis. This guide synthesizes these findings, offering a technical resource for researchers in natural product biosynthesis, synthetic biology, and drug development who may seek to harness these enzymes for chemoenzymatic synthesis or metabolic engineering applications. The pathway involves a sequence of four key enzymes: an oxidase, a hydrolase, a cytochrome P450 monooxygenase, and a reductase, which together orchestrate the intricate molecular rearrangement and functionalization required to produce the this compound.

The Biosynthetic Pathway from Geissoschizine

The biosynthesis of the this compound from geissoschizine is a four-step enzymatic cascade identified in Strychnos nux-vomica.[1] The pathway diverts from the general monoterpene indole alkaloid pathway and channels intermediates through a series of oxidative and reductive transformations, culminating in the formation of the aldehyde.

The key enzymatic steps are as follows:

  • Oxidation: Geissoschizine is first oxidized by Geissoschizine Oxidase (SnvGO) to produce dehydropreakuammicine.

  • Hydrolysis and Decarboxylation: A hydrolase (SnvHYD) acts on dehydropreakuammicine, leading to the formation of norfluorocurarine (B207588).

  • Hydroxylation: A cytochrome P450 monooxygenase (SnvCYP) hydroxylates norfluorocurarine to yield 18-hydroxynorfluorocurarine.

  • Reduction: The final step is the reduction of 18-hydroxynorfluorocurarine by a medium-chain dehydrogenase/reductase, named this compound synthase (SnvWS), to produce the this compound.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic conversion of geissoschizine to the this compound.

Wieland_Gumlich_Aldehyde_Biosynthesis cluster_main Biosynthesis of this compound Geissoschizine Geissoschizine Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine SnvGO Norfluorocurarine Norfluorocurarine Dehydropreakuammicine->Norfluorocurarine SnvHYD HydroxyNorfluorocurarine 18-Hydroxynorfluorocurarine Norfluorocurarine->HydroxyNorfluorocurarine SnvCYP WGA Wieland-Gumlich Aldehyde HydroxyNorfluorocurarine->WGA SnvWS Enzyme_Characterization_Workflow cluster_workflow Enzyme Discovery and Characterization Workflow A Transcriptome Analysis (S. nux-vomica) B Candidate Gene Selection (Co-expression analysis) A->B C Gene Synthesis & Cloning into Expression Vector B->C D Agrobacterium-mediated Transient Expression in N. benthamiana C->D F Metabolite Extraction D->F E Substrate Feeding E->D G LC-MS Analysis F->G H Product Identification G->H

References

Theoretical Framework for Assessing the Stability of Wieland-Gumlich Aldehyde: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Gumlich aldehyde is a pivotal, synthetically versatile intermediate derived from strychnine (B123637) and a key precursor in the synthesis of various complex alkaloids.[1][2] Despite its long-standing importance in organic chemistry, dedicated theoretical studies quantifying its thermodynamic and kinetic stability are not extensively documented in publicly available literature. This technical guide outlines a comprehensive computational framework for investigating the stability of the this compound. By leveraging modern quantum chemical methods, researchers can gain deep insights into the molecule's energetic landscape, potential decomposition pathways, and overall persistence. The protocols and analyses presented herein are based on established computational chemistry practices applied to related alkaloid structures and complex organic molecules.[3][4][5]

Introduction to this compound

First synthesized by Walter Gumlich and Koozoo Kaziro in the laboratory of Heinrich Wieland, the this compound is a complex indoline (B122111) alkaloid.[1] It is historically significant as a degradation product of strychnine, which was instrumental in the structural elucidation of the parent compound.[1] In contemporary synthetic chemistry, it serves as a crucial intermediate for the preparation of compounds like alcuronium (B1664504) chloride and in the total synthesis of strychnine itself.[1][2] The aldehyde's stability is implicitly understood from its successful isolation and use as a synthetic precursor, often stored for extended periods. However, a quantitative understanding of its stability remains a subject for theoretical exploration.

Proposed Computational Methodology for Stability Analysis

A robust theoretical investigation into the stability of the this compound would involve a multi-faceted approach combining geometry optimization, frequency analysis, and the exploration of potential energy surfaces for decomposition. The following protocol, based on Density Functional Theory (DFT), is proposed. DFT is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[5]

Ground State Geometry Optimization and Thermodynamic Properties

The initial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure: Obtain the initial coordinates of the this compound from crystallographic data or build it using molecular modeling software.

  • Computational Method: Employ the B3LYP exchange-correlation functional. This functional is well-benchmarked for organic molecules.[3][5]

  • Basis Set: Utilize the 6-311++G(d,p) basis set, which provides a good description of the electronic structure, including polarization and diffuse functions necessary for potentially charged or zwitterionic transition states.[4][5]

  • Solvation Model: To simulate realistic conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM) with water or a common organic solvent (e.g., chloroform) as the medium.

  • Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G).[5][6]

The workflow for this initial analysis is depicted below.

G Computational Workflow for Ground State Analysis A Initial Molecular Structure (this compound) B DFT Functional Selection (e.g., B3LYP) A->B C Basis Set Selection (e.g., 6-311++G(d,p)) A->C D Solvation Model (e.g., PCM) A->D E Geometry Optimization B->E C->E D->E F Frequency Calculation E->F G Thermodynamic Properties (G, H, S) F->G H Confirmation of Minimum (No Imaginary Frequencies) F->H

Caption: Workflow for Ground State Analysis.

Kinetic Stability: Exploring Decomposition Pathways

Kinetic stability is determined by the energy barriers to potential decomposition or rearrangement reactions. A thorough study would investigate plausible degradation routes.

Hypothetical Decomposition Pathways:

  • Retro-Aldol Type Reaction: Cleavage of the C-C bond adjacent to the aldehyde group.

  • Oxidation: Transformation of the aldehyde to a carboxylic acid, potentially initiated by trace oxidants.

  • Ring Opening/Rearrangement: Strain-releasing reactions involving the complex ring system.

Protocol for Transition State Searching:

  • Reaction Coordinate Scan: For each proposed pathway, perform a relaxed potential energy surface scan along the bond(s) being broken or formed to locate an approximate transition state structure.

  • Transition State Optimization: Use an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method to optimize the transition state structure from the scan's maximum energy point.

  • Frequency Analysis of Transition State: Calculate vibrational frequencies for the optimized transition state. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactant (this compound) and the desired product(s) of the decomposition pathway.[7]

The logical relationship for investigating these pathways is illustrated below.

G Decomposition Pathway Investigation Logic cluster_0 Reactant cluster_1 Transition States cluster_2 Products WGA This compound (Ground State) TS1 TS for Retro-Aldol WGA->TS1 TS2 TS for Oxidation WGA->TS2 TS3 TS for Ring Opening WGA->TS3 P1 Retro-Aldol Products TS1->P1 P2 Oxidized Product TS2->P2 P3 Rearranged Product TS3->P3

Caption: Hypothetical Decomposition Pathways.

Quantitative Data Presentation (Hypothetical)

The following tables summarize the kind of quantitative data that would be generated from the proposed computational studies. The values are illustrative and intended to provide a template for reporting such results.

Table 1: Calculated Thermodynamic Properties of this compound

ParameterValue (Gas Phase)Value (PCM, Water)Units
Electronic Energy-1055.xxxxxx-1055.yyyyyyHartrees
Enthalpy (H)-1055.zzzzzz-1055.wwwwwwHartrees
Gibbs Free Energy (G)-1055.vvvvvv-1055.uuuuuuHartrees
Dipole Moment3.124.58Debye

Table 2: Calculated Activation Energies for Decomposition Pathways

Decomposition PathwayΔG‡ (kcal/mol)ΔH‡ (kcal/mol)Imaginary Freq. (cm-1)
Retro-Aldol Reaction+45.8+42.1-1540
Oxidation (with H2O2)+25.3+22.9-1230
Ring Opening (C-N bond cleavage)+55.2+51.7-1680

Interpretation and Conclusion

The hypothetical data in Table 2 suggests that the this compound is kinetically quite stable with respect to unimolecular decomposition pathways like retro-aldol reaction and ring-opening, as indicated by the high activation energy barriers (>45 kcal/mol). The molecule would be more susceptible to degradation via oxidation, which shows a significantly lower, yet still substantial, activation barrier. These findings would quantitatively confirm the empirical observation of its stability as a synthetic intermediate.

This technical guide provides a comprehensive theoretical framework for the detailed investigation of the stability of the this compound. By following these computational protocols, researchers can obtain precise, quantitative data on the thermodynamic and kinetic factors governing its stability, thereby aiding in the development of improved storage, handling, and reaction conditions for this valuable chemical entity.

References

Key Intermediates in the Strychnine Degradation Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates in the strychnine (B123637) degradation pathway. It focuses on the well-documented mammalian metabolic pathways and explores potential microbial degradation routes based on current scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of alkaloid metabolism, toxicology, and drug development.

Introduction to Strychnine Degradation

Strychnine, a highly toxic indole (B1671886) alkaloid, undergoes metabolic transformation in biological systems, primarily in the liver. The degradation of strychnine is a critical area of study in toxicology, pharmacology, and environmental science. Understanding the intermediates formed during its breakdown is essential for developing antidotes, assessing its environmental fate, and exploring potential bioremediation strategies. The metabolic processes are primarily mediated by the cytochrome P-450 enzyme system, leading to the formation of several metabolites with varying degrees of toxicity. While mammalian metabolism is relatively well-characterized, the microbial degradation of strychnine is less understood, with studies on related indole alkaloids providing the primary source of information.

Mammalian Metabolic Pathway of Strychnine

In mammals, strychnine is rapidly metabolized by the liver's microsomal enzyme system, which requires NADPH and O2. The biological half-life of strychnine in humans is approximately 10 to 16 hours[1][2][3][4][5]. The primary routes of metabolism involve oxidation, hydroxylation, and epoxide formation.

The key intermediates identified in the mammalian degradation pathway of strychnine include:

  • Strychnine N-oxide: This is a major metabolite, accounting for about 15% of the metabolized strychnine in some in vitro studies[6][7]. It is formed by the oxidation of the non-acylated nitrogen atom of the strychnine molecule[8].

  • 2-Hydroxystrychnine: This intermediate is a product of the hydroxylation of strychnine[6][7].

  • Strychnine 21,22-epoxide: This is another significant metabolite, identified as the major metabolite in rat urine in some studies[7].

  • 21α,22α-Dihydroxy-22-hydrostrychnine: A dihydroxylated derivative of strychnine[6][7].

  • 11,12-Dehydrostrychnine: A dehydrogenated form of strychnine[6][7].

  • 16-Hydroxystrychnine: Another hydroxylated metabolite.

The following diagram illustrates the known mammalian metabolic pathway of strychnine.

Strychnine_Metabolism Strychnine Strychnine Strychnine_N_Oxide Strychnine N-oxide Strychnine->Strychnine_N_Oxide CYP450 Two_Hydroxy 2-Hydroxystrychnine Strychnine->Two_Hydroxy CYP450 Epoxide Strychnine 21,22-epoxide Strychnine->Epoxide CYP450 Dehydro 11,12-Dehydrostrychnine Strychnine->Dehydro CYP450 Sixteen_Hydroxy 16-Hydroxystrychnine Strychnine->Sixteen_Hydroxy CYP450 Dihydroxy 21α,22α-Dihydroxy- 22-hydrostrychnine Epoxide->Dihydroxy Epoxide Hydrolase

Mammalian metabolic pathway of strychnine.

Microbial Degradation of Strychnine and Related Indole Alkaloids

The microbial degradation of strychnine is not as well-documented as its mammalian metabolism. However, various microorganisms, particularly from the genera Pseudomonas and Rhodococcus, are known for their ability to degrade a wide range of complex organic compounds, including alkaloids[9][10][11][12].

Studies on the microbial degradation of other indole alkaloids, such as morphine and indole itself, provide insights into potential pathways for strychnine breakdown. For instance, Pseudomonas putida has been shown to degrade morphine by oxidizing it to morphinone[13][14]. The degradation of indole by some bacteria proceeds through intermediates like oxindole, isatin, and catechol[15]. It is plausible that strychnine degradation by microorganisms follows similar initial steps of oxidation and ring cleavage.

The following diagram illustrates a generalized pathway for the microbial degradation of an indole alkaloid, which may be analogous to the initial steps of strychnine degradation.

Microbial_Indole_Alkaloid_Degradation Indole_Alkaloid Indole Alkaloid (e.g., Strychnine) Oxidized_Intermediate Oxidized Intermediate (e.g., N-oxide, Hydroxylated) Indole_Alkaloid->Oxidized_Intermediate Monooxygenase/ Dioxygenase Ring_Cleavage_Product Ring Cleavage Product Oxidized_Intermediate->Ring_Cleavage_Product Hydrolase/ Dehydrogenase Central_Metabolites Central Metabolites (e.g., Catechol derivatives) Ring_Cleavage_Product->Central_Metabolites Further Degradation TCA_Cycle TCA Cycle Central_Metabolites->TCA_Cycle Catabolism

Generalized microbial degradation pathway for indole alkaloids.

Quantitative Data on Strychnine and Metabolite Analysis

While kinetic data on the rate of strychnine degradation and intermediate formation is scarce in the publicly available literature, a significant amount of quantitative data exists for the analytical methods used to detect and quantify strychnine and its metabolites. The following tables summarize key analytical parameters from various studies.

Table 1: HPLC Methods for Strychnine and Metabolite Quantification

Analyte(s)MatrixLinearity Range (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Strychnine, Brucine (B1667951)Rat Tissues0.05 - 20.039 - 0.05071.63 - 98.79[16]
StrychnineUrine0.02 - 0.84~0.005 - 0.0192.1 - 102.5
Nicotine, Strychnine, Aconitine (B1665448)Dairy Products0.2 - 10Not Specified75.7 - 78.2[17]

Table 2: GC-MS Methods for Strychnine Quantification

Analyte(s)MatrixLinearity Range (µg/mL)LOQ (µg/mL)Recovery (%)Reference
StrychnineHuman Blood0.10 - 2.50.1090.7[18]
StrychnineBlood0.05 - 100.07Not Specified[19]
StrychnineTissuesNot Specified0.175.0 - 98.7[20]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of strychnine and its metabolites from biological matrices, based on published methods.

Solid-Phase Extraction (SPE) of Strychnine from Blood

This protocol is adapted from methods described for the cleanup of blood samples prior to GC-MS analysis[18][19][21].

  • Sample Preparation: To 0.5 mL of whole blood, add an appropriate internal standard (e.g., 25 µL of a 10 µg/mL papaverine (B1678415) solution). Dilute the sample with 2 mL of deionized water, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.

  • Cartridge Conditioning: Condition an Oasis® HLB extraction cartridge by sequentially washing with 1 mL of methanol (B129727), 1 mL of deionized water, and 1 mL of 0.1 M carbonate buffer (pH 10.8).

  • Sample Loading: Apply the supernatant from the prepared sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 5% methanolic solution in deionized water to remove interferences. Dry the cartridge under full vacuum for 15 minutes.

  • Elution: Elute the analytes with 1 mL of chloroform.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is a composite of methods used for the quantification of strychnine in various matrices[16][17][22][23].

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v)[22]. Alternatively, a gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer (pH 9.8) can be used[17].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 260 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from standard solutions of strychnine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on established methods for the identification and quantification of strychnine in biological samples[19][20][24].

  • Chromatographic System: A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.

  • Column: A capillary column suitable for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: Based on the retention time and comparison of the mass spectrum with a reference spectrum of strychnine.

The following diagram illustrates a typical experimental workflow for the analysis of strychnine.

Experimental_Workflow Sample Biological Sample (Blood, Urine, Tissue) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC-UV Analysis->HPLC Quantification GCMS GC-MS Analysis->GCMS Identification & Quantification Data Data Analysis and Quantification HPLC->Data GCMS->Data

Typical experimental workflow for strychnine analysis.

Conclusion

The degradation of strychnine, particularly through mammalian metabolism, results in the formation of several key intermediates, with strychnine N-oxide and strychnine 21,22-epoxide being notable examples. While the pathways in mammals are reasonably well understood, the microbial degradation of strychnine remains an area requiring further investigation. The analytical protocols outlined in this guide provide a robust framework for the identification and quantification of strychnine and its metabolites, which is fundamental for ongoing research in toxicology, drug metabolism, and environmental science. Future studies focusing on the kinetics of these degradation pathways and the elucidation of microbial metabolic routes will be crucial for a more complete understanding of the fate of strychnine in biological systems.

References

Wieland-Gumlich Aldehyde: A Cornerstone Chiral Building Block in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde, a structurally intricate tetracyclic indole (B1671886) alkaloid, stands as a pivotal chiral building block in the field of organic synthesis. Its significance is etched in the history of natural product chemistry, most notably as a key intermediate in numerous total syntheses of the notoriously complex molecule, strychnine (B123637). This guide provides a comprehensive overview of the this compound, detailing its synthesis, chemical properties, and its critical role as a versatile synthon in the construction of biologically active molecules.

Structure and Physicochemical Properties

The this compound, with the chemical formula C₁₉H₂₂N₂O₂, is a polycyclic molecule featuring a rigid framework and multiple stereocenters.[1] It exists in equilibrium with its hemiacetal form.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight310.39 g/mol [3]
Melting Point213-215 °C[3]
Optical Rotation [α]D-133.8° (c=0.52, MeOH)[3]

The Gateway to Strychnine: Total Synthesis Strategies

The strategic importance of the this compound is most evident in its role as a late-stage intermediate in the total synthesis of (-)-strychnine. Its conversion to strychnine is remarkably efficient, proceeding in a single step with malonic acid, acetic anhydride, and sodium acetate (B1210297) in acetic acid.[2] This high-yielding transformation has made the aldehyde a primary target for a multitude of synthetic campaigns. Several innovative strategies have been developed to construct this chiral building block, each showcasing different aspects of modern synthetic organic chemistry.

The Overman Synthesis: Aza-Cope Rearrangement-Mannich Cyclization Cascade

Professor Larry E. Overman's landmark enantioselective total synthesis of (-)-strychnine, first reported in 1993, features a masterful application of a tandem cationic aza-Cope rearrangement-Mannich cyclization to construct the core of the this compound.[4] This elegant cascade reaction efficiently assembles the complex bridged ring system in a single step with high stereocontrol. The key transformation involves the rearrangement of a strategically designed unsaturated azabicyclooctane precursor.[4]

Key Features of the Overman Synthesis:

  • Enantioselectivity: The synthesis is highly enantioselective, a crucial aspect for producing biologically active molecules.[4]

  • Efficiency: The aza-Cope-Mannich cascade significantly shortens the synthetic route compared to earlier approaches.[4]

  • Convergent Strategy: The synthesis employs a convergent approach, where complex fragments are synthesized separately before being joined.

The Bosch Synthesis: Reductive Heck Cyclization

The synthesis developed by the group of Professor Joan Bosch utilizes a reductive Heck cyclization as a key step to forge the piperidine (B6355638) D-ring of the this compound precursor.[2][5] This palladium-catalyzed reaction allows for the formation of a crucial carbon-carbon bond in an intramolecular fashion. The overall strategy involves the enantioselective construction of a 3a-(2-nitrophenyl)-octahydroindol-4-one system, which then undergoes the key cyclization.[5]

Quantitative Data from Representative Syntheses

The following table summarizes key quantitative data from selected total syntheses of the this compound and its conversion to strychnine, highlighting the efficiency of these modern synthetic routes.

Synthesis (Lead Scientist)Key ReactionPrecursor to W-G Aldehyde YieldW-G Aldehyde to Strychnine YieldOverall Yield (from key intermediate)Enantiomeric Excess (ee)Reference
OvermanAza-Cope/MannichNear quantitativeHigh~3% (from cyclopentenyl acetate)>99%[6]
Bosch/SoléReductive HeckNot specifiedNot specified0.15% (from 1,3-cyclohexanedione)Not specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of the this compound and its conversion to strychnine. These protocols are intended for trained professionals in a laboratory setting.

Overman's Aza-Cope Rearrangement-Mannich Cyclization

Reaction: Conversion of the azabicyclooctane precursor to the pentacyclic core of the this compound.

Procedure (based on the Overman synthesis):

A solution of the amino alcohol precursor in acetonitrile (B52724) is treated with an excess of paraformaldehyde and heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the pentacyclic ketone intermediate.[4][7]

Bosch's Reductive Heck Cyclization

Reaction: Intramolecular cyclization to form the piperidine D-ring.

Procedure (based on the Bosch synthesis):

To a solution of the vinyl iodide precursor in a suitable solvent such as acetonitrile, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) are added. The mixture is heated to an appropriate temperature (e.g., 90 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by chromatography.[5]

Conversion of this compound to (-)-Strychnine

Reaction: Final ring closure to form the heptacyclic structure of strychnine.

Procedure:

The this compound is dissolved in acetic acid. To this solution, malonic acid, acetic anhydride, and sodium acetate are added. The reaction mixture is heated, typically at 110 °C. After the reaction is complete, the mixture is cooled and worked up by extraction and purified by crystallization to yield (-)-strychnine.[2]

Applications in Drug Development and Biological Significance

The primary application of the this compound in drug development lies in its role as a crucial precursor to strychnine and its derivatives. Strychnine itself is a potent neurotoxin that has been extensively studied for its physiological effects.[8]

Mechanism of Action of Strychnine

Strychnine acts as a competitive antagonist of the glycine (B1666218) receptor (GlyR), an inhibitory neurotransmitter receptor found predominantly in the spinal cord and brainstem.[8][9] By blocking the action of glycine, strychnine reduces the threshold for the firing of motor neurons, leading to excessive and uncontrolled muscle contractions.[8] This mechanism is responsible for the characteristic convulsions and spastic paralysis observed in strychnine poisoning.

Alcuronium (B1664504) Chloride

The this compound is also used in the industrial synthesis of alcuronium chloride, a semi-synthetic neuromuscular blocking agent.[2] Alcuronium chloride acts as a non-depolarizing muscle relaxant by competitively antagonizing nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.

Visualizing the Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and the biological pathway affected by strychnine.

Wieland_Gumlich_Synthesis_Overman precursor Azabicyclooctane Precursor intermediate Pentacyclic Ketone Intermediate precursor->intermediate Aza-Cope/ Mannich Cascade wg_aldehyde Wieland-Gumlich Aldehyde intermediate->wg_aldehyde Further Elaboration strychnine (-)-Strychnine wg_aldehyde->strychnine Malonic Acid, Ac₂O, NaOAc

Caption: Overman's synthetic route to (-)-strychnine.

Wieland_Gumlich_Synthesis_Bosch precursor Acyclic Precursor cyclized_intermediate Tricyclic Intermediate precursor->cyclized_intermediate Reductive Heck Cyclization wg_aldehyde Wieland-Gumlich Aldehyde cyclized_intermediate->wg_aldehyde Further Elaboration strychnine (-)-Strychnine wg_aldehyde->strychnine Malonic Acid, Ac₂O, NaOAc

Caption: Bosch's synthetic approach to (-)-strychnine.

Strychnine_Signaling_Pathway cluster_synapse Inhibitory Synapse in Spinal Cord cluster_effect Physiological Effect glycine Glycine (Inhibitory Neurotransmitter) glyr Glycine Receptor (Chloride Channel) glycine->glyr Binds to cl_ion Cl⁻ Ions glyr->cl_ion Opens Channel hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) cl_ion->hyperpolarization Influx leads to muscle_contraction Uncontrolled Muscle Contractions (Convulsions) strychnine Strychnine strychnine->glyr Blocks strychnine->muscle_contraction Leads to

References

Methodological & Application

Enantioselective Total Synthesis of Wieland-Gumlich Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Gumlich aldehyde is a complex, polycyclic indole (B1671886) alkaloid that serves as a crucial intermediate in the total synthesis of strychnine (B123637) and other related natural products. Its intricate architecture, featuring multiple stereocenters, has made it a challenging and popular target for synthetic organic chemists. This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of the this compound, focusing on key strategies that have emerged as both efficient and elegant solutions to this synthetic challenge. Methodologies from the seminal work of the Overman, Vanderwal, and Bonjoch/Solé groups are highlighted, offering a comparative overview of different strategic approaches. Detailed diagrams of the synthetic pathways and tabulated data on yields and enantioselectivity are provided to facilitate understanding and application in a research setting.

Introduction

The this compound, first isolated from the degradation of strychnine, has been a focal point in the field of total synthesis for decades.[1] Its successful synthesis is a testament to the power and precision of modern synthetic organic chemistry. Enantioselective synthesis is particularly critical due to the biological activity often being confined to a single enantiomer. This document outlines key enantioselective strategies, providing researchers with the necessary details to replicate or adapt these syntheses for their own research endeavors, including the development of novel therapeutic agents based on the strychnine scaffold.

Comparative Overview of Synthetic Strategies

Several innovative strategies have been developed for the enantioselective synthesis of the this compound. Below is a summary of three prominent approaches, with quantitative data presented for key transformations.

Table 1: Key Data for Selected Enantioselective Syntheses of this compound
Synthetic Route Key Reaction Starting Material Key Intermediate(s) Overall Yield (%) Enantiomeric Excess (ee) of Key Step (%) Reference
Overman (1993) Tandem Cationic aza-Cope Rearrangement–Mannich Cyclization(1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate (B1210297)Pentacyclic strychnan core~3% (to (-)-strychnine)>99% (initial enzymatic desymmetrization)[Knight, S. D.; Overman, L. E.; Pairaudeau, G. J. Am. Chem. Soc.1993 , 115, 9293–9294]
Bonjoch/Solé (2000) Reductive Heck Cyclization1,3-Cyclohexanedione3a-(2-Nitrophenyl)-octahydroindol-4-one0.15% (to (-)-strychnine)Not explicitly stated for a single step, but enantiopure starting material used.[Solé, D.; Bonjoch, J.; García-Rubio, S.; Peidro, E.; Bosch, J. Chem. Eur. J.2000 , 6, 655–665]
Vanderwal (2011) Intramolecular Diels–Alder Reaction of a Zincke AldehydeN-Allyl tryptamine (B22526)Tetracyclic cycloadduct~10% (to this compound)Racemic synthesis, but highlights a novel strategy.[Martin, D. B. C.; Vanderwal, C. D. Chem. Sci.2011 , 2, 649–651]

Experimental Protocols

The following are detailed experimental protocols for key steps in the featured syntheses.

Overman's Tandem aza-Cope Rearrangement–Mannich Cyclization

This sequence is a cornerstone of the Overman synthesis, enabling the rapid construction of the complex core of the this compound.

Protocol for the Aza-Cope/Mannich Cascade:

  • Substrate Preparation: The key substrate, an unsaturated azabicyclo[3.2.1]octane derivative, is prepared in several steps from enantiopure (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

  • Reaction Conditions: To a solution of the azabicyclooctane substrate in a suitable solvent such as acetonitrile, is added paraformaldehyde and anhydrous sodium sulfate.

  • The reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pentacyclic strychnan core. The reported yield for this key transformation is a remarkable 98%.[1]

Bonjoch and Solé's Reductive Heck Cyclization

This intramolecular cyclization is a pivotal step in the Bonjoch and Solé synthesis for the formation of the piperidine (B6355638) ring.

Protocol for the Reductive Heck Cyclization:

  • Precursor Synthesis: The vinyl iodide precursor is synthesized from the enantiopure 3a-(2-nitrophenyl)-octahydroindol-4-one.

  • Reaction Conditions: The vinyl iodide is dissolved in a mixture of acetonitrile, triethylamine, and formic acid.

  • Palladium(II) acetate and triphenylphosphine (B44618) are added as the catalyst system.

  • The reaction mixture is heated at reflux and monitored by TLC.

  • Work-up and Purification: After cooling, the solvent is evaporated, and the residue is partitioned between dichloromethane (B109758) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pivotal azatricyclic intermediate.

Vanderwal's Intramolecular Diels-Alder Reaction

Vanderwal's approach utilizes a powerful intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde to rapidly assemble a significant portion of the alkaloid's core.

Protocol for the Base-Mediated Intramolecular Diels-Alder Reaction:

  • Zincke Aldehyde Formation: N-Allyl tryptamine is converted to the corresponding Zincke aldehyde under standard conditions.

  • Cyclization: The Zincke aldehyde is dissolved in THF in a sealed tube.

  • Potassium tert-butoxide is added, and the mixture is heated to 80 °C. The reaction is monitored for the consumption of the starting material.

  • Work-up and Purification: After cooling, the reaction is quenched and extracted. The combined organic layers are dried and concentrated.

  • The resulting tetracyclic product is purified by flash chromatography. This key cycloaddition proceeds in a 64% yield.[2]

Signaling Pathways and Experimental Workflows

To visually represent the logic and flow of these complex syntheses, the following diagrams have been generated using the DOT language.

Overman_Synthesis_Workflow cluster_start Starting Material cluster_key_steps Key Transformations cluster_intermediate Key Intermediate cluster_end Final Product A cis-1,4-Diacetoxy- cyclopent-2-ene B Enzymatic Desymmetrization A->B ee > 99% C Palladium-Catalyzed Coupling B->C D Aza-Cope/Mannich Cascade C->D 98% yield E Pentacyclic Strychnan Core D->E F Wieland-Gumlich Aldehyde E->F Further Elaboration

Caption: Overman's synthetic workflow.

Bonjoch_Sole_Synthesis_Pathway Start 1,3-Cyclohexanedione Intermediate1 2-(2-Nitrophenyl)-1,3-cyclohexanedione Start->Intermediate1 Intermediate2 Enantiopure 3a-Aryloctahydroindol-4-one Intermediate1->Intermediate2 Intermediate3 Vinyl Iodide Precursor Intermediate2->Intermediate3 KeyStep Reductive Heck Cyclization Intermediate3->KeyStep Intermediate4 Azatricyclic Core KeyStep->Intermediate4 Intermediate5 Strychnan Skeleton Intermediate4->Intermediate5 FinalProduct This compound Intermediate5->FinalProduct

Caption: Bonjoch and Solé's synthetic pathway.

Vanderwal_Logical_Flow A N-Allyl Tryptamine B Zincke Aldehyde Formation A->B C Intramolecular Diels-Alder B->C 64% yield D Tetracyclic Intermediate C->D E Further Functionalization D->E F Brook Rearrangement/ Conjugate Addition E->F 10% yield G This compound F->G

Caption: Vanderwal's logical flow diagram.

Conclusion

The enantioselective total synthesis of the this compound remains a significant achievement in organic chemistry, showcasing the evolution of synthetic strategy and methodology. The approaches developed by Overman, Bonjoch/Solé, and Vanderwal, among others, provide a rich playbook of powerful reactions and strategic considerations. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further innovation in this exciting and challenging field.

References

The Overman Synthesis of Wieland-Gumlich Aldehyde: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive overview and detailed protocols for the enantioselective total synthesis of the Wieland-Gumlich aldehyde, a key intermediate in the synthesis of strychnine, as developed by Professor Larry E. Overman and his research group. This synthesis is a landmark in organic chemistry, showcasing the strategic application of the aza-Cope rearrangement-Mannich cyclization cascade to construct the intricate pentacyclic core of the strychnos alkaloids.

Audience: This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the strategic synthesis of complex natural products.

Introduction

The this compound is a crucial precursor in the total synthesis of strychnine, a complex indole (B1671886) alkaloid. The Overman synthesis, first reported in 1993, represented a significant advancement in the field, being the first enantioselective total synthesis of strychnine.[1] A key feature of this synthetic route is the masterful implementation of a cationic aza-Cope rearrangement followed by a Mannich cyclization to efficiently assemble the CDE ring system of the strychnan skeleton.[1] This approach dramatically increased the overall efficiency compared to previous syntheses.[1]

Overall Synthetic Strategy

The retrosynthetic analysis of the this compound in the Overman synthesis hinges on the disconnection of the B ring, leading back to the tetracyclic keto aniline (B41778) intermediate 24 .[1] This crucial intermediate is assembled in a single, highly stereocontrolled step from the amino alcohol precursor 25 via the key aza-Cope/Mannich reaction cascade.[1] The synthesis commences from readily available starting materials and proceeds through a series of well-established and innovative transformations.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the Overman synthesis of the this compound. All quantitative data is summarized in the accompanying tables for clarity and ease of comparison.

Synthesis of the Aza-Cope/Mannich Precursor

The initial stages of the synthesis focus on the construction of the key amino alcohol precursor 25 . This involves a series of transformations starting from simpler building blocks, as detailed in the full publication by Overman and colleagues.

The Key Aza-Cope Rearrangement-Mannich Cyclization

The cornerstone of the Overman synthesis is the tandem aza-Cope rearrangement and Mannich cyclization. This powerful reaction cascade constructs the pivotal CDE tricyclic core of the molecule in a single, high-yielding step.

Protocol for the Aza-Cope/Mannich Reaction:

To a solution of the amino alcohol precursor in acetonitrile (B52724) is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the tetracyclic intermediate 24 .

StepReactantsReagentsSolventTemp.TimeYield
Aza-Cope/MannichAmino alcohol precursorParaformaldehyde, Anhydrous Na₂SO₄Acetonitrile80 °C-~98%

Note: Specific quantities of reactants and reagents should be referred to from the primary literature.

Elaboration to the this compound

The tetracyclic intermediate 24 is then advanced to the this compound through a five-step sequence.[1] This involves carbomethoxylation, removal of a protecting group to yield hydroxyakuammicine (41 ), reduction of the enamine, equilibration of the resulting ester, and a final partial reduction to the aldehyde.[1]

Protocol for the final five steps:

  • Carbomethoxylation and Deprotection: The enolate of the tetracyclic intermediate 24 is treated with a suitable carbomethoxylating agent. Subsequent acidic workup removes the protecting group to yield hydroxyakuammicine (41 ).

  • Reduction of the Enamine: The enamine double bond in hydroxyakuammicine (41 ) is reduced using zinc dust in sulfuric acid.

  • Equilibration: The initially formed axial ester is equilibrated to the more stable equatorial configuration to provide intermediate 42 .

  • Partial Reduction to the Aldehyde: The ester functional group of intermediate 42 is carefully reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature (-90 °C) to afford the this compound.[1]

StepStarting MaterialKey ReagentsKey ConditionsProductYield
1Tetracyclic Intermediate 24 Carbomethoxylating agent, Acid-Hydroxyakuammicine (41 )-
2 & 3Hydroxyakuammicine (41 )Zn, H₂SO₄-Intermediate 42 68%
4Intermediate 42 Diisobutylaluminum hydride (DIBAL-H)-90 °CThis compound-

Note: The yields for steps 1 and 4 are not explicitly stated in the initial communication but are part of a high-yielding sequence.

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the Overman synthesis of the this compound.

Overman_Synthesis_Retrosynthesis Wieland_Gumlich_Aldehyde This compound Intermediate_24 Tetracyclic Keto Aniline (24) Wieland_Gumlich_Aldehyde->Intermediate_24 B-Ring Disconnection Intermediate_25 Amino Alcohol Precursor (25) Intermediate_24->Intermediate_25 Aza-Cope/Mannich Retron

Caption: Retrosynthetic analysis of the this compound.

Aza_Cope_Mannich_Reaction cluster_reaction Aza-Cope Rearrangement-Mannich Cyclization Amino_Alcohol Amino Alcohol Precursor (25) Iminium_Ion Iminium Ion Amino_Alcohol->Iminium_Ion Paraformaldehyde Enol_Iminium Enol Iminium Iminium_Ion->Enol_Iminium [3,3]-Sigmatropic Rearrangement Tetracycle Tetracyclic Intermediate (24) Enol_Iminium->Tetracycle Mannich Cyclization

Caption: The key aza-Cope/Mannich reaction cascade.

Final_Steps_Workflow Intermediate_24 Tetracyclic Intermediate (24) Hydroxyakuammicine Hydroxyakuammicine (41) Intermediate_24->Hydroxyakuammicine 1. Carbomethoxylation 2. Deprotection Intermediate_42 Intermediate (42) Hydroxyakuammicine->Intermediate_42 Zn, H₂SO₄; Equilibration Wieland_Gumlich_Aldehyde This compound Intermediate_42->Wieland_Gumlich_Aldehyde DIBAL-H, -90 °C

Caption: Final five steps to the this compound.

Conclusion

The Overman synthesis of the this compound is a testament to the power of strategic planning and the development of novel synthetic methodologies in the construction of complex natural products. The successful application of the aza-Cope rearrangement-Mannich cyclization provides a highly efficient and stereocontrolled route to a key precursor of strychnine. The protocols and data presented herein offer a valuable resource for researchers in the field of organic synthesis.

References

Magnus Synthesis Route to Wieland-Gumlich Aldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the Magnus synthesis route to the Wieland-Gumlich aldehyde, a key intermediate in the total synthesis of strychnine (B123637) and related alkaloids.

The this compound is a structurally complex bridged polycyclic indole (B1671886) alkaloid that has served as a crucial precursor in the synthesis of various natural products. The synthetic route developed by the research group of Philip Magnus represents a significant advancement in accessing this valuable synthetic intermediate. A key feature of the Magnus synthesis is a biomimetic transannular oxidative cyclization, which elegantly constructs the core architecture of the molecule.

Synthetic Strategy Overview

The Magnus synthesis commences with readily available starting materials and strategically builds the intricate framework of the this compound through a series of carefully orchestrated transformations. The key steps involve the formation of a tetracyclic amine intermediate, followed by a crucial transannular oxidative cyclization to forge the pentacyclic core. Subsequent functional group manipulations, including a stereoselective Wittig-Horner reaction, are employed to install the requisite side chain and complete the synthesis.

Key Reaction Pathways

The overall synthetic pathway can be visualized as a sequence of key transformations leading to the target molecule.

Magnus_Synthesis A Tetracyclic Amine Intermediate B Transannular Oxidative Cyclization A->B Key Step C Pentacyclic Core B->C D Wittig-Horner Olefination C->D E Side Chain Elaboration D->E F This compound E->F

Figure 1: High-level overview of the Magnus synthesis route.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the Magnus synthesis of the this compound.

StepReactionProductYield (%)
1Formation of Tetracyclic AmineTetracyclic Amine Intermediate-
2Transannular Oxidative CyclizationPentacyclic Core45
3Wittig-Horner Olefinationα,β-Unsaturated Cyanide (E/Z mixture)72
4Isomerization of Z-isomerα,β-Unsaturated Cyanide (E-isomer)-
5Reduction of Cyanide and EsterDiol Intermediate85
6Final Elaboration StepsThis compound-

Note: Yields for some steps were not explicitly detailed in the readily available literature and are indicated by "-". The overall yield for the entire sequence to the this compound from the tetracyclic amine is approximately 25%.

Experimental Protocols

The following are detailed methodologies for the key experiments in the Magnus synthesis route to the this compound.

Protocol 1: Transannular Oxidative Cyclization

This protocol describes the pivotal step in the Magnus synthesis, where the pentacyclic core of the this compound is constructed.

Materials:

Procedure:

  • A solution of the tetracyclic amine intermediate in dichloromethane is treated with mercuric acetate (4.0 equivalents) and EDTA disodium salt (4.0 equivalents).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude material is purified by flash column chromatography on silica gel to afford the pentacyclic core product.

Protocol 2: Wittig-Horner Olefination

This protocol details the stereoselective introduction of the side chain via a Wittig-Horner reaction.

Materials:

  • Pentacyclic Ketone Intermediate

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran at 0 °C is added diethyl cyanomethylphosphonate (1.2 equivalents) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then a solution of the pentacyclic ketone intermediate in anhydrous tetrahydrofuran is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give a mixture of (E)- and (Z)-α,β-unsaturated cyanides. The desired (E)-isomer can be obtained in higher yield by photochemical isomerization of the (Z)-isomer.

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the key stages in the Magnus synthesis.

Experimental_Workflow cluster_0 Core Construction cluster_1 Side Chain Installation cluster_2 Final Modifications A Start with Tetracyclic Amine B Perform Transannular Oxidative Cyclization A->B C Isolate Pentacyclic Core B->C D Introduce Ketone Functionality C->D E Execute Wittig-Horner Reaction D->E F Obtain E/Z Isomers of Unsaturated Cyanide E->F G Isomerize to E-isomer F->G H Reduce Cyanide and Ester Groups G->H I Perform Final Functional Group Manipulations H->I J Purify this compound I->J

Figure 2: Workflow of the Magnus synthesis of the this compound.

These detailed notes and protocols provide a comprehensive guide for researchers aiming to replicate or adapt the Magnus synthesis route for the preparation of the this compound and its analogs. The strategic use of a transannular cyclization and a stereocontrolled olefination highlights the elegance and efficiency of this synthetic approach.

Application Notes and Protocols: Diels-Alder Approach to Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde is a complex, polycyclic indole (B1671886) alkaloid that serves as a crucial intermediate in the total synthesis of strychnine (B123637) and related natural products. Its intricate structure has made it a challenging target for synthetic chemists, prompting the development of various innovative strategies. Among these, the Diels-Alder reaction has emerged as a powerful tool for the stereocontrolled construction of key carbocyclic and heterocyclic frameworks embedded within the this compound's core. This document provides detailed application notes and protocols for two prominent Diels-Alder approaches to intermediates that lead to the this compound, as demonstrated in the total syntheses of strychnine by the Rawal and Vanderwal groups.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a convergent and often highly stereoselective route to complex cyclic systems. In the context of the this compound synthesis, intramolecular variants of this reaction have been particularly successful in assembling the carbazole (B46965) core, a key structural motif of this natural product. The protocols detailed herein are intended to provide researchers with a practical guide to implementing these synthetic strategies.

Key Synthetic Approaches

Two notable total syntheses of strychnine have employed an intramolecular Diels-Alder reaction as a key step to construct intermediates that are subsequently converted to the this compound.

  • The Rawal Approach (1994): This strategy involves a thermal intramolecular Diels-Alder reaction of a triene-carbamate to construct a key tetracyclic intermediate. This tetracycle contains the core carbazole structure and the requisite stereochemistry for elaboration to isostrychnine, a precursor to the this compound.

  • The Vanderwal Approach (2011): This more recent approach utilizes a base-mediated intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde. This reaction efficiently constructs a bicyclic enal, which is a versatile intermediate for the synthesis of the this compound.

Experimental Protocols

Protocol 1: Rawal's Thermal Intramolecular Diels-Alder Cycloaddition

This protocol describes the formation of the tetracyclic carbazole intermediate via a thermal intramolecular [4+2] cycloaddition.

Reaction Scheme:

A schematic of Rawal's thermal intramolecular Diels-Alder reaction.

Materials:

  • Diene-carbamate precursor (5)

  • Benzene (B151609) (anhydrous)

  • Heavy-walled, sealed tube

Procedure:

  • A solution of the diene-carbamate 5 in anhydrous benzene is placed in a heavy-walled glass tube.

  • The tube is degassed by three freeze-pump-thaw cycles.

  • The tube is sealed under vacuum.

  • The sealed tube is heated in an oven or an oil bath at 185-200 °C for 4 hours.

  • After cooling to room temperature, the tube is carefully opened.

  • The solvent is removed under reduced pressure to yield the crude tetracyclic product 6.

  • The product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValueReference
Yield 99%[1]
Temperature 185-200 °C[1]
Reaction Time 4 h[1]
Solvent Benzene[1]

Notes:

  • This reaction proceeds with high stereocontrol, setting three stereocenters of the strychnine core in a single step.[2]

  • The high temperature required for this reaction necessitates the use of a sealed tube to prevent solvent evaporation and to build sufficient pressure. Extreme caution should be exercised when handling sealed tubes at high temperatures.

Protocol 2: Vanderwal's Base-Mediated Intramolecular Diels-Alder Reaction

This protocol outlines the synthesis of a key bicyclic enal intermediate through a base-mediated intramolecular cycloaddition of a tryptamine-derived Zincke aldehyde.

Reaction Scheme:

A schematic of Vanderwal's base-mediated intramolecular Diels-Alder reaction.

Materials:

  • Tryptamine-derived Zincke aldehyde

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF), anhydrous

  • Sealed tube

Procedure:

  • To a solution of the tryptamine-derived Zincke aldehyde in anhydrous THF in a sealable reaction tube is added potassium tert-butoxide at room temperature.

  • The tube is securely sealed.

  • The reaction mixture is heated to 80 °C in an oil bath for 3.5 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the bicyclic enal.

Quantitative Data:

ParameterValueReference
Yield 64%[3]
Temperature 80 °C[3]
Reaction Time 3.5 h[3]
Base KOt-Bu[3]
Solvent THF[3]

Notes:

  • The use of a strong, non-nucleophilic base is crucial for the success of this reaction.

  • This reaction is a key step in a concise synthesis of strychnine, highlighting the efficiency of this Diels-Alder approach.[4][5]

Logical Workflow and Signaling Pathways

The overall synthetic strategy involves the formation of a key carbocyclic or heterocyclic intermediate via an intramolecular Diels-Alder reaction, followed by a series of transformations to elaborate this intermediate into the this compound.

Synthetic_Workflow cluster_rawal Rawal Approach cluster_vanderwal Vanderwal Approach R_Start Pyrroline Precursor R_Diene Diene-carbamate Formation R_Start->R_Diene R_DA Thermal Intramolecular Diels-Alder R_Diene->R_DA R_Tetra Tetracyclic Intermediate R_DA->R_Tetra R_Iso Conversion to Isostrychnine R_Tetra->R_Iso WGA_Final This compound R_Iso->WGA_Final via known procedures V_Start N-Allyl Tryptamine V_Zincke Zincke Aldehyde Formation V_Start->V_Zincke V_DA Base-Mediated Intramolecular Diels-Alder V_Zincke->V_DA V_Bicyclic Bicyclic Enal Intermediate V_DA->V_Bicyclic V_WGA Elaboration to This compound V_Bicyclic->V_WGA

A logical workflow diagram illustrating the two distinct Diels-Alder approaches to the this compound.

Conclusion

The intramolecular Diels-Alder reaction represents a powerful and versatile strategy for the synthesis of key intermediates en route to the this compound. The protocols detailed in these application notes, derived from the seminal work of Rawal and Vanderwal, provide a foundation for researchers to explore and apply these elegant synthetic transformations. The ability to construct complex molecular architectures with high stereocontrol in a single step underscores the enduring importance of the Diels-Alder reaction in modern organic synthesis and drug development.

References

Application Notes and Protocols: Reductive Heck Cyclization for Wieland-Gumlich Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde is a synthetically valuable intermediate, most notably in the total synthesis of the complex indole (B1671886) alkaloid, strychnine. A key strategic transformation in several elegant syntheses of this aldehyde is the intramolecular reductive Heck cyclization. This palladium-catalyzed reaction allows for the efficient construction of the intricate bridged piperidine (B6355638) D-ring of the strychnan skeleton. This application note provides a detailed overview of the reductive Heck cyclization as applied to the synthesis of the this compound, including experimental protocols and quantitative data derived from seminal total syntheses.

Reaction Principle

The intramolecular reductive Heck reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide within the substrate. This is followed by an intramolecular migratory insertion of a tethered alkene. Instead of the typical β-hydride elimination step seen in standard Heck reactions, the resulting alkylpalladium(II) intermediate is intercepted by a hydride source, leading to a reductive cleavage of the carbon-palladium bond and regeneration of the palladium(0) catalyst. This process results in the formation of a new carbon-carbon bond and the saturation of the participating alkene.

Key Synthetic Application: Bonjoch and Bosch's Synthesis

A notable application of the reductive Heck cyclization in the synthesis of the this compound was reported by the research groups of Bonjoch and Bosch.[1][2] In their enantioselective total synthesis of (-)-strychnine, the closure of the piperidine D-ring is achieved through a reductive Heck cyclization of a key vinyl iodide intermediate. This strategic step efficiently assembles the ACDE tetracyclic core of the natural product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reductive Heck cyclization step as reported in the synthesis of a pivotal intermediate leading to the this compound.

EntryStarting MaterialCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Vinyl Iodide IntermediatePd(OAc)₂ (30 mol%), PPh₃ (100 mol%)N,N-Dimethylformamide (DMF)Et₃N902453[1][2]

Experimental Protocols

The following protocols are adapted from the publications by Solé, Bonjoch, Bosch, and co-workers.[1][2]

Protocol 1: Reductive Heck Cyclization for the Synthesis of the ACDE Tetracyclic Core

This protocol describes the key intramolecular reductive Heck cyclization to form the bridged piperidine ring system.

Materials:

Procedure:

  • To a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous DMF are added triethylamine (5.0 equiv), triphenylphosphine (1.0 equiv), and palladium(II) acetate (0.3 equiv).

  • The resulting mixture is deoxygenated by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • The reaction vessel is sealed and heated to 90 °C with stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetracyclic product.

Reaction Pathway and Workflow Diagrams

The following diagrams illustrate the reductive Heck cyclization pathway and a general experimental workflow.

Reductive_Heck_Cyclization cluster_substrate Starting Material cluster_catalyst Catalytic Cycle cluster_product Product A Vinyl Iodide Precursor C Oxidative Addition A->C B Pd(0)L₂ B->C D Alkyl-Pd(II) Complex C->D E Intramolecular Migratory Insertion D->E F Cyclized Pd(II) Intermediate E->F G Reductive Elimination (with Hydride Source) F->G G->B Regeneration H Tetracyclic Product G->H

Caption: Reductive Heck Cyclization Catalytic Cycle.

Experimental_Workflow start Start reagents Combine Vinyl Iodide, Et₃N, PPh₃, Pd(OAc)₂ in anhydrous DMF start->reagents degas Deoxygenate with Ar/N₂ reagents->degas heat Heat at 90 °C for 24h degas->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Tetracyclic Product purify->product

Caption: General Experimental Workflow.

Conclusion

The intramolecular reductive Heck cyclization is a powerful and reliable method for the construction of complex cyclic systems, as demonstrated in the synthesis of the this compound. The provided protocol offers a detailed guide for researchers aiming to employ this methodology. Careful control of reaction conditions, particularly the exclusion of oxygen and moisture, is crucial for achieving high yields. This transformation continues to be a valuable tool in the synthesis of complex natural products and related molecules for drug discovery and development.

References

Application Notes and Protocols: Aza-Cope Rearrangement-Mannich Reaction in the Synthesis of the Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the pivotal aza-Cope rearrangement-Mannich reaction cascade used in the elegant total synthesis of the Wieland-Gumlich aldehyde, a key precursor to the complex alkaloid, strychnine (B123637). This powerful reaction sequence, notably employed in the landmark enantioselective total synthesis by Overman and coworkers, allows for the rapid construction of the intricate CDE tricyclic core of strychnine from a relatively simple precursor.[1]

Introduction

The this compound is a critical intermediate in the synthesis of strychnine and its analogues. The aza-Cope rearrangement-Mannich reaction offers a highly efficient and stereocontrolled method to assemble the core structure of this aldehyde. The reaction is a tandem process that begins with the formation of an iminium ion, which then undergoes a[1][1]-sigmatropic rearrangement (the aza-Cope rearrangement). The resulting enol intermediate is perfectly positioned for a subsequent intramolecular Mannich cyclization, which forges the final ring system. This cascade reaction constructs multiple carbon-carbon and carbon-nitrogen bonds in a single, high-yield operation.[1][2]

Reaction Mechanism and Workflow

The overall transformation can be visualized as a domino reaction sequence that efficiently builds molecular complexity. The key steps are outlined below:

  • Iminium Ion Formation: The reaction is initiated by the condensation of a secondary amine precursor with an aldehyde, typically paraformaldehyde, under thermal conditions to form a reactive iminium ion.

  • Aza-Cope Rearrangement: This is a[1][1]-sigmatropic rearrangement where the iminium ion undergoes a reorganization of its sigma and pi bonds, leading to the formation of a new carbon-carbon bond and a transposed iminium ion-enol intermediate.

  • Mannich Cyclization: The enol, being nucleophilic, readily attacks the electrophilic iminium ion in an intramolecular fashion. This transannular cyclization forms a new carbon-carbon bond and establishes the characteristic bridged ring system of the this compound's core.[1]

aza_cope_mannich_mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Aza-Cope Rearrangement cluster_2 Step 3: Mannich Cyclization Precursor Amino Alcohol Precursor Iminium_Ion Iminium Ion Precursor->Iminium_Ion + (CH₂O)n 80 °C Rearrangement_TS [3,3]-Sigmatropic Rearrangement Iminium_Ion->Rearrangement_TS Heat Iminium_Enol Iminium Ion-Enol Intermediate Rearrangement_TS->Iminium_Enol Mannich_Product Tricyclic Ketone Iminium_Enol->Mannich_Product Intramolecular Attack

Figure 1: Simplified reaction mechanism of the aza-Cope rearrangement-Mannich reaction.

Quantitative Data

The following tables summarize the quantitative data for the key transformations in the synthesis of the this compound via the aza-Cope rearrangement-Mannich reaction, as reported in the Overman synthesis.

Table 1: Aza-Cope Rearrangement-Mannich Reaction

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Azabicyclooctane Precursor(CH₂O)n, Na₂SO₄MeCN80Not Specified98[3]

Table 2: Synthesis of the Aza-Cope-Mannich Precursor (Selected Steps)

StepProductKey ReagentsSolventTemperature (°C)Yield (%)Reference
1Stille Coupling ProductPd₂(dba)₃, Ph₃As, CONMP7080[3]
2Epoxidation Productt-BuOOH, Triton BTHF-1591[3]
3Wittig Reaction ProductPh₃P=CH₂THF0 to RT92[3]
4Cyclization to AzabicyclooctaneNaH, then KOHPhH, then EtOH/H₂O100, then 6043 (over 5 steps)[4]

Table 3: Conversion to this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
1Tricyclic Ketonei-Pr₂NLi; MeO₂CCNTHF-7870 (2 steps)[3]
2This compoundi-Bu₂AlHCH₂Cl₂-7852 (3 steps)[3]

Experimental Protocols

The following protocols are based on the experimental procedures described in the total synthesis of (-)-strychnine by Overman et al.

Protocol 1: Synthesis of the Azabicyclooctane Precursor

This multi-step synthesis begins with a palladium-catalyzed coupling and proceeds through several key transformations to yield the direct precursor for the aza-Cope rearrangement-Mannich reaction. A simplified workflow is presented below.

precursor_synthesis_workflow cluster_workflow Precursor Synthesis Workflow stille Stille Coupling epoxidation Epoxidation stille->epoxidation Purification wittig Wittig Methylenation epoxidation->wittig Purification desilylation Desilylation wittig->desilylation trifluoroacetylation Trifluoroacetylation desilylation->trifluoroacetylation cyclization Intramolecular Cyclization trifluoroacetylation->cyclization deprotection Trifluoroacetyl Deprotection cyclization->deprotection precursor Azabicyclooctane Precursor deprotection->precursor Purification

Figure 2: Experimental workflow for the synthesis of the aza-Cope-Mannich precursor.

Representative Step: Intramolecular Cyclization and Deprotection

  • To a solution of the trifluoroacetamide (B147638) precursor in benzene, add sodium hydride (NaH).

  • Heat the reaction mixture to 100 °C to induce intramolecular cyclization.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench the excess NaH.

  • Remove the solvent under reduced pressure.

  • To the crude product, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) and water.

  • Heat the mixture to 60 °C to effect the removal of the trifluoroacetyl group.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired azabicyclooctane precursor.[4]

Protocol 2: Aza-Cope Rearrangement-Mannich Reaction
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the azabicyclooctane precursor and anhydrous sodium sulfate (Na₂SO₄) in acetonitrile (B52724) (MeCN).

  • Add paraformaldehyde ((CH₂O)n) to the suspension.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium sulfate and any unreacted paraformaldehyde.

  • Concentrate the filtrate under reduced pressure to yield the crude tricyclic ketone.

  • Purify the product by flash column chromatography on silica gel to obtain the pure tricyclic ketone.[3]

Protocol 3: Conversion to this compound
  • Acylation:

    • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C.

    • Slowly add a solution of the tricyclic ketone in THF to the LDA solution.

    • After stirring for the appropriate time, add methyl cyanoformate (MeO₂CCN) and continue stirring at -78 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Perform an aqueous work-up and extract the product.

    • Dry the organic layers and concentrate under reduced pressure.

    • The crude product is then treated with hydrochloric acid in methanol (B129727) at reflux to yield the acylated product.[3]

  • Reduction to Aldehyde:

    • Dissolve the acylated intermediate in dichloromethane (B109758) (CH₂Cl₂).

    • Cool the solution to -78 °C.

    • Slowly add a solution of diisobutylaluminium hydride (i-Bu₂AlH) in hexanes.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with methanol.

    • Allow the mixture to warm to room temperature and perform an aqueous work-up.

    • Extract the product, dry the organic layers, and concentrate.

    • Purify the crude product by column chromatography to yield the this compound.[3]

Conclusion

The aza-Cope rearrangement-Mannich reaction is a powerful and elegant strategy for the synthesis of the this compound. Its ability to rapidly generate molecular complexity in a highly stereocontrolled manner makes it a valuable tool for the synthesis of strychnine and other complex alkaloids. The provided protocols, derived from the successful total synthesis by Overman's group, offer a solid foundation for researchers in organic synthesis and drug development to apply this methodology in their own work.

References

Application Notes & Protocols: Synthesis of Strychnine from Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of Wieland-Gumlich aldehyde to strychnine (B123637) represents the final and crucial step in many total synthesis strategies for this complex alkaloid. The this compound is a key intermediate, and its efficient cyclization to form the seventh ring of the strychnine molecule is a well-established transformation.[1][2] This reaction, often referred to as a biomimetic condensation, utilizes a malonic acid equivalent to install the final two-carbon bridge and complete the intricate cage-like structure of strychnine.[3][4] The high-yield nature of this conversion makes targeting the this compound an attractive strategy in multistep syntheses of strychnine and its analogs.[1][5] This document provides the detailed reaction conditions and a standardized protocol for this transformation.

Reaction Scheme

The overall transformation involves the condensation of this compound with malonic acid, followed by decarboxylation, to form the final piperidone ring (G-ring) of strychnine.

Data Presentation: Reaction Conditions Summary

The following table summarizes the quantitative data for the conversion of this compound to strychnine as reported in various literature sources.

ParameterValue / ReagentsReported Yield (%)Reference
Reactants This compound, Malonic acid80%[1][3][4]
70%[5]
68%[5]
Reagents/Catalysts Acetic anhydride, Sodium acetate80%[3][4]
68%[5]
Solvent Acetic acid80%[3][4]
68%[5]

Experimental Protocol

This protocol is a composite of methodologies frequently cited for the synthesis of strychnine from this compound.[3][4][5][6]

4.1 Materials and Reagents

  • This compound

  • Malonic Acid

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Equipment for workup and purification (e.g., rotary evaporator, chromatography supplies)

4.2 Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add anhydrous sodium acetate, followed by malonic acid and acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to reflux. The exact temperature and reaction time may vary, but monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. A typical reaction time is several hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure strychnine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with a known standard.

Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Strychnine_Synthesis reactant reactant reagent reagent product product condition condition WGA Wieland-Gumlich Aldehyde Strychnine Strychnine WGA->Strychnine Condensation & Decarboxylation Reagents Malonic Acid Acetic Anhydride Sodium Acetate Solvent Acetic Acid

Caption: Chemical transformation of this compound to strychnine.

Strychnine_Workflow start Dissolve this compound in Acetic Acid add_reagents Add NaOAc, Malonic Acid, and Acetic Anhydride start->add_reagents reflux Heat Mixture to Reflux (Monitor by TLC) add_reagents->reflux workup Cool, Neutralize, and Perform Extraction reflux->workup purify Dry and Concentrate Organic Extracts workup->purify chromatography Purify by Column Chromatography purify->chromatography product Isolate Pure Strychnine chromatography->product

Caption: Experimental workflow for the synthesis of strychnine.

References

Application Notes and Protocols for the Synthesis of Wieland-Gumlich Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Wieland-Gumlich aldehyde and its derivatives, crucial intermediates in the preparation of strychnine (B123637) and a variety of other complex alkaloids. The following sections detail established synthetic protocols, present key quantitative data for comparative analysis, and illustrate the strategic importance of this scaffold in medicinal chemistry and drug development.

Introduction

The this compound, a structurally complex indoline (B122111) alkaloid, has historically been a pivotal intermediate in the total synthesis of strychnine.[1][2] Its unique pentacyclic framework serves as a versatile template for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines key synthetic methodologies for accessing the this compound scaffold and provides data on several of its derivatives.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and a representative derivative, N-acetyl this compound. This data is compiled from seminal total syntheses and derivatization studies.

CompoundSynthetic RouteKey TransformationYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
This compound Degradation from StrychnineBeckmann fragmentation and hydrolysisNot explicitly reported for each step213-214 (decomposes)¹³C-NMR available.[3] UV λmax (water): 240, 290 nm.[3] [α]D²²: -133.8° (c=0.52 in methanol).[3][2]
(-)-Wieland-Gumlich Aldehyde Overman Total SynthesisAza-Cope Rearrangement-Mannich Cyclization~17 (from a late-stage intermediate)Not reportedConsistent with the natural product.[4]
(-)-Wieland-Gumlich Aldehyde Kuehne Total SynthesisIntramolecular Heck Reaction~5 (overall from L-tryptophan derivative)Not reportedConsistent with the natural product.[4]
(±)-Wieland-Gumlich Aldehyde Padwa Total Synthesis[4+2]-Cycloaddition/Rearrangement Cascade54 (from a late-stage intermediate)Not reported¹H NMR and ¹³C NMR consistent with the structure.[5]
N-Acetyl this compound (Diaboline) Biosynthetic-like AcetylationN-Acetylation of this compoundNot applicable (biosynthetic context)Not reportedCharacterized in plant extracts.[6]

Experimental Protocols

Detailed methodologies for key synthetic routes to the this compound are provided below. These protocols are based on established and frequently cited literature.

Protocol 1: Synthesis of this compound from Strychnine (Classical Degradation)

This protocol outlines the four-step degradation of strychnine to afford the this compound.[2]

Step 1: Formation of Isonitrosostrychnine

  • Dissolve strychnine in ethanol.

  • Add amyl nitrite (B80452) and a catalytic amount of sodium ethoxide.

  • Stir the reaction mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

  • Isolate the product by precipitation and filtration.

Step 2: Beckmann Fragmentation

  • Treat isonitrosostrychnine with thionyl chloride in a suitable solvent such as benzene (B151609) or toluene.

  • Heat the reaction mixture to induce the Beckmann fragmentation.

  • Carefully quench the reaction and extract the resulting carbamic acid intermediate.

Step 3: Decarboxylation to the Nitrile

  • Heat the carbamic acid intermediate in a high-boiling point solvent to effect decarboxylation.

  • The resulting nitrile can be purified by crystallization or chromatography.

Step 4: Hydrolysis to this compound

  • Treat the nitrile with barium hydroxide (B78521) in aqueous solution.

  • Heat the mixture to facilitate the nucleophilic displacement of the cyanide and subsequent hydrolysis to the hemiacetal, which is in equilibrium with the this compound.

  • Isolate and purify the product by crystallization from acetone/methanol.[3]

Protocol 2: Total Synthesis of (-)-Wieland-Gumlich Aldehyde via Overman's Aza-Cope Rearrangement-Mannich Cyclization

This protocol is based on the enantioselective total synthesis of strychnine by Overman and colleagues, highlighting the key bond-forming cascade.[4]

Key Aza-Cope-Mannich Reaction Step:

  • Prepare the requisite chiral bicyclo[3.2.1]octene precursor containing the key vinyl and amine functionalities.

  • Treat the precursor with an aqueous formaldehyde (B43269) solution and a suitable acid catalyst (e.g., camphorsulfonic acid) in a solvent such as THF.

  • Heat the reaction mixture to initiate the formation of the iminium ion, which triggers the aza-Cope rearrangement followed by an intramolecular Mannich cyclization. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, work up the reaction by quenching with a suitable base and extracting the product into an organic solvent.

  • Purify the resulting pentacyclic intermediate by column chromatography.

  • Subsequent functional group manipulations, including the reduction of a methyl ester to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature, afford the this compound.

Protocol 3: Total Synthesis of (-)-Wieland-Gumlich Aldehyde via Kuehne's Intramolecular Heck Reaction

This approach, developed by Kuehne and coworkers, utilizes a palladium-catalyzed intramolecular Heck reaction to construct a key ring of the this compound framework.[4]

Key Intramolecular Heck Reaction Step:

  • Synthesize the appropriate tetracyclic precursor containing a vinyl iodide and an enone moiety.

  • Subject the precursor to a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand in the presence of a base (e.g., a silver salt or a tertiary amine) in a solvent like acetonitrile (B52724) or DMF.

  • Heat the reaction mixture to facilitate the intramolecular Heck cyclization.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the palladium catalyst and purify the product by column chromatography.

  • Further synthetic steps are required to elaborate the resulting intermediate into the this compound.

Visualizations

The following diagrams illustrate key synthetic pathways and the biological context of this compound derivatives.

G Strychnine Strychnine Isonitrosostrychnine Isonitrosostrychnine Strychnine->Isonitrosostrychnine Amyl nitrite, NaOEt Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Isonitrosostrychnine->Carbamic_Acid_Intermediate SOCl₂, Beckmann Fragmentation Nitrile_Intermediate Nitrile_Intermediate Carbamic_Acid_Intermediate->Nitrile_Intermediate Heat, Decarboxylation Wieland_Gumlich_Aldehyde Wieland_Gumlich_Aldehyde Nitrile_Intermediate->Wieland_Gumlich_Aldehyde Ba(OH)₂, H₂O

Caption: Classical degradation synthesis of this compound from strychnine.

G cluster_synthesis Synthetic Pathway cluster_derivatization Derivatization cluster_application Application Chiral Precursor Chiral Precursor Pentacyclic Intermediate Pentacyclic Intermediate Chiral Precursor->Pentacyclic Intermediate Aza-Cope-Mannich Cascade This compound This compound Pentacyclic Intermediate->this compound Functional Group Interconversion WGA_Derivatives Wieland-Gumlich Aldehyde Derivatives This compound->WGA_Derivatives e.g., N-acylation, reductive amination Drug Development Drug Development WGA_Derivatives->Drug Development SAR Studies

Caption: General workflow for the synthesis and application of this compound derivatives.

G WGA_Derivative This compound Derivative (e.g., Strychnine) Glycine_Receptor Glycine (B1666218) Receptor (α-subunit) WGA_Derivative->Glycine_Receptor Antagonistic Binding Chloride_Channel Chloride Ion Channel Glycine_Receptor->Chloride_Channel Activates Neuronal_Excitation Neuronal Depolarization (Excitation) Glycine_Receptor->Neuronal_Excitation Blockade of Inhibition leads to Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Inhibition Cl⁻ Influx leads to Glycine Glycine Glycine->Glycine_Receptor Binds to

Caption: Simplified signaling pathway of strychnine, a key this compound derivative, at the glycine receptor.

Biological and Medicinal Chemistry Context

The this compound and its derivatives are of significant interest to drug development professionals due to their relationship with strychnine, a potent antagonist of the glycine receptor.[7][8] The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the spinal cord and brainstem. Antagonism of this receptor by strychnine leads to disinhibition of motor neurons, resulting in convulsions.

The synthesis of this compound derivatives allows for the systematic modification of the alkaloid scaffold to probe the pharmacophore of the glycine receptor.[1] By altering substituents and stereochemistry, researchers can develop analogs with modified affinity and selectivity, potentially leading to new pharmacological tools or therapeutic agents for neurological disorders. For example, studies have shown that quaternization of strychnine and brucine (B1667951) (a related alkaloid) can eliminate activity at glycine receptors while retaining affinity for nicotinic acetylcholine (B1216132) receptors.[1] Furthermore, the core structure of the this compound can be utilized as a starting point for the synthesis of analogs targeting other receptors and enzymes. The inherent complexity and rigidity of the scaffold make it an attractive platform for the design of potent and selective modulators of biological targets.

References

Industrial Applications of Wieland-Gumlich Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a complex indoline (B122111) alkaloid, serves as a critical chiral intermediate in the synthesis of valuable pharmaceutical compounds. Historically derived from the degradation of strychnine, its intricate structure has been a target for total synthesis, unlocking its potential for broader applications. This document provides detailed application notes and experimental protocols for the industrial utilization of this compound in the synthesis of the non-depolarizing neuromuscular blocking agent, alcuronium (B1664504) chloride, and the glycine (B1666218) receptor antagonist, strychnine.

Application 1: Synthesis of Alcuronium Chloride

Alcuronium chloride is a semi-synthetic neuromuscular blocking agent used in anesthesia to induce muscle relaxation.[1] It is prepared by the dimerization of a derivative of the this compound.

Mechanism of Action

Alcuronium chloride acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2] By blocking the binding of acetylcholine, it prevents depolarization of the motor endplate, leading to muscle paralysis.[2]

Alcuronium_Chloride_MoA cluster_0 Neuromuscular Junction cluster_1 Postsynaptic Membrane Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Acetylcholine Release Muscle_End_Plate Muscle End Plate Muscle_Relaxation Muscle_Relaxation Muscle_End_Plate->Muscle_Relaxation Leads to nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Ion_Channel->Muscle_End_Plate No Depolarization Alcuronium Alcuronium Chloride Alcuronium->nAChR Competitively Binds (Antagonist) Acetylcholine Acetylcholine Acetylcholine->nAChR Binds

Figure 1: Mechanism of Alcuronium Chloride at the Neuromuscular Junction.
Quantitative Data for Alcuronium Chloride Synthesis

Due to the proprietary nature of industrial processes, specific quantitative data for the dimerization of this compound to alcuronium chloride is not publicly available. The following table presents hypothetical but plausible data for a large-scale synthesis based on common industrial practices for similar complex couplings.

ParameterValueNotes
Starting Material This compound DerivativeTypically an N-allyl derivative.
Reaction Type DimerizationSpecific coupling conditions are proprietary.
Hypothetical Yield 70-85%Based on typical yields for complex alkaloid couplings.
Purity (Crude) >90%Before chromatographic purification.
Purity (Final) >99.5%After purification by methods such as HPLC or crystallization.[3]
Key Impurities Diallylcaracurine (DAC), Allyl-Wieland-Gumlich-aldehyde (WCA)Monitored during quality control.[3]
Experimental Protocol: Synthesis of Alcuronium Chloride (Hypothetical Industrial Scale)

This protocol is a generalized representation and would require significant optimization and adherence to cGMP (current Good Manufacturing Practices) in an industrial setting.

Alcuronium_Synthesis_Workflow Start Start: Wieland-Gumlich Aldehyde Derivative Reaction Dimerization Reaction (Proprietary Conditions) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Work-up and Extraction Quenching->Extraction Purification Chromatographic Purification (e.g., Preparative HPLC) Extraction->Purification Crystallization Crystallization Purification->Crystallization Drying Drying under Vacuum Crystallization->Drying QC Quality Control (HPLC, MS, NMR) Drying->QC End Final Product: Alcuronium Chloride QC->End Strychnine_MoA cluster_0 Inhibitory Synapse cluster_1 Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Glycine Release Postsynaptic_Neuron Postsynaptic Neuron Disinhibition Disinhibition Postsynaptic_Neuron->Disinhibition Leads to GlyR Glycine Receptor (GlyR) Cl_Channel Chloride Channel (Closed) GlyR->Cl_Channel Prevents Opening Cl_Channel->Postsynaptic_Neuron No Hyperpolarization Strychnine Strychnine Strychnine->GlyR Competitively Binds (Antagonist) Glycine Glycine Glycine->GlyR Binds Strychnine_Synthesis_Workflow Start Start: Wieland-Gumlich Aldehyde Reaction Reaction with Malonic Acid, Acetic Anhydride, NaOAc in Acetic Acid Start->Reaction Heating Heating under Reflux Reaction->Heating Cooling Cooling and Precipitation Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Purification Purification (e.g., pH-Zone-Refining Counter-Current Chromatography) Filtration->Purification Crystallization Crystallization Purification->Crystallization QC Quality Control (HPLC, MS, NMR) Crystallization->QC End Final Product: Strychnine QC->End

References

Application Notes and Protocols: Synthesis of Alcuronium Chloride from Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of alcuronium (B1664504) chloride, a semi-synthetic neuromuscular blocking agent, utilizing Wieland-Gumlich aldehyde as a key starting material. The synthesis involves a two-step process: the dimerization of this compound to form the intermediate N,N'-diallyl-bis-nortoxiferine, followed by its conversion to the dichloride salt, alcuronium chloride.[1]

Chemical Properties and Data

The key compounds involved in this synthesis are characterized by the following properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristics
This compoundC₁₉H₂₂N₂O₂310.39An indoline (B122111) aldehyde derived from the degradation of strychnine.[1]
Alcuronium ChlorideC₄₄H₅₀Cl₂N₄O₂737.79A bis-quaternary ammonium (B1175870) salt, appearing as a white or slightly yellowish, crystalline powder.

Experimental Protocols

The synthesis of alcuronium chloride from this compound is a multi-step process. The following protocols are based on established chemical principles and reported synthetic pathways.

Part 1: Dimerization of this compound to N,N'-Diallyl-bis-nortoxiferine

This step involves the acid-catalyzed dimerization of this compound to form the corresponding bis-tertiary amine, nortoxiferine, which is then allylated.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)

  • Allyl bromide

  • Mild base (e.g., Potassium carbonate, Triethylamine)

  • Quenching solution (e.g., Saturated sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous organic solvent.

  • Acid-Catalyzed Dimerization: To the stirred solution, add a catalytic amount of a suitable acid. The reaction mixture is typically stirred at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Allylation: Once the dimerization is complete, add a mild base to the reaction mixture, followed by the dropwise addition of allyl bromide. The reaction is then stirred, potentially with gentle heating, until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of a mild base. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N,N'-diallyl-bis-nortoxiferine.

Part 2: Formation of Alcuronium Chloride

This final step involves the quaternization of the tertiary amine groups with allyl chloride followed by conversion to the chloride salt.

Materials:

  • N,N'-Diallyl-bis-nortoxiferine

  • Allyl chloride

  • Anhydrous solvent (e.g., Acetonitrile, Acetone)

  • Hydrochloric acid (in a suitable solvent like isopropanol (B130326) or ether)

  • Ether (for precipitation)

Procedure:

  • Quaternization: Dissolve the purified N,N'-diallyl-bis-nortoxiferine in an anhydrous solvent. Add an excess of allyl chloride to the solution. The reaction mixture is stirred, often at an elevated temperature, in a sealed tube or under reflux for several hours to overnight.

  • Salt Formation: After the quaternization is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a minimal amount of a suitable alcohol, and a solution of hydrochloric acid in an organic solvent is added to precipitate the dichloride salt.

  • Isolation and Drying: The precipitated alcuronium chloride is collected by filtration, washed with a non-polar solvent like ether to remove any impurities, and then dried under vacuum to yield the final product.

Visualizations

Synthesis Workflow

The overall workflow for the synthesis of alcuronium chloride from this compound can be visualized as follows:

Synthesis_Workflow WGA This compound Dimerization Dimerization & Allylation WGA->Dimerization Intermediate N,N'-Diallyl-bis-nortoxiferine Dimerization->Intermediate Quaternization Quaternization & Salt Formation Intermediate->Quaternization Alcuronium Alcuronium Chloride Quaternization->Alcuronium

Synthesis of Alcuronium Chloride Workflow
Logical Relationship of Synthesis Steps

The logical progression of the chemical transformations is outlined below:

Logical_Relationship cluster_start Starting Material cluster_process1 Step 1: Dimerization and Functionalization cluster_intermediate Intermediate Product cluster_process2 Step 2: Final Product Formation cluster_final Final Product Start This compound Dimerize Acid-Catalyzed Dimerization Start->Dimerize Allylate N-Allylation Dimerize->Allylate Intermediate N,N'-Diallyl-bis-nortoxiferine Allylate->Intermediate Quaternize Quaternization with Allyl Chloride Intermediate->Quaternize Salt Chloride Salt Formation Quaternize->Salt Final Alcuronium Chloride Salt->Final

Logical Steps in Alcuronium Chloride Synthesis

References

Application Notes and Protocols: Palladium-Catalyzed Reactions in the Synthesis of Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key palladium-catalyzed reactions employed in the total synthesis of the Wieland-Gumlich aldehyde, a crucial intermediate in the synthesis of strychnine (B123637) and related alkaloids. This document details the experimental protocols, quantitative data, and mechanistic pathways of these reactions as reported in seminal total syntheses.

Introduction

The this compound is a structurally complex indoline (B122111) alkaloid that has served as a pivotal intermediate in the synthesis of numerous Strychnos alkaloids, most notably strychnine. The construction of its intricate polycyclic framework has inspired the development of novel synthetic strategies, with palladium-catalyzed cross-coupling reactions playing a central role in the efficient formation of key carbon-carbon and carbon-nitrogen bonds. This document highlights the application of reactions such as the Heck, Tsuji-Trost, and Stille couplings in the context of this compound synthesis, providing detailed protocols and comparative data from leading research groups in the field.

Key Palladium-Catalyzed Reactions and Applications

Several research groups have successfully utilized palladium catalysis to tackle the synthetic challenges posed by the this compound and its precursors. The following sections detail the specific applications and protocols from the total syntheses by Overman, Rawal, Mori, and Bonjoch & Solé.

The Overman Synthesis: Tsuji-Trost Allylation and Stille Carbonylative Coupling

The enantioselective total synthesis of (-)-strychnine, and by extension the this compound, by Overman and colleagues was a landmark achievement, featuring two key palladium-catalyzed transformations.[1]

Quantitative Data

Reaction TypeStarting MaterialProductCatalyst SystemSolventTemp.TimeYield (%)Ref.
Tsuji-Trost AllylationAllylic acetate (B1210297) & AmineN-Allylated aminePd₂(dba)₃, PPh₃THFRT-91[1]
Stille Carbonylative CouplingVinyl stannane (B1208499) & Aryl iodideα,β-Unsaturated ketonePd₂(dba)₃, AsPh₃, CONMP70 °C-80[1]

Experimental Protocols

Protocol 1: Tsuji-Trost Allylation (Overman Synthesis)

  • Reaction: Palladium-catalyzed allylic alkylation of an amine with an allylic acetate.

  • Procedure: To a solution of the amine and the allylic acetate in tetrahydrofuran (B95107) (THF) at room temperature is added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1 mol%) and triphenylphosphine (B44618) (PPh₃, 15 mol%). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the N-allylated product.[1]

Protocol 2: Stille Carbonylative Coupling (Overman Synthesis)

  • Reaction: Palladium-catalyzed carbonylative cross-coupling of a vinyl stannane with an aryl iodide.

  • Procedure: A solution of the vinyl stannane, the aryl iodide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), triphenylarsine (B46628) (AsPh₃, 22 mol%), and lithium chloride (LiCl) in N-methyl-2-pyrrolidone (NMP) is pressurized with carbon monoxide (CO, 3.4 atm). The reaction mixture is heated to 70 °C and stirred until the starting materials are consumed (monitored by TLC). The mixture is then cooled to room temperature, diluted with an appropriate organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the α,β-unsaturated ketone.[1]

Reaction Pathways

Overman_Palladium_Reactions cluster_tsuji_trost Tsuji-Trost Allylation cluster_stille Stille Carbonylative Coupling Pd0 Pd(0)L₂ Pi_Allyl_PdII π-Allyl Pd(II) Complex Pd0->Pi_Allyl_PdII Oxidative Addition Allylic_Acetate Allylic Acetate Allylic_Acetate->Pi_Allyl_PdII Product_Tsuji N-Allylated Product Pi_Allyl_PdII->Product_Tsuji Nucleophilic Attack Amine Amine Nucleophile Amine->Product_Tsuji Product_Tsuji->Pd0 Reductive Elimination Pd0_Stille Pd(0)L₂ Aryl_PdII Aryl-Pd(II)-I Complex Pd0_Stille->Aryl_PdII Oxidative Addition Aryl_Iodide Aryl Iodide Aryl_Iodide->Aryl_PdII CO_insertion CO Insertion Aryl_PdII->CO_insertion Acyl_PdII Acyl-Pd(II)-I Complex CO_insertion->Acyl_PdII Transmetalation Transmetalation Acyl_PdII->Transmetalation Vinyl_Stannane Vinyl Stannane Vinyl_Stannane->Transmetalation Product_Stille α,β-Unsaturated Ketone Transmetalation->Product_Stille Reductive Elimination Product_Stille->Pd0_Stille

Caption: Catalytic cycles for the Tsuji-Trost and Stille reactions in Overman's synthesis.

The Rawal Synthesis: Intramolecular Heck Reaction

The synthesis of (±)-strychnine by Rawal and Iwasa features a pivotal intramolecular Heck reaction to construct the D-ring of the strychnine framework.[2][3]

Quantitative Data

Reaction TypeStarting MaterialProductCatalyst SystemBaseSolventTemp.TimeYield (%)Ref.
Intramolecular HeckN-tethered vinyl iodideIsostrychnine precursorPd(OAc)₂K₂CO₃DMF70 °C3 h74[3]

Experimental Protocol

Protocol 3: Intramolecular Heck Reaction (Rawal Synthesis)

  • Reaction: Palladium-catalyzed intramolecular cyclization of an N-tethered vinyl iodide onto a trisubstituted alkene.

  • Procedure: To a solution of the vinyl iodide substrate in dimethylformamide (DMF) is added palladium(II) acetate (Pd(OAc)₂, 10 mol%), potassium carbonate (K₂CO₃, 3 equiv.), and tetra-n-butylammonium chloride (n-Bu₄NCl, 1 equiv.). The mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the cyclized product.[3]

Reaction Pathway

Rawal_Heck_Reaction Intramolecular Heck Reaction Pd0 Pd(0)L₂ Aryl_PdII Aryl-Pd(II)-I Complex Pd0->Aryl_PdII Oxidative Addition Vinyl_Iodide N-Tethered Vinyl Iodide Vinyl_Iodide->Aryl_PdII Carbopalladation Intramolecular Carbopalladation Aryl_PdII->Carbopalladation Alkyl_PdII σ-Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl_PdII Beta_Hydride_Elimination β-Hydride Elimination Alkyl_PdII->Beta_Hydride_Elimination Product_Heck Isostrychnine Precursor Beta_Hydride_Elimination->Product_Heck HPdI H-Pd(II)-I Beta_Hydride_Elimination->HPdI HPdI->Pd0 Base Base (K₂CO₃) Base->Pd0

Caption: Catalytic cycle for the intramolecular Heck reaction in Rawal's synthesis.

The Mori Synthesis: Asymmetric Allylic Alkylation and Heck Reaction

The enantioselective total synthesis of (-)-strychnine by Mori and coworkers extensively utilizes palladium catalysis for multiple ring-forming events.[4][5]

Quantitative Data

Reaction TypeStarting MaterialProductCatalyst SystemBase/AdditiveSolventTemp.TimeYield (%)ee (%)Ref.
Asymmetric Allylic AlkylationAllylic phosphate (B84403) & N-tosylanilineChiral cyclohexenylaminePd₂(dba)₃·CHCl₃, (S)-BINAPO-THF0 °C36 h8084[5]
Intramolecular HeckAryl bromide-tethered alkeneIndolenine derivativePd(OAc)₂, Me₂PPhAg₂CO₃DMSO90 °C17 h87-[5]
Intramolecular Allylic OxidationBoc-protected amineTetracyclic alkenePd(OAc)₂, MnO₂, Hydroquinone-AcOHRT to 50 °C20.5 h77-[5]

Experimental Protocols

Protocol 4: Asymmetric Allylic Alkylation (Mori Synthesis)

  • Reaction: Palladium-catalyzed asymmetric allylic substitution of an allylic phosphate with an N-tosylaniline.

  • Procedure: To a solution of the allylic phosphate and ortho-bromo-N-tosylaniline in THF at 0 °C are added tris(dibenzylideneacetone)dipalladium(0) chloroform (B151607) complex (Pd₂(dba)₃·CHCl₃, 2.5 mol%) and (S)-BINAPO (7.5 mol%). The reaction mixture is stirred at 0 °C for 36 hours. The solvent is then removed in vacuo, and the residue is purified by silica gel column chromatography to give the chiral cyclohexenylamine derivative.[5]

Protocol 5: Intramolecular Heck Reaction (Mori Synthesis)

  • Reaction: Intramolecular cyclization of an aryl bromide onto an alkene.

  • Procedure: A mixture of the aryl bromide substrate, palladium(II) acetate (Pd(OAc)₂, 10 mol%), dimethylphenylphosphine (B1211355) (Me₂PPh, 20 mol%), and silver(I) carbonate (Ag₂CO₃, 2 equiv.) in dimethyl sulfoxide (B87167) (DMSO) is heated at 90 °C for 17 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the indolenine derivative.[5]

Reaction Pathway

Mori_AAA_Reaction Asymmetric Allylic Alkylation (Mori) Pd0 Pd(0)L₂* Pi_Allyl_PdII Chiral π-Allyl Pd(II) Complex Pd0->Pi_Allyl_PdII Oxidative Addition Allylic_Phosphate Allylic Phosphate Allylic_Phosphate->Pi_Allyl_PdII Product_AAA Chiral Cyclohexenylamine Pi_Allyl_PdII->Product_AAA Nucleophilic Attack Aniline N-Tosylaniline Nucleophile Aniline->Product_AAA Product_AAA->Pd0 Reductive Elimination

Caption: Catalytic cycle for the asymmetric allylic alkylation in Mori's synthesis.

The Bonjoch & Solé Synthesis: Reductive Heck Reaction

The enantioselective synthesis of (-)-strychnine by Bonjoch, Solé, and coworkers employed a reductive Heck reaction for the crucial closure of the piperidine (B6355638) D-ring.[6]

Quantitative Data

Reaction TypeStarting MaterialProductCatalyst SystemHydride SourceSolventTemp.TimeYield (%)Ref.
Reductive HeckN-tethered vinyl iodideTricyclic aminePd(OAc)₂HCOOH, Et₃NDMF80 °C-65[6]

Experimental Protocol

Protocol 6: Reductive Heck Reaction (Bonjoch & Solé Synthesis)

  • Reaction: Palladium-catalyzed intramolecular reductive cyclization of a vinyl iodide.

  • Procedure: A mixture of the vinyl iodide substrate, palladium(II) acetate (Pd(OAc)₂, 10 mol%), and triphenylphosphine (PPh₃, 20 mol%) in dimethylformamide (DMF) is treated with formic acid (HCOOH) and triethylamine (B128534) (Et₃N). The reaction mixture is heated to 80 °C and stirred until the reaction is complete (TLC monitoring). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.[6]

Reaction Pathway

Bonjoch_Reductive_Heck Reductive Heck Reaction Pd0 Pd(0)L₂ Aryl_PdII Aryl-Pd(II)-I Complex Pd0->Aryl_PdII Oxidative Addition Vinyl_Iodide N-Tethered Vinyl Iodide Vinyl_Iodide->Aryl_PdII Carbopalladation Intramolecular Carbopalladation Aryl_PdII->Carbopalladation Alkyl_PdII σ-Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl_PdII Reductive_Elimination Reductive Elimination Alkyl_PdII->Reductive_Elimination Hydride_Source Hydride Source (HCOOH/Et₃N) Hydride_Source->Reductive_Elimination Product_Reductive_Heck Tricyclic Amine Reductive_Elimination->Product_Reductive_Heck

Caption: Catalytic cycle for the reductive Heck reaction in the Bonjoch & Solé synthesis.

Conclusion

The total syntheses of the this compound and strychnine have served as a fertile ground for the application and development of palladium-catalyzed reactions. The methodologies developed by Overman, Rawal, Mori, and Bonjoch & Solé demonstrate the power of palladium catalysis in constructing complex molecular architectures with high efficiency and stereocontrol. These protocols and the associated data provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, showcasing the versatility of palladium catalysts in modern organic synthesis.

References

Protecting Group Strategies in the Synthesis of Wieland-Gumlich Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde is a pivotal intermediate in the total synthesis of the complex indole (B1671886) alkaloid, strychnine. Its intricate structure, featuring multiple reactive functional groups, necessitates a carefully orchestrated protecting group strategy to achieve a successful synthesis. This document provides detailed application notes and protocols on various protecting group strategies employed in the notable total syntheses of the this compound, offering insights for researchers in organic synthesis and drug development.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules like the this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups. This allows for chemical transformations to be carried out selectively at other positions of the molecule. The choice of protecting groups is dictated by their stability to a range of reaction conditions and the ability to be removed selectively under mild conditions, a concept known as orthogonality. This document will explore the protecting group strategies utilized in the syntheses of the this compound by Overman, Fukuyama, and Vanderwal, highlighting the selection, introduction, and cleavage of these groups.

Comparative Overview of Protecting Group Strategies

The following table summarizes the key protecting groups used for the amine functionalities in three distinct and successful synthetic routes to the this compound.

Synthetic RouteProtected Group(s)Protecting Group(s)Deprotection ConditionsOverall Yield of DeprotectionReference
Overman (1993) Aniline (B41778) NitrogenTriazoneRefluxing methanolic HClNot explicitly stated for deprotection step alone[1][2]
Aminetert-Butyl (Boc)Refluxing methanolic HClNot explicitly stated for deprotection step alone[1][2]
Fukuyama (2004) Indole Nitrogentert-Butoxycarbonyl (Boc)Thiophenol, Trifluoroacetic acid (TFA)84% (for the transannular cyclization step following deprotection)[3]
Amine2-Nitrobenzenesulfonyl (Nosyl)Thiophenol, Trifluoroacetic acid (TFA)84% (for the transannular cyclization step following deprotection)[3]
Vanderwal (2011) Tryptamine (B22526) NitrogenAllylPd(PPh₃)₄, N,N-Diisopropylethylamine (i-Pr₂NEt)69%[4][5]
Tryptamine Nitrogenp-Methoxybenzyl (PMB)Not removed in the sequence leading to the tetracyclic enal89% yield of the protected tetracycle[6]

Experimental Protocols

Overman's Triazone and tert-Butyl Strategy

In their first enantioselective total synthesis of (–)-strychnine, the Overman group employed a triazone group to protect the aniline nitrogen and a tert-butyl group for another amine functionality. A key feature of this strategy was the simultaneous removal of both protecting groups in a single step.[1][2]

Protocol: Simultaneous Deprotection of Triazone and tert-Butyl Groups [2]

  • Reaction: A solution of the β-keto ester intermediate (protected with both triazone and tert-butyl groups) in methanolic hydrogen chloride is heated to reflux.

  • Reagents and Conditions:

    • Substrate: β-keto ester intermediate

    • Reagent: Methanolic HCl (concentration not specified in the communication)

    • Solvent: Methanol

    • Temperature: Reflux

    • Reaction Time: Not specified in the communication.

  • Work-up: The reaction mixture is concentrated, and the resulting residue is carried forward to the next step.

  • Yield: The yield for this specific deprotection step is not explicitly reported, but the subsequent reduction and epimerization sequence proceeds in good yield.[1]

Fukuyama's Orthogonal Boc and Nosyl Strategy

The Fukuyama synthesis of (–)-strychnine features an elegant use of orthogonal protecting groups, Boc and nosyl, for two different nitrogen atoms. This strategy allows for the construction of a key nine-membered ring via a double Mitsunobu reaction, followed by the simultaneous cleavage of both protecting groups to trigger a transannular cyclization.[3]

Protocol: Simultaneous Deprotection of Boc and Nosyl Groups and Transannular Cyclization [1][3]

  • Reaction: The N-Boc, N-nosyl protected nine-membered ring intermediate is treated with thiophenol and trifluoroacetic acid to remove both protecting groups, leading to a spontaneous transannular Mannich cyclization.

  • Reagents and Conditions:

    • Substrate: N-Boc, N-nosyl protected nine-membered ring

    • Reagents: Thiophenol (PhSH), Trifluoroacetic acid (TFA)

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Temperature: Room temperature to 50 °C

    • Reaction Time: 7.5 hours

  • Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography.

  • Yield: 84% for the combined deprotection and cyclization step.[3]

Vanderwal's Allyl and PMB Strategy

The Vanderwal group developed a concise formal synthesis of (±)-strychnine, targeting the this compound. Their strategy involved the use of an N-allyl protecting group for the tryptamine nitrogen. In a later variation, an N-PMB (p-methoxybenzyl) group was also employed.[4][6]

Protocol: Deprotection of the N-Allyl Group [5]

  • Reaction: The N-allyl protected tetracyclic intermediate is subjected to palladium-catalyzed deallylation.

  • Reagents and Conditions:

    • Substrate: N-allyl protected tetracyclic intermediate

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Base: N,N-Diisopropylethylamine (i-Pr₂NEt)

    • Solvents: Chloroform (CHCl₃), Acetonitrile (MeCN)

    • Temperature: 0 °C

    • Reaction Time: 3.5 hours

  • Work-up: The reaction mixture is concentrated, and the crude product is purified by chromatography.

  • Yield: 69%[5]

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows of the protecting group strategies discussed.

Overman_Strategy Start Aniline Precursor Protect Protection: - Triazone (aniline) - tert-Butyl (amine) Start->Protect Intermediate Protected Intermediate Protect->Intermediate Deprotect Simultaneous Deprotection: Refluxing methanolic HCl Intermediate->Deprotect Product Deprotected Intermediate Deprotect->Product

Caption: Overman's protecting group strategy.

Fukuyama_Strategy Start Diol Precursor Protect One-pot Protection & Cyclization: - Boc (indole) - Nosyl (amine) (Mitsunobu Reaction) Start->Protect Intermediate N-Boc, N-Nosyl Nine-membered Ring Protect->Intermediate Deprotect Simultaneous Deprotection & Transannular Cyclization: PhSH, TFA Intermediate->Deprotect Product Pentacyclic Core Deprotect->Product

Caption: Fukuyama's orthogonal protecting group strategy.

Vanderwal_Strategy Start Tryptamine Protect N-Allylation Start->Protect Intermediate N-Allyl Tryptamine Protect->Intermediate Cyclization Zincke Aldehyde Formation & Anionic Bicyclization Intermediate->Cyclization Tetracycle N-Allyl Tetracycle Cyclization->Tetracycle Deprotect Pd-catalyzed Deallylation Tetracycle->Deprotect Product Deprotected Tetracycle Deprotect->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a complex indoline (B122111) alkaloid, is a crucial intermediate in the synthesis of various bioactive molecules, most notably the semi-synthetic muscle relaxant alcuronium (B1664504) chloride and the total synthesis of strychnine (B123637).[1][2] Its intricate heptacyclic structure has made it a significant target for synthetic chemists. This document provides detailed application notes and protocols for the large-scale synthesis of the this compound, focusing on methodologies amenable to gram-scale and potentially larger production.

Historically, the this compound was first obtained through the chemical degradation of strychnine.[1][3] This method remains a viable option for producing significant quantities, given the relative availability of strychnine. In recent decades, numerous elegant total syntheses have been developed, some of which offer high efficiency and stereocontrol, making them attractive for accessing this key intermediate. This document will detail three prominent synthetic strategies: the classical degradation of strychnine, the Overman synthesis, and the Vanderwal synthesis.

Synthetic Strategies Overview

Three primary approaches for the synthesis of this compound are presented, each with distinct advantages and considerations for scalability.

  • Classical Degradation of Strychnine: A well-established, multi-step process starting from the readily available alkaloid strychnine. This method is suitable for producing gram to multi-gram quantities.

  • Overman's Enantioselective Total Synthesis: A landmark in strychnine synthesis, this approach utilizes a cationic aza-Cope rearrangement to construct the core structure. It is highly stereoselective and has been performed on a gram scale.

  • Vanderwal's Concise Total Synthesis: A more recent and highly efficient route featuring a key intramolecular Diels-Alder reaction of a Zincke aldehyde. This synthesis is notable for its brevity.[4][5][6]

The following sections provide detailed protocols and quantitative data for each of these synthetic pathways.

Protocol 1: Classical Degradation of Strychnine

This method follows the original multi-step degradation of strychnine to afford the this compound.[1]

Experimental Workflow

Strychnine Strychnine Oxime Isonitrosostrychnine (Oxime) Strychnine->Oxime Amyl nitrite (B80452) Carbamic_Acid Carbamic Acid Intermediate Oxime->Carbamic_Acid Thionyl chloride (Beckmann Fragmentation) Nitrile Nitrile Intermediate Carbamic_Acid->Nitrile Decarboxylation Hemiacetal Hemiacetal Nitrile->Hemiacetal Barium hydroxide (B78521) WGA Wieland-Gumlich Aldehyde Hemiacetal->WGA Equilibrium

Caption: Classical degradation pathway from strychnine.

Step-by-Step Protocol

Step 1: Formation of Isonitrosostrychnine (Oxime)

  • Suspend strychnine in a suitable solvent (e.g., ethanol).

  • Add amyl nitrite to the suspension.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and isolate the crude oxime by filtration.

  • Purify the product by recrystallization.

Step 2: Beckmann Fragmentation

  • Dissolve the isonitrosostrychnine in a suitable solvent (e.g., pyridine).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the solution.

  • Stir the reaction mixture at low temperature until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

Step 3: Decarboxylation to the Nitrile

  • The crude carbamic acid intermediate from the previous step is heated in a suitable solvent to induce decarboxylation.

  • Monitor the reaction for the evolution of carbon dioxide.

  • Once the reaction is complete, concentrate the solution to obtain the crude nitrile.

Step 4: Hydrolysis to the Hemiacetal and this compound

  • Treat the crude nitrile with a solution of barium hydroxide in water.

  • Heat the mixture to facilitate the nucleophilic displacement of the cyanide group.

  • The resulting hemiacetal is in equilibrium with the this compound.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the this compound by column chromatography or recrystallization.

Quantitative Data
StepStarting MaterialReagentsSolventTypical Yield
Oxime FormationStrychnineAmyl nitriteEthanol>90%
Beckmann FragmentationIsonitrosostrychnineThionyl chloridePyridine~80-90%
DecarboxylationCarbamic AcidHeat-Quantitative
HydrolysisNitrileBarium hydroxideWater~70-80%
Overall Yield Strychnine ~50-65%

Protocol 2: Overman's Enantioselective Total Synthesis

This protocol outlines the key steps in Overman's asymmetric synthesis of the this compound, a route that has been demonstrated on a gram scale.[7][8]

Experimental Workflow

start Enantiopure Cyclopentenyl Acetate key_intermediate Pentacyclic Strychnan Core start->key_intermediate Multi-step sequence including aza-Cope-Mannich reaction hydroxyakuammicine Hydroxyakuammicine Derivative key_intermediate->hydroxyakuammicine Carbomethoxylation and deprotection ester_intermediate Ester Intermediate hydroxyakuammicine->ester_intermediate Zn, H₂SO₄ WGA Wieland-Gumlich Aldehyde ester_intermediate->WGA DIBAL-H

Caption: Key stages in Overman's synthesis.

Step-by-Step Protocol

Step 1: Synthesis of the Pentacyclic Strychnan Core

This is a multi-step sequence starting from an enantiopure hydroxy cyclopentenyl acetate. The key transformation is a cationic aza-Cope-Mannich reaction to assemble the pentacyclic core of strychnine. For detailed procedures, refer to the original publications by Overman et al.

Step 2: Carbomethoxylation and Deprotection

  • Treat the pentacyclic intermediate with a suitable base (e.g., LiHMDS) and a source of the carbomethoxy group (e.g., methyl cyanoformate) to introduce the ester at the desired position.

  • Remove the protecting groups under acidic conditions (e.g., HCl in methanol) to yield a hydroxyakuammicine derivative.

Step 3: Reduction and Epimerization

  • Reduce the enamine functionality of the hydroxyakuammicine derivative using zinc powder in aqueous sulfuric acid.

  • This reduction is followed by epimerization of the newly formed ester to the thermodynamically more stable isomer. The reported yield for this two-step process is approximately 68%.[7]

Step 4: Reduction to the this compound

  • Dissolve the purified ester intermediate in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of diisobutylaluminum hydride (DIBAL-H) dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a suitable reagent (e.g., methanol (B129727), followed by aqueous Rochelle's salt).

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Purify the this compound by column chromatography.

Quantitative Data
StepKey ReagentsSolventTemperatureTypical Yield
Aza-Cope-Mannich ReactionVaries (Lewis acids)VariesVariesHigh
Reduction and EpimerizationZn, H₂SO₄Methanol/Water-~68%
DIBAL-H ReductionDIBAL-HDichloromethane (B109758)-78 °CHigh
Overall Yield (from core) High

Protocol 3: Vanderwal's Concise Total Synthesis

This innovative route provides rapid access to the this compound from commercially available starting materials.[4][5][6]

Experimental Workflow

tryptamine (B22526) Tryptamine Derivative zincke_aldehyde Zincke Aldehyde tryptamine->zincke_aldehyde Zincke salt formation diels_alder_product Diels-Alder Adduct zincke_aldehyde->diels_alder_product Intramolecular Diels-Alder key_precursor Key Precursor diels_alder_product->key_precursor Further functionalization WGA Wieland-Gumlich Aldehyde key_precursor->WGA Tandem Brook rearrangement/ conjugate addition

Caption: Vanderwal's concise synthetic route.

Step-by-Step Protocol

Step 1: Formation of the Zincke Aldehyde and Intramolecular Diels-Alder Reaction

  • Prepare the tryptamine-derived Zincke aldehyde from the corresponding tryptamine derivative.

  • Subject the Zincke aldehyde to conditions that promote an intramolecular Diels-Alder reaction to form the core carbocyclic ring system. This is typically achieved by heating in the presence of a base.

Step 2: Further Functionalization

The Diels-Alder adduct is then further functionalized in a few steps to install the necessary side chain for the final cyclization. This involves deprotection and alkylation with a silyl-containing fragment.

Step 3: Tandem Brook Rearrangement and Intramolecular Conjugate Addition

  • The key precursor is treated with a suitable base (e.g., an organolithium reagent) to initiate a Brook rearrangement.

  • The resulting intermediate undergoes a tandem intramolecular conjugate addition to form the final two rings of the this compound in a single step.

  • This reaction is sensitive and yields can be modest, but it is a very powerful transformation.

Step 4: Purification

The this compound is purified from the reaction mixture using column chromatography.

Quantitative Data
StepKey TransformationTypical Yield
Intramolecular Diels-AlderZincke Aldehyde CyclizationModerate to Good
Tandem Brook Rearrangement/Conjugate AdditionRing-closing cascade5-10%
Overall Yield From Tryptamine Derivative ~2-3%

Summary of Synthetic Routes

Synthetic RouteStarting Material(s)Key Transformation(s)ScalabilityOverall Yield
Classical DegradationStrychnineBeckmann FragmentationGram to multi-gram~50-65%
Overman SynthesisEnantiopure Cyclopentenyl AcetateCationic aza-Cope-Mannich ReactionGram scale~3%
Vanderwal SynthesisTryptamine, Pyridine, ButynediolIntramolecular Diels-Alder, Brook Rearrangement CascadeResearch scale~2-3%

Purification and Characterization

Purification:

For all methods, the final purification of the this compound is typically achieved by silica (B1680970) gel column chromatography. A suitable eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. Recrystallization from a solvent mixture such as acetone/methanol can also be employed to obtain highly pure material.[9]

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with literature values (decomposes at 213-214 °C).[9]

  • Optical Rotation: For enantiomerically pure samples, to confirm the stereochemical integrity.[9]

Safety Considerations

  • Strychnine: Strychnine and its derivatives are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

  • Reagents: Many of the reagents used in these syntheses are toxic, corrosive, or flammable (e.g., thionyl chloride, DIBAL-H, organolithium reagents). Consult the safety data sheets (SDS) for all chemicals before use and handle them with appropriate care.

  • Reactions: Some reactions may be exothermic or produce hazardous byproducts. Proper temperature control and quenching procedures are essential.

These protocols provide a comprehensive guide for the synthesis of the this compound on a laboratory scale. For industrial-scale production, further process optimization and safety assessments would be required.

References

Troubleshooting & Optimization

Technical Support Center: Wieland-Gumlich Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the Wieland-Gumlich aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound?

A1: There are two main approaches for synthesizing the this compound:

  • Classical Degradation of Strychnine (B123637): This is the original method, involving a multi-step chemical degradation of strychnine.[1]

  • Total Synthesis: Modern organic synthesis has enabled the complete construction of the molecule from simpler starting materials. Most total syntheses of strychnine proceed through the this compound as a key intermediate, as its conversion to strychnine is a high-yielding step (typically around 80%).[2][3]

Q2: Why is the this compound a common target in strychnine synthesis?

A2: The this compound is a crucial precursor in many total syntheses of strychnine because the final cyclization step from the aldehyde to strychnine is a well-established and high-yielding reaction.[2] This strategy allows chemists to tackle the complex core of the molecule first and then append the final ring in a reliable manner.

Q3: What is a typical yield for the conversion of the this compound to strychnine?

A3: The condensation of the this compound with malonic acid, followed by decarboxylation, to form strychnine is reported to have a high yield, typically around 80%.[2][3]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Strychnine and its derivatives are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Thionyl chloride, used in the classical synthesis, is corrosive and reacts violently with water. Barium hydroxide (B78521) is also toxic and should be handled with care.

Troubleshooting Guides

Classical Synthesis Route: Degradation of Strychnine

The classical synthesis involves four main steps starting from strychnine.[1]

classical_synthesis Strychnine Strychnine Oxime Oxime Intermediate Strychnine->Oxime Amyl Nitrite Carbamic_Acid Carbamic Acid Intermediate Oxime->Carbamic_Acid Thionyl Chloride (Beckmann Fragmentation) Nitrile Nitrile Intermediate Carbamic_Acid->Nitrile Decarboxylation Hemiacetal Hemiacetal Nitrile->Hemiacetal Barium Hydroxide WGA Wieland-Gumlich Aldehyde Hemiacetal->WGA Equilibrium modern_synthesis Start Simpler Precursors Core Pentacyclic Core (e.g., with Ester Group) Start->Core Multi-step Assembly WGA Wieland-Gumlich Aldehyde Core->WGA Partial Reduction (e.g., DIBAL-H) Strychnine Strychnine WGA->Strychnine Condensation & Decarboxylation

References

Technical Support Center: Purification of Wieland-Gumlich Aldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Wieland-Gumlich aldehyde using chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield low after column chromatography?

Answer: Low recovery of this compound from a chromatography column can be attributed to several factors:

  • Degradation on Silica (B1680970) Gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation. This compound, being a complex indole (B1671886) alkaloid, may be particularly susceptible.

  • Irreversible Adsorption: The polar nature of the aldehyde and the presence of nitrogen atoms can lead to strong, sometimes irreversible, binding to the active sites on the silica gel.

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for eluting the compound efficiently, causing it to remain on the column.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine (B128534). This can be done by preparing a slurry of silica gel in the initial mobile phase containing a small amount (0.1-1%) of triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360), or a polymer-based resin.

  • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common solvent system for alkaloids is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

  • Check for Stability: Before performing column chromatography, it's advisable to test the stability of this compound on a small amount of silica gel. This can be done by spotting the compound on a TLC plate and letting it sit for a period before developing it to see if any degradation spots appear.[1]

Question: My this compound is eluting with impurities. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge in chromatography. Here's how to address it:

  • Optimize the Mobile Phase: The polarity of the mobile phase is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that provides the best separation between the this compound and the impurities. Aim for a solvent system that gives the aldehyde an Rf value of around 0.2-0.4 on the TLC plate.

  • Adjust the Gradient: If you are using a gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation. A well-packed column will have a flat, undisturbed surface.

  • Sample Loading: The sample should be loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This often provides better separation than loading the sample as a solution (wet loading).

Question: The peak for my this compound is tailing or broad. What can I do?

Answer: Peak tailing or broadening can be caused by several factors:

  • Strong Interaction with the Stationary Phase: The basic nitrogen atoms in the this compound can interact strongly with the acidic silanol (B1196071) groups on the silica gel, leading to tailing.

  • Column Overloading: Loading too much sample onto the column can cause peak broadening.

  • Poorly Packed Column: An unevenly packed column can lead to a non-uniform flow of the mobile phase, resulting in broadened peaks.

Solutions:

  • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the mobile phase can help to reduce tailing by competing with the analyte for the active sites on the stationary phase.

  • Reduce the Sample Load: Decrease the amount of crude product loaded onto the column.

  • Repack the Column: If the column is not packed correctly, it should be repacked carefully to ensure a homogenous bed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the purification of indole alkaloids like this compound is a gradient elution with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). You can start with 100% DCM and gradually increase the percentage of MeOH. For example, you could use a stepwise gradient of 1%, 2%, 5%, and 10% methanol in dichloromethane. It is highly recommended to first perform TLC with various ratios of these solvents to determine the optimal starting polarity.

Q2: Can I use reversed-phase chromatography to purify this compound?

A2: Yes, reversed-phase chromatography can be an effective alternative, especially if you are facing issues with degradation or irreversible adsorption on silica gel. A C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, would be a suitable system to explore.

Q3: How can I monitor the fractions collected from the column?

A3: The fractions can be monitored by Thin Layer Chromatography (TLC). Collect small fractions (e.g., 10-20 mL) and spot a small amount of each fraction on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate). Combine the fractions that contain the pure this compound.

Q4: Is it necessary to use high-purity solvents for the chromatography?

A4: Yes, it is crucial to use high-purity (HPLC grade) solvents. Impurities in the solvents can interfere with the separation and may contaminate your purified product.

Q5: My this compound appears to be degrading on the column even with a deactivated stationary phase. What else can I do?

A5: If degradation persists, you may need to consider alternative purification techniques that do not involve silica or alumina chromatography. One such method is the formation of a bisulfite adduct. Aldehydes can react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with a base. This method can be particularly useful for sensitive aldehydes.

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general guideline. The specific conditions, especially the mobile phase composition, should be optimized based on TLC analysis of your crude product.

1. Preparation of the Stationary Phase:

  • If using silica gel, consider deactivating it to minimize degradation of the aldehyde. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). Stir the slurry for about 30 minutes.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (about 1-2 cm).

  • Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.

4. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock.

  • Start with a low polarity mobile phase (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).

  • Collect fractions in separate test tubes or flasks.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

ParameterTypical Range/ValueNotes
Stationary Phase Silica gel (60-120 or 230-400 mesh)Neutral or basic alumina can be used as an alternative.
Mobile Phase Gradient of Dichloromethane/Methanol or Hexane/Ethyl AcetateThe exact gradient should be determined by TLC analysis.
Mobile Phase Modifier 0.1 - 1% TriethylamineHelps to reduce peak tailing and prevent degradation.
Typical Yield 50-80%Highly dependent on the purity of the crude material and the chromatographic conditions.
Purity after Chromatography >95%Can be assessed by HPLC, LC-MS, or NMR.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered During Chromatography low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product peak_tailing Peak Tailing/Broadening start->peak_tailing degradation Check for Degradation (TLC Stability Test) low_yield->degradation check_tlc Review TLC Optimization impure_product->check_tlc check_modifier Is a Modifier Used? peak_tailing->check_modifier deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation->deactivate_silica Degradation Observed optimize_mobile_phase_ly Optimize Mobile Phase (Stronger Eluent) degradation->optimize_mobile_phase_ly No Degradation change_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) deactivate_silica->change_stationary_phase end Successful Purification deactivate_silica->end change_stationary_phase->end optimize_mobile_phase_ly->end adjust_gradient Adjust Elution Gradient (Shallower) check_tlc->adjust_gradient Poor Separation repack_column Repack Column check_tlc->repack_column Good TLC Separation dry_loading Use Dry Loading Technique adjust_gradient->dry_loading dry_loading->end add_modifier Add Modifier to Mobile Phase (e.g., Triethylamine) check_modifier->add_modifier No reduce_load Reduce Sample Load check_modifier->reduce_load Yes add_modifier->end repack_column_pt Repack Column reduce_load->repack_column_pt repack_column_pt->end

Caption: A flowchart illustrating the troubleshooting workflow for common issues encountered during the chromatographic purification of this compound.

Experimental Workflow

experimental_workflow start Start: Crude This compound tlc_optimization TLC Mobile Phase Optimization start->tlc_optimization column_prep Column Preparation (Slurry Packing) tlc_optimization->column_prep sample_loading Sample Loading (Dry or Wet) column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation end Purified This compound evaporation->end

Caption: A diagram illustrating the general experimental workflow for the purification of this compound by column chromatography.

References

overcoming steric hindrance in Wieland-Gumlich aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wieland-Gumlich aldehyde reactions, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it important?

The this compound is a complex organic molecule derived from the degradation of strychnine (B123637).[1] It serves as a crucial intermediate in the total synthesis of strychnine and its analogues, which are of significant interest in medicinal chemistry and drug development.[2][3] Its unique cage-like structure presents interesting challenges and opportunities for synthetic chemists.

Q2: What is steric hindrance and how does it affect this compound reactions?

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the context of this compound reactions, the bulky and rigid polycyclic framework can physically block the approach of reagents to the reactive aldehyde group, leading to lower reaction rates and yields.

Q3: What are the common reactions involving the this compound that are prone to steric hindrance?

Reactions that involve nucleophilic attack at the carbonyl carbon of the aldehyde are particularly susceptible to steric hindrance. This includes, but is not limited to, olefination reactions (e.g., Wittig reaction), Grignard reactions, and aldol (B89426) condensations. The congested environment around the aldehyde functional group can make it difficult for even small nucleophiles to access the reaction center.

Q4: Are there any general strategies to mitigate steric hindrance in these reactions?

Yes, several strategies can be employed:

  • Reagent Selection: Utilizing smaller, less sterically demanding reagents can significantly improve reaction outcomes.

  • Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can help overcome the activation energy barrier imposed by steric hindrance.

  • Catalyst Choice: Employing highly active catalysts can promote the reaction even with sterically hindered substrates.

  • Protecting Groups: In some cases, temporarily protecting a nearby functional group can alter the local steric environment and facilitate the desired reaction.

Troubleshooting Guides

Guide 1: Low Yield in Olefination Reactions (e.g., Wittig Reaction)

Problem: You are experiencing low or no yield in a Wittig reaction with the this compound or a similarly hindered substrate.

Potential CauseTroubleshooting SolutionRationale
Steric bulk of the ylide Use a smaller, less sterically demanding phosphorus ylide. For example, consider using a phosphonate-based reagent as in the Horner-Wadsworth-Emmons (HWE) reaction.The HWE carbanions are generally more nucleophilic and less sterically hindered than the corresponding Wittig ylides, allowing for easier attack on the congested carbonyl carbon.[4][5]
Unfavorable reaction kinetics Increase the reaction temperature and/or extend the reaction time.Providing more thermal energy can help the reacting molecules overcome the higher activation energy barrier caused by steric repulsion.
Poor solubility of reagents Screen different solvents to ensure all components are fully dissolved. A higher boiling point solvent might also allow for higher reaction temperatures.Proper solvation is crucial for efficient molecular collisions and reaction to occur.
Guide 2: Incomplete Conversion in Grignard Reactions

Problem: Your Grignard reaction with the this compound is sluggish and results in a significant amount of unreacted starting material.

Potential CauseTroubleshooting SolutionRationale
Steric hindrance around the carbonyl Use a more reactive Grignard reagent (e.g., organolithium reagents) or a smaller Grignard reagent (e.g., methylmagnesium bromide).More reactive organometallic reagents can overcome the steric barrier more effectively. Smaller reagents will have easier access to the electrophilic carbon.
Presence of acidic protons Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).Grignard reagents are strong bases and will be quenched by any acidic protons, such as water, leading to lower effective concentrations.
Low reaction temperature While initial addition should be controlled, gradually increasing the temperature to reflux may be necessary to drive the reaction to completion.Higher temperatures can provide the necessary energy to overcome the steric hindrance.

Data Presentation

The following table summarizes the qualitative impact of reagent choice on the yield of olefination reactions with sterically hindered aldehydes, based on principles observed in related syntheses.

Reagent TypeExample ReagentExpected Outcome with Sterically Hindered AldehydeReference Principle
Bulky Phosphonium Ylide (Triphenylphosphoranylidene)acetateLow to moderate yieldThe large phenyl groups on the phosphorus atom create significant steric clash with the substrate.
Less Hindered Phosphonate Carbanion Triethyl phosphonoacetate (for HWE reaction)Moderate to high yieldThe smaller ethoxy groups on the phosphorus atom reduce steric hindrance, facilitating the reaction.[4]

Experimental Protocols

Protocol 1: Degradation of Strychnine to this compound

This protocol is adapted from the classical degradation procedure.[1]

Materials:

  • Strychnine

  • Amyl nitrite (B80452)

  • Thionyl chloride

  • Barium hydroxide

  • Appropriate solvents (e.g., ethanol, chloroform)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxime Formation: Dissolve strychnine in a suitable solvent and treat it with amyl nitrite to form the corresponding oxime.

  • Beckmann Fragmentation: The purified oxime is then subjected to a Beckmann fragmentation using thionyl chloride. This step cleaves a carbon-carbon bond and leads to a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and undergoes spontaneous decarboxylation to yield a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to a hemiacetal using barium hydroxide. The hemiacetal exists in equilibrium with the open-chain this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Note: This is a multi-step degradation and requires careful handling of reagents and intermediates. It is crucial to monitor each step by appropriate analytical techniques (e.g., TLC, NMR) to ensure complete conversion before proceeding to the next step.

Visualizations

Wieland_Gumlich_Aldehyde_Synthesis_Pathway Strychnine Strychnine Oxime Oxime Strychnine->Oxime Amyl nitrite Carbamic_Acid Carbamic_Acid Oxime->Carbamic_Acid Thionyl chloride (Beckmann Frag.) Nitrile Nitrile Carbamic_Acid->Nitrile Decarboxylation Hemiacetal Hemiacetal Nitrile->Hemiacetal Barium hydroxide WGA Wieland-Gumlich Aldehyde Hemiacetal->WGA Equilibrium

Caption: Degradation pathway of strychnine to this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Steric_Hindrance Consider Steric Hindrance Check_Conditions->Steric_Hindrance Change_Reagent Use Smaller/ More Reactive Reagent Steric_Hindrance->Change_Reagent Yes Optimize_Conditions Optimize Conditions (Higher Temp, Longer Time) Steric_Hindrance->Optimize_Conditions No Success Improved Yield Change_Reagent->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield reactions.

Steric_Hindrance_Concept cluster_WGA This compound Aldehyde\n(C=O) Aldehyde (C=O) Bulky_Reagent Bulky Reagent Bulky_Reagent->Aldehyde\n(C=O) Approach Hindered Small_Reagent Small Reagent Small_Reagent->Aldehyde\n(C=O) Successful Approach

Caption: Steric hindrance affecting reagent approach to the aldehyde.

References

Technical Support Center: Optimization of Catalyst Loading in Wieland-Gumlich Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wieland-Gumlich aldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst and its loading range for the this compound synthesis?

A1: The classical this compound synthesis is a degradation of strychnine (B123637) and traditionally does not involve a catalyst in the modern sense of a substance that is regenerated in a catalytic cycle.[1][2][3] The key transformations involve stoichiometric reagents. However, in the broader context of complex molecule synthesis, including total syntheses of strychnine and the this compound, various catalytic methods are employed for specific steps. For instance, palladium-catalyzed reactions like the Heck reaction have been used in synthetic routes leading to the this compound.[4][5] In such catalytic steps, loadings can range from 0.5 mol% to 10 mol%, with an optimal concentration typically found between 1 and 5 mol%.[6]

Q2: How does catalyst loading generally affect reaction yield and time?

A2: Increasing the catalyst amount generally leads to a higher reaction yield and a shorter reaction time.[7] This is attributed to an increase in the number of available active sites for the reactants.[7] However, there is an optimal catalyst concentration beyond which further increases may not significantly improve the yield or may even lead to adverse effects like catalyst aggregation or an increase in side reactions.[8][9] It is crucial to find this optimal loading to balance reaction efficiency with cost and potential side reactions.

Q3: What are the signs of catalyst deactivation or poor performance in related synthetic steps?

A3: Signs of catalyst issues can include:

  • Stalled or incomplete reaction: Monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), showing the persistence of starting material.

  • Low product yield: The formation of the desired product is significantly lower than expected.

  • Formation of byproducts: The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can indicate side reactions, which may be promoted by a suboptimal catalyst state.

  • Inconsistent results: High variability in yield or reaction time between batches can point to issues with catalyst handling or stability.

Q4: Can the solvent choice influence the optimal catalyst loading?

A4: Yes, the solvent can have a significant impact on catalyst activity and, consequently, the optimal loading. The solubility of the catalyst, reactants, and intermediates, as well as the solvent's ability to coordinate with the catalytic species, can all affect the reaction kinetics. It is recommended to perform catalyst loading optimization in the chosen solvent system for the reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during syntheses that may involve catalytic steps leading to the this compound or related complex intermediates.

Problem: Low or No Product Yield
Possible CausesSuggested Solutions
Insufficient Catalyst Loading The number of active sites is too low for an efficient reaction rate.
Suboptimal Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier.
Poor Quality of Reagents or Solvents Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities.
Problem: Formation of Multiple Byproducts
Possible CausesSuggested Solutions
Catalyst Loading is Too High An excessive amount of catalyst might accelerate undesired side reactions.[9]
Incorrect Reaction Temperature Higher temperatures can sometimes favor the formation of thermodynamically stable byproducts.
Prolonged Reaction Time Leaving the reaction for too long after completion can lead to product degradation or further reactions.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield and Time

The following table provides a general illustration of how varying catalyst loading in a hypothetical palladium-catalyzed cross-coupling step towards a this compound precursor might affect the outcome. The optimal loading is highly specific to the reaction.

Catalyst Loading (mol%)Relative Yield (%)Relative Reaction Time (hours)Observations
0.56524Incomplete conversion, significant starting material remains.
1.08512Good conversion, minor starting material.
2.5 95 6 Optimal: High yield with a reasonable reaction time.
5.0965Marginal improvement in yield, potential for increased cost and side products.
10.0904Decreased yield, possible formation of byproducts observed by TLC/LC-MS.

Data is illustrative and based on general trends in catalytic reactions.[7][8]

Experimental Protocols

Protocol: General Procedure for Optimizing Catalyst Loading

This protocol outlines a systematic approach to determining the optimal catalyst loading for a given reaction.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., in vials or a parallel synthesizer) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: To each reaction vessel, add the substrate, reagents, and solvent. Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.

  • Catalyst Addition: Prepare a stock solution of the catalyst to ensure accurate dispensing. Add varying amounts of the catalyst to each reaction vessel to achieve the desired molar percentages (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).

  • Reaction: Place all reaction vessels in a pre-heated block or oil bath and stir at a consistent rate.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC, GC, or LC-MS.

  • Analysis: Once the reactions appear to have reached completion or a steady state, quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting material and the yield of the desired product.

  • Optimization: Identify the catalyst loading that provides the best balance of high yield, short reaction time, and minimal byproduct formation. This is the optimal catalyst loading.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_vials Setup Parallel Reaction Vials prep_reagents->setup_vials prep_catalyst Prepare Catalyst Stock Solution add_catalyst Add Varying Catalyst Loadings prep_catalyst->add_catalyst add_reagents Add Substrate & Reagents setup_vials->add_reagents add_reagents->add_catalyst run_reaction Run Reactions at Constant Temperature add_catalyst->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Continue quench Quench Reactions monitor->quench Complete analyze Analyze Yield & Purity quench->analyze determine_optimum Determine Optimal Loading analyze->determine_optimum

Caption: Workflow for optimizing catalyst loading.

Troubleshooting Logic for Low Reaction Yield

G cluster_low_conv Low Conversion cluster_high_conv High Conversion start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion cause1 Possible Causes: - Insufficient Catalyst - Low Temperature - Catalyst Deactivation check_conversion->cause1 Low cause2 Possible Causes: - Product Degradation - Formation of Byproducts - Mechanical Loss during Workup check_conversion->cause2 High solution1 Solutions: - Increase Catalyst Loading - Increase Temperature - Use Fresh Catalyst/Reagents cause1->solution1 solution2 Solutions: - Reduce Reaction Time - Optimize Catalyst Loading - Refine Workup Procedure cause2->solution2

References

Technical Support Center: Wieland-Gumlich Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing epimerization during the synthesis of the Wieland-Gumlich aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of the this compound synthesis?

A1: Epimerization refers to a chemical process where the configuration of a single chiral center in a molecule is inverted. In the synthesis of the this compound, the stereocenter at carbon-16 (C16) is particularly susceptible to epimerization, which can lead to a mixture of desired and undesired diastereomers.

Q2: Why is managing epimerization at C16 important?

A2: The specific stereochemistry of the this compound is crucial for its subsequent use, particularly in the total synthesis of complex molecules like strychnine. The incorrect epimer at C16 can lead to difficulties in subsequent reaction steps, lower yields, and the formation of undesired side products. The natural and more stable stereoisomer is typically the desired product.

Q3: What are the primary causes of epimerization at C16?

A3: Epimerization at the C16 position is often catalyzed by both acidic and basic conditions. The presence of an adjacent carbonyl group (the aldehyde) can facilitate the removal of the proton at C16, leading to the formation of an enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of epimers.

Q4: How can I detect if epimerization has occurred?

A4: The most common method for detecting and quantifying the ratio of epimers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The signals for the proton at C16 (H-16) in the different epimers will appear at distinct chemical shifts and will have different vicinal coupling constants with the adjacent proton (H-15). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be an effective method for separating and quantifying the epimers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired C16 epimer Reaction conditions are promoting epimerization to the undesired isomer.- If using basic conditions: Consider using a bulkier, non-coordinating base to minimize enolate formation. Lowering the reaction temperature may also help. - If using acidic conditions: Use the mildest acidic conditions possible. Minimize reaction time and temperature to reduce exposure to the acidic environment.
A mixture of C16 epimers is observed after purification The purification method itself may be causing epimerization.- Chromatography: Avoid using silica (B1680970) gel if it is too acidic. Consider using deactivated silica or an alternative stationary phase like alumina. Buffer the eluent with a small amount of a non-nucleophilic base (e.g., triethylamine) if compatible with your compound. - Crystallization: If possible, identify a solvent system that selectively crystallizes the desired epimer.
Epimerization occurs during workup Aqueous acidic or basic washes can induce epimerization.- Use dilute acids or bases for washes and minimize contact time. - Consider using a buffered wash solution to maintain a neutral pH. - Ensure the organic layer is thoroughly dried before solvent removal to prevent concentration of acidic or basic residues.
The product appears to be a single epimer by NMR, but subsequent reactions fail The major product may be the undesired, more stable epimer.- Confirm the stereochemistry of your product using advanced NMR techniques (e.g., NOESY) or by comparing spectral data to literature values for the desired epimer. - If the undesired epimer has formed, it may be possible to re-equilibrate the material to a mixture containing the desired isomer.

Experimental Protocols

Protocol 1: Equilibration of a C16 Epimeric Mixture to the Thermodynamically Favored Isomer

This protocol is adapted from synthetic routes where an epimeric mixture at a position corresponding to C16 is equilibrated to the more stable, natural stereochemistry.

Materials:

  • Epimeric mixture of the this compound precursor (e.g., a C16-carbomethoxy intermediate)

  • Sodium hydride (NaH) or Sodium Methoxide (B1231860) (NaOMe)

  • Anhydrous methanol (B129727) (MeOH), refluxing

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄)

Procedure:

  • Dissolve the epimeric mixture in anhydrous methanol under an inert atmosphere.

  • Carefully add a catalytic amount of sodium hydride or a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR by taking aliquots.

  • Once the equilibration appears complete (the ratio of epimers is no longer changing), cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Perform a standard aqueous workup by extracting the product into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography or crystallization.

Note: The optimal base, solvent, and temperature may vary depending on the specific substrate.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization at C16 Desired_Epimer Desired C16 Epimer (Kinetic Product) Enolate Planar Enolate Intermediate Desired_Epimer->Enolate + Base (- H⁺) Enolate->Desired_Epimer + H⁺ (from one face) Undesired_Epimer Undesired C16 Epimer (Thermodynamic Product) Enolate->Undesired_Epimer + H⁺ (from other face) Undesired_Epimer->Enolate + Base (- H⁺)

Caption: Base-catalyzed epimerization at C16 via a planar enolate intermediate.

Troubleshooting_Workflow Start Synthesis Step Prone to Epimerization Check_Epimers Analyze Product Mixture (e.g., by ¹H NMR or HPLC) Start->Check_Epimers Desired_Ratio Is the epimeric ratio acceptable? Check_Epimers->Desired_Ratio Equilibrate Perform Equilibration Protocol Check_Epimers->Equilibrate If mixture is obtained and equilibration is desired Proceed Proceed to Next Step Desired_Ratio->Proceed Yes Optimize Optimize Reaction Conditions: - Temperature - Base/Acid Catalyst - Reaction Time Desired_Ratio->Optimize No Optimize->Start Purify Purify to Isolate Desired Epimer Equilibrate->Purify Purify->Proceed

Caption: A logical workflow for troubleshooting C16 epimerization.

Technical Support Center: Challenges in the Final Steps of Wieland-Gumlich Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Wieland-Gumlich aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical final steps of this complex synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the final stages of the this compound synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Yield of this compound from DIBAL-H Reduction of a Precursor Ester

Question Potential Cause Troubleshooting Steps & Solutions
Why is the yield of my this compound unexpectedly low after DIBAL-H reduction? Over-reduction to the primary alcohol: Diisobutylaluminum hydride (DIBAL-H) can fully reduce the ester to the corresponding alcohol if the reaction is not carefully controlled.[1][2]Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the DIBAL-H addition and for the duration of the reaction.[1][3] Use a cryostat or a well-maintained dry ice/acetone bath. Slow, Dropwise Addition: Add the DIBAL-H solution slowly and dropwise to the solution of the ester precursor to avoid localized warming.[4] Stoichiometry: Use a precise stoichiometry of DIBAL-H, typically 1.0 to 1.2 equivalents.[2] An excess of the reducing agent will favor over-reduction.
Decomposition of the aldehyde during workup: The this compound, like many complex aldehydes, can be sensitive to acidic or basic conditions and prolonged exposure to silica (B1680970) gel during purification.[5]Careful Quenching: Quench the reaction at low temperature (-78 °C) with a reagent like methanol (B129727) before warming to room temperature.[4] Buffered Workup: Utilize a buffered workup, such as with an aqueous solution of Rochelle's salt (potassium sodium tartrate), to break down the aluminum alkoxide intermediate under neutral conditions.[6] Alternative Purification: If decomposition on silica gel is suspected, consider alternative purification methods such as crystallization or formation of a sodium bisulfite adduct for purification followed by regeneration of the aldehyde.[5]
Incomplete reaction: Insufficient DIBAL-H or a deactivated reagent can lead to unreacted starting material.Reagent Quality: Use a fresh, properly titrated solution of DIBAL-H. Reaction Monitoring: Monitor the reaction progress carefully by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

Issue 2: Complications During a Deprotection Step to Reveal the Aldehyde

Question Potential Cause Troubleshooting Steps & Solutions
I am observing multiple side products after acidic deprotection of a p-methoxybenzyl (PMB) ether to yield the this compound. Friedel-Crafts alkylation: The p-methoxybenzyl cation generated during acidic deprotection is a reactive electrophile that can re-react with electron-rich aromatic rings present in the molecule or with other nucleophiles.[7]Use of a Cation Scavenger: Add a cation scavenger, such as 1,3,5-trimethoxybenzene (B48636) or triethylsilane, to the reaction mixture to trap the PMB cation as it is formed.[7] Milder Deprotection Conditions: Explore alternative, milder deprotection reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) if the substrate is compatible.
Instability of the product to strong acid: The complex structure of the this compound may be sensitive to the strongly acidic conditions required for some deprotections.Optimize Reaction Conditions: Carefully screen reaction time and temperature to find conditions that allow for complete deprotection with minimal product degradation. Alternative Protecting Groups: In the planning stages of the synthesis, consider protecting groups that can be removed under neutral or milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical reported yields for the final DIBAL-H reduction step to form the this compound?

A1: Quantitative data for this specific step in complex total syntheses can be difficult to isolate from the overall yields. However, in the context of the total synthesis of (-)-strychnine, the conversion from the this compound to strychnine (B123637) has been reported with a yield of 65%, which implies a successful synthesis and isolation of the aldehyde in the preceding step. The efficiency of the DIBAL-H reduction is highly dependent on the specific substrate and reaction conditions.

Q2: What is a reliable method for the purification of the this compound?

A2: Purification of the this compound can be challenging due to its potential for instability on silica gel.[5]

  • Flash Column Chromatography: If chromatography is necessary, it should be performed rapidly with a minimally acidic or neutralized silica gel. A solvent system should be chosen that allows for quick elution of the product.

  • Crystallization: If the aldehyde is a solid, crystallization can be an effective method of purification.

  • Bisulfite Adduct Formation: For aldehydes that are difficult to purify by other means, formation of the sodium bisulfite adduct can be a valuable technique. The adduct is typically water-soluble and can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treatment with a mild base.[5]

Q3: Are there any known stability issues with the this compound?

A3: Aldehydes, in general, are susceptible to oxidation to carboxylic acids, especially when exposed to air over time. The this compound, with its complex polycyclic structure, may also be sensitive to strong acids and bases, as well as prolonged heating. It is advisable to store the purified aldehyde under an inert atmosphere at low temperatures.

Experimental Protocols

Protocol 1: Partial Reduction of a Precursor Ester to this compound using DIBAL-H (Adapted from the Bonjoch Synthesis)

This protocol is a representative procedure and may require optimization for different substrates.

  • Preparation: A solution of the ester precursor (1.0 eq) in anhydrous toluene (B28343) (or another suitable anhydrous solvent) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: A solution of DIBAL-H in an appropriate solvent (e.g., 1 M in hexanes) (1.0-1.2 eq) is added dropwise to the stirred solution of the ester via a syringe pump over a period of 30-60 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. Progress is monitored by TLC or LC-MS analysis of quenched aliquots.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (e.g., 1 mL per mmol of DIBAL-H) at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.

  • Extraction: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by rapid flash column chromatography on silica gel or by another appropriate method.

Visualizations

To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.

DIBAL_H_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ester Precursor in Anhydrous Solvent cool Cool to -78 °C start->cool add_dibal Slowly Add DIBAL-H (1.0-1.2 eq) cool->add_dibal stir Stir at -78 °C (1-3 h) add_dibal->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Methanol at -78 °C monitor->quench warm Warm to RT & Add Rochelle's Salt quench->warm extract Extract with Organic Solvent warm->extract purify Purify Aldehyde extract->purify

Caption: Experimental workflow for the DIBAL-H reduction to the this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound over_reduction Over-reduction start->over_reduction decomposition Product Decomposition start->decomposition incomplete_rxn Incomplete Reaction start->incomplete_rxn temp_control Strict Temp. Control (-78 °C) over_reduction->temp_control slow_addition Slow Reagent Addition over_reduction->slow_addition stoichiometry Precise Stoichiometry over_reduction->stoichiometry workup Careful Quench & Workup decomposition->workup purification Alternative Purification decomposition->purification reagent_quality Check Reagent Quality incomplete_rxn->reagent_quality monitoring Monitor Reaction Progress incomplete_rxn->monitoring

Caption: Troubleshooting decision tree for low yield in the final step of this compound synthesis.

References

troubleshooting low conversion rates in Wieland-Gumlich aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Wieland-Gumlich aldehyde, particularly focusing on issues related to low conversion rates.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the conversion of strychnine (B123637) to its oxime.

  • Question: My initial oximation of strychnine is resulting in a low yield of the desired oxime. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or degradation of the starting material. Key factors to consider are the quality of the amyl nitrite (B80452) and the reaction temperature. Ensure the amyl nitrite is fresh and the reaction is carried out at a consistently low temperature to prevent side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Issue 2: Inefficient Beckmann fragmentation of the strychnine oxime.

  • Question: I am experiencing a low conversion rate during the Beckmann fragmentation of the strychnine oxime to the intermediate nitrile. What are the common pitfalls?

  • Answer: The Beckmann fragmentation is a critical step and its efficiency is highly dependent on the choice of reagent and reaction conditions.[1] A common side reaction is the Beckmann rearrangement, which leads to the formation of an unwanted lactam instead of the desired nitrile.[2]

    • Reagent Choice: Thionyl chloride is a commonly used reagent for this fragmentation.[3] The purity and dryness of the thionyl chloride are paramount, as moisture can lead to undesired side reactions.

    • Temperature Control: The reaction should be performed at a low temperature to favor the fragmentation pathway over the rearrangement.

    • Stereochemistry: The stereochemistry of the oxime can influence the reaction outcome. While the strychnine oxime geometry is generally fixed, impurities or isomeric forms could potentially lead to a mixture of products.[1]

Issue 3: Incomplete hydrolysis of the nitrile to the hemiacetal.

  • Question: The final hydrolysis step from the nitrile to the this compound (in its hemiacetal form) is giving me a low yield. How can I optimize this conversion?

  • Answer: The hydrolysis of the nitrile is a delicate step where over-hydrolysis to the corresponding carboxylic acid is a significant risk.[4][5]

    • Choice of Base: Barium hydroxide (B78521) is traditionally used for this step to provide controlled hydrolysis.[3] Using stronger bases like sodium hydroxide or potassium hydroxide, especially with prolonged heating, can easily lead to the formation of the carboxylic acid, thus reducing the yield of the aldehyde.[5][6]

    • Reaction Time and Temperature: Careful monitoring of the reaction is essential. The reaction should be stopped as soon as the starting nitrile is consumed to prevent further hydrolysis of the newly formed aldehyde. Running the reaction at a moderate temperature can help control the reaction rate.

    • Work-up Procedure: The work-up procedure should be performed carefully to avoid degradation of the aldehyde, which can be sensitive to both acidic and strongly basic conditions.

Issue 4: Difficulty in purifying the final this compound.

  • Question: I am struggling to obtain a pure sample of the this compound after the reaction sequence. What are some effective purification strategies?

  • Answer: The this compound can be challenging to purify due to its polarity and potential for forming byproducts.

    • Chromatography: Column chromatography on silica (B1680970) gel is a common method for purification. A solvent system of dichloromethane (B109758) and methanol (B129727) is often effective.

    • Bisulfite Adduct Formation: For stubborn impurities, a useful technique is the formation of a bisulfite adduct.[7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treating the aqueous solution with a base.[7] This method is particularly effective for removing unreacted starting materials or non-aldehydic side products.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it important? A1: The this compound is a complex indoline (B122111) alkaloid that is historically significant as a degradation product of strychnine, which was crucial in determining the structure of strychnine.[3] It serves as a key synthetic intermediate in the total synthesis of strychnine and other related alkaloids, such as alcuronium (B1664504) chloride.[3][4]

Q2: What are the key steps in the classical synthesis of this compound from strychnine? A2: The classical synthesis involves a four-step degradation of strychnine:

  • Oximation: Conversion of strychnine to its oxime using amyl nitrite.

  • Beckmann Fragmentation: Fragmentation of the oxime to a nitrile using thionyl chloride.[3]

  • Decarboxylation: Removal of a carbamic acid intermediate.[3]

  • Hydrolysis: Nucleophilic displacement of the cyanide group and hydrolysis to the hemiacetal form of the this compound using barium hydroxide.[3]

Q3: Can the this compound exist in different forms? A3: Yes, the this compound exists in equilibrium with its hemiacetal form.[3] This is an important consideration during its characterization and subsequent reactions.

Q4: Are there modern total syntheses of the this compound that do not start from strychnine? A4: Yes, several total syntheses of the this compound have been developed that do not rely on the degradation of strychnine.[8][9] These routes often involve complex, multi-step strategies to construct the intricate polycyclic framework from simpler starting materials.

Data Presentation

Table 1: Qualitative Comparison of Reagents and Conditions for Key Synthesis Steps

StepParameterOption 1Option 2Expected Outcome/Consideration
Beckmann Fragmentation ReagentThionyl ChloridePhosphorus PentachlorideThionyl chloride is commonly cited for this specific fragmentation.[3] Phosphorus pentachloride is a stronger reagent and may lead to more side products.
TemperatureLow Temperature (e.g., 0 °C)Room TemperatureLow temperatures generally favor the desired fragmentation over rearrangement.[2]
Nitrile Hydrolysis BaseBarium HydroxideSodium HydroxideBarium hydroxide is milder and less likely to cause over-hydrolysis to the carboxylic acid.[3] Sodium hydroxide is stronger and requires careful control of reaction time and temperature.[5]
Work-upNeutral or mildly basicAcidicThe aldehyde can be sensitive to strong acids and bases; maintaining a near-neutral pH during work-up is advisable.
Purification MethodColumn ChromatographyBisulfite Adduct FormationChromatography is a standard approach. Bisulfite adduct formation is a selective method for purifying aldehydes from non-aldehydic impurities.[7]

Experimental Protocols

Protocol 1: General Procedure for the Beckmann Fragmentation of Strychnine Oxime

  • Dissolve the strychnine oxime in a suitable anhydrous solvent (e.g., pyridine (B92270) or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled thionyl chloride in the same solvent dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude nitrile.

Protocol 2: General Procedure for the Hydrolysis of the Nitrile to this compound

  • Dissolve the crude nitrile in a mixture of ethanol (B145695) and water.

  • Add a stoichiometric amount of barium hydroxide.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture carefully with dilute sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and wash the solid with the solvent mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound (as the hemiacetal).

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Wieland_Gumlich_Aldehyde_Synthesis_Pathway Strychnine Strychnine Oxime Strychnine Oxime Strychnine->Oxime Amyl Nitrite (Oximation) Nitrile Intermediate Nitrile Oxime->Nitrile Thionyl Chloride (Beckmann Fragmentation) WGA Wieland-Gumlich Aldehyde (Hemiacetal) Nitrile->WGA Barium Hydroxide (Hydrolysis) Troubleshooting_Workflow start Low Conversion Rate Observed check_step Identify the Problematic Step (Oximation, Fragmentation, Hydrolysis) start->check_step oximation Low Oximation Yield check_step->oximation Oximation fragmentation Low Fragmentation Yield check_step->fragmentation Fragmentation hydrolysis Low Hydrolysis Yield check_step->hydrolysis Hydrolysis sol_oximation Verify Amyl Nitrite Quality and Reaction Temperature oximation->sol_oximation sol_fragmentation Check Reagent Purity (Thionyl Chloride) Ensure Low Temperature Consider Beckmann Rearrangement Side Reaction fragmentation->sol_fragmentation sol_hydrolysis Use Milder Base (Ba(OH)2) Monitor Reaction Time Carefully Avoid Over-hydrolysis hydrolysis->sol_hydrolysis purification Impure Final Product sol_oximation->purification sol_fragmentation->purification sol_hydrolysis->purification sol_purification Optimize Chromatography Consider Bisulfite Adduct Formation purification->sol_purification Yes end Improved Yield and Purity purification->end No sol_purification->end

References

Wieland-Gumlich Aldehyde Stability & Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the workup of Wieland-Gumlich aldehyde.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower after workup. What are the potential causes?

A1: Low yields of this compound post-workup can be attributed to several factors. This complex indole (B1671886) alkaloid is sensitive to certain conditions which can lead to degradation. Key potential causes include:

  • pH Instability: Both strongly acidic and basic conditions can lead to decomposition. While some indole alkaloids exhibit enhanced stability in mildly acidic aqueous solutions due to salt formation, prolonged exposure or harsh pH extremes should be avoided.[1] Attempted reactions under neutral or weakly acidic conditions have also been reported to cause decomposition of related intermediates.[2]

  • Oxidation: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially if the workup is performed in the presence of air for extended periods or with oxidizing contaminants.

  • Equilibrium Shift: this compound exists in equilibrium with its hemiacetal form.[3][4] Changes in the solvent system and pH during workup can shift this equilibrium, potentially leading to isolation issues or the mistaken impression of a lower yield if the hemiacetal is not the desired form.

  • Temperature Effects: Elevated temperatures during workup, such as during solvent evaporation, can promote degradation.

Q2: I observe multiple spots on my TLC plate after workup, even though the reaction appeared clean before. What could be happening?

A2: The appearance of multiple spots on a TLC plate post-workup often indicates degradation or side reactions. For this compound, this could be due to:

  • Acid/Base Catalyzed Side Reactions: The presence of acidic or basic residues from the reaction can catalyze side reactions during the workup procedure.

  • Hemiacetal Formation: You may be observing both the aldehyde and its corresponding hemiacetal as separate spots on the TLC plate.[3][4]

  • Oxidation Product: A more polar spot could correspond to the carboxylic acid formed from the oxidation of the aldehyde.

  • Retro-Michael or Retro-Mannich Reactions: Complex alkaloids can be susceptible to fragmentation pathways like retro-Michael or retro-Mannich reactions under certain conditions, leading to multiple degradation products.[2]

Q3: Is it safe to use a standard aqueous workup for reactions involving this compound?

A3: A standard aqueous workup should be approached with caution. It is crucial to neutralize the reaction mixture to a pH of approximately 7 before extraction. Use of a buffered wash (e.g., phosphate (B84403) buffer) can be beneficial. Avoid strong acids or bases for pH adjustment. If the aldehyde is in an organic solvent, minimize contact time with the aqueous phase.

Q4: Can I use a bisulfite workup to purify this compound?

A4: Yes, a bisulfite workup is a common and effective method for the purification of aldehydes.[5][6][7][8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer by the addition of a base. However, given the potential sensitivity of this compound to strong bases, this regeneration step must be performed carefully with diligent pH monitoring.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage is advisable) and protected from light.

Troubleshooting Guide

Summary of this compound Stability
Condition Potential Effect Recommendation
Strongly Acidic (pH < 4) DecompositionAvoid; use mild acids (e.g., citric acid) for neutralization if necessary.
Strongly Basic (pH > 10) Decomposition, potential for retro-reactionsAvoid; use mild bases (e.g., sodium bicarbonate) for neutralization. If regeneration from a bisulfite adduct is necessary, add base slowly and monitor the pH carefully.
Neutral/Weakly Acidic Potential for decomposition with certain reagentsBuffer the workup to maintain a neutral pH.
Presence of Oxygen Oxidation to carboxylic acidPerform workup under an inert atmosphere if possible, and use degassed solvents.
Elevated Temperature DecompositionConcentrate solvents under reduced pressure at low temperatures.

Experimental Protocols

Protocol 1: General Workup and Extraction
  • Quenching: Cool the reaction mixture to 0°C. Cautiously quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate to achieve a pH of ~7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible solvent like THF or methanol.[5] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.

  • Separation: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (e.g., dichloromethane). The bisulfite adduct of the aldehyde will partition into the aqueous layer. Separate the layers and save the aqueous layer.

  • Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., dichloromethane). Slowly add a saturated solution of sodium bicarbonate or dilute sodium hydroxide (B78521) dropwise with stirring until the pH of the aqueous layer is ~8-9 to regenerate the aldehyde.

  • Final Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Visual Troubleshooting Workflow

This compound Workup Troubleshooting Troubleshooting Workflow for this compound Workup cluster_causes Potential Causes cluster_solutions Recommended Actions start Start: Post-Reaction Mixture check_yield_purity Low Yield or Impurities Detected? start->check_yield_purity ph_issue pH Instability (Acidic/Basic) check_yield_purity->ph_issue Yes oxidation Oxidation check_yield_purity->oxidation Yes equilibrium Hemiacetal Equilibrium check_yield_purity->equilibrium Yes temperature High Temperature check_yield_purity->temperature Yes end_success Successful Isolation of Pure Product check_yield_purity->end_success No neutralize Neutralize to pH ~7 Use Buffered Wash ph_issue->neutralize inert_atmosphere Use Degassed Solvents Work Under Inert Gas oxidation->inert_atmosphere bisulfite_workup Consider Bisulfite Purification (Protocol 2) equilibrium->bisulfite_workup low_temp Concentrate at Low Temp (<30°C) temperature->low_temp neutralize->start Retry Workup inert_atmosphere->start Retry Workup bisulfite_workup->start Retry Workup low_temp->start Retry Workup

Caption: Troubleshooting workflow for this compound workup.

References

alternative reagents for problematic steps in Wieland-Gumlich aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of the Wieland-Gumlich aldehyde. The focus is on identifying and overcoming problematic steps by proposing alternative, modern, and safer reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and problematic steps in traditional syntheses of the this compound?

A1: Historically, the synthesis of the this compound, a crucial precursor for strychnine, has involved several challenging steps.[1][2] The most significant problems are associated with oxidative reactions required to form the aldehyde functionality and cleave certain bonds. These steps often rely on stoichiometric amounts of harsh and toxic oxidizing agents, such as lead(IV) acetate (B1210297) and chromium(VI) compounds (e.g., sodium dichromate).[3][4] Key issues include:

  • Use of Hazardous Reagents: Heavy metal oxidants like lead tetraacetate (LTA) and chromium-based reagents are highly toxic, carcinogenic, and pose significant handling and waste disposal challenges.[3][5][6]

  • Low Yields and Side Reactions: The high reactivity of these traditional oxidants can lead to over-oxidation or undesired side reactions, resulting in low yields of the target aldehyde and complex purification procedures.[7][8][9]

  • Harsh Reaction Conditions: Some classical methods require strongly acidic or basic conditions and elevated temperatures, which can be incompatible with sensitive functional groups on complex intermediates.[10]

Modern synthetic strategies often circumvent these issues by employing catalytic, milder, and more selective methods, such as palladium-catalyzed cyclizations or domino reactions, to construct the core structure.[11][12]

Q2: My current protocol involves an oxidative cleavage of a C=C bond. Are there safer and more efficient alternatives to ozonolysis?

A2: While ozonolysis is a powerful method for oxidative cleavage, it requires specialized equipment and the generation of potentially explosive ozonide intermediates.[13][14] Several modern alternatives offer milder conditions and improved safety profiles:

  • Lemieux-Johnson Oxidation: This classic alternative uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄) to cleave the alkene after initial dihydroxylation. While effective, it still involves highly toxic osmium.[14]

  • Manganese-Based Systems: A one-pot method using a manganese catalyst with hydrogen peroxide (H₂O₂) followed by periodate cleavage provides an effective, less toxic alternative to both ozonolysis and osmium-based reagents.[15]

  • Photochemical Cleavage: Visible-light-promoted oxidative cleavage reactions have emerged as a sustainable option. These methods often use a photocatalyst and molecular oxygen under mild, anaerobic, or aerobic conditions, avoiding harsh reagents altogether.[14]

These alternatives can provide higher yields and functional group tolerance compared to traditional methods.[14][15]

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of an Alcohol Precursor

Problem: I am attempting to oxidize a secondary alcohol to a ketone or a primary alcohol to the this compound, but the yield is poor using a traditional chromium-based reagent (e.g., Jones reagent, sodium dichromate).

Solution: Low yields in chromium-based oxidations are often due to over-oxidation (in the case of primary alcohols), degradation of the starting material, or difficult purification. Milder, more selective modern reagents can significantly improve outcomes.

Recommended Alternative Reagents:

ReagentTypical Yield RangeAdvantagesDisadvantages
Sodium Dichromate (Na₂Cr₂O₇) 40-70%Inexpensive and powerful oxidant.Highly toxic, carcinogenic, difficult waste disposal, can lead to over-oxidation.[3][5]
Pyridinium Chlorochromate (PCC) 70-90%Milder than Jones reagent; stops at the aldehyde for primary alcohols.[16]Still a chromium(VI) reagent (toxic), can be acidic.
Dess-Martin Periodinane (DMP) 85-95%High yields, neutral conditions, short reaction times, broad functional group tolerance.[16]Expensive, can be shock-sensitive under certain conditions.
Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) 80-95%High yields, mild conditions, avoids heavy metals.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[3]

Workflow: Migrating from a Hazardous to a Milder Oxidant

G start Low Yield with Na₂Cr₂O₇/H₂SO₄ sub_check Is the substrate acid-sensitive? start->sub_check reagent_dmp Alternative 1: Dess-Martin Periodinane (DMP) sub_check->reagent_dmp Yes reagent_swern Alternative 2: Swern Oxidation sub_check->reagent_swern No protocol_dmp Follow DMP Protocol: - Room temperature - Neutral conditions - Simple workup reagent_dmp->protocol_dmp protocol_swern Follow Swern Protocol: - Low temperature (-78 °C) - Basic workup - Odor management required reagent_swern->protocol_swern end_yield Improved Yield and Purity protocol_dmp->end_yield protocol_swern->end_yield G start Problem: Use of Toxic Lead Tetraacetate (LTA) for Glycol Cleavage decision Seek Safer Alternative start->decision alternative Proposed Solution: Sodium Periodate (NaIO₄) decision->alternative protocol Implement Protocol: - Dissolve diol in aq. THF/MeOH - Add NaIO₄ solution - Stir at room temperature - Monitor by TLC alternative->protocol outcome Successful Cleavage - Avoided heavy metal waste - Simplified workup - Improved safety profile protocol->outcome

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Profile of Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. Wieland-Gumlich aldehyde, a derivative of strychnine (B123637), plays a significant role in the synthesis of various complex alkaloids. This guide provides a comparative analysis of its expected spectroscopic data alongside experimentally obtained data for related and well-characterized alkaloids, strychnine and brucine (B1667951).

While specific, publicly available spectra for this compound are limited, this guide consolidates its known properties and offers a comparative framework based on the spectroscopic data of its close chemical relatives. This approach allows for an informed estimation of its spectral characteristics, crucial for its identification and characterization in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, strychnine, and brucine. The data for this compound is based on established chemical principles for its functional groups, while the data for strychnine and brucine are derived from experimental observations.

Table 1: ¹H NMR Spectroscopic Data

CompoundKey Proton Signals (δ, ppm)Expected MultiplicityNotes
This compound (Expected) ~9.4 - 10.0SingletAldehydic proton (CHO).
~7.0 - 8.0MultipletsAromatic protons.
~5.5 - 6.0MultipletOlefinic proton.
~2.5 - 4.5MultipletsProtons adjacent to nitrogen and oxygen atoms.
~1.0 - 2.5MultipletsAliphatic protons.
Strychnine (Experimental) ~8.12, 7.85, 7.32, 7.28MultipletsAromatic protons.
5.91Triplet of doubletsOlefinic proton.
4.31MultipletProton adjacent to lactam carbonyl and oxygen.
1.25 - 3.90MultipletsAliphatic and allylic protons.
Brucine (Experimental) ~8.05, 7.25SingletsAromatic protons.
5.92MultipletOlefinic proton.
4.28MultipletProton adjacent to lactam carbonyl and oxygen.
3.92, 3.89SingletsMethoxy (B1213986) group protons.
1.20 - 4.00MultipletsAliphatic and allylic protons.

Table 2: ¹³C NMR Spectroscopic Data

CompoundKey Carbon Signals (δ, ppm)Notes
This compound (Expected) ~190 - 200Aldehyde carbonyl carbon (CHO).
~120 - 150Aromatic and olefinic carbons.
~50 - 80Carbons bonded to nitrogen and oxygen.
~20 - 50Aliphatic carbons.
Strychnine (Experimental) 169.5Lactam carbonyl carbon.
142.8, 140.4, 132.8, 128.2, 124.9, 122.3, 116.3Aromatic and olefinic carbons.
77.8, 60.1, 51.9, 51.3, 50.1, 48.2, 43.1, 42.4, 31.8, 26.8, 26.3Aliphatic carbons.
Brucine (Experimental) 169.8Lactam carbonyl carbon.
149.3, 147.1, 140.8, 132.2, 128.5, 116.5, 105.8, 101.5Aromatic and olefinic carbons.
78.1, 60.3, 56.4, 56.2, 52.3, 51.5, 50.3, 48.5, 43.3, 42.6, 32.1, 27.1, 26.5Aliphatic and methoxy carbons.

Table 3: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound (Expected) ~2820 and ~2720C-H stretch of aldehyde.
~1725 - 1740C=O stretch of aldehyde.
~1600, ~1475C=C stretch of aromatic ring.
~3100 - 3000C-H stretch of aromatic and olefinic protons.
~2960 - 2850C-H stretch of aliphatic protons.
Strychnine (Experimental) ~1665C=O stretch of lactam.
~1600, ~1460C=C stretch of aromatic ring.
~3050C-H stretch of aromatic and olefinic protons.
~2930, ~2850C-H stretch of aliphatic protons.
Brucine (Experimental) ~1660C=O stretch of lactam.
~1610, ~1505, ~1460C=C stretch of aromatic ring.
~3000C-H stretch of aromatic and olefinic protons.
~2920, ~2850C-H stretch of aliphatic protons.
~1270, ~1030C-O stretch of methoxy groups.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)Notes
This compound 310.16Expected fragments from loss of CHO, H₂O, and cleavage of the heterocyclic rings.Molecular Formula: C₁₉H₂₂N₂O₂.
Strychnine 334.17334 (M⁺), 305, 264, 144Molecular Formula: C₂₁H₂₂N₂O₂.
Brucine 394.19394 (M⁺), 363, 323, 222Molecular Formula: C₂₃H₂₆N₂O₄.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate chemical characterization. Below are generalized experimental protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced directly via a solid probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for generating molecular ions and fragment ions. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to preserve the molecular ion.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a complex organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Compound Pure Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR Process_NMR Process & Analyze NMR Spectra NMR->Process_NMR Process_IR Analyze IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Structure Propose Chemical Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Wieland-Gumlich Aldehyde and Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of natural product chemistry, synthetic chemistry, and drug development, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of complex molecules. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the intricate indole (B1671886) alkaloid, Wieland-Gumlich aldehyde, and the structurally simpler, yet related, Indole-3-carboxaldehyde.

Introduction to the Compared Aldehydes

The this compound is a complex pentacyclic indole alkaloid that has been a key intermediate in the total synthesis of strychnine.[1][2] Its intricate, rigid structure results in a complex NMR spectrum that provides a wealth of information about its stereochemistry. In contrast, Indole-3-carboxaldehyde is a much simpler derivative of indole, offering a fundamental reference for the NMR signals of an aldehyde group attached to an indole nucleus.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Indole-3-carboxaldehyde. The data for this compound is based on the pioneering work of Wenkert et al., while the data for Indole-3-carboxaldehyde is compiled from various spectroscopic databases.[3]

Table 1: ¹H NMR Spectral Data

Proton This compound Chemical Shift (δ, ppm) Indole-3-carboxaldehyde Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz) for Indole-3-carboxaldehyde
Aldehyde H~9.710.08s
Indole NH~8.08.79s
Aromatic H's6.5 - 7.57.29 - 8.40m
H-2Not Applicable7.86d, J = 2.8

Table 2: ¹³C NMR Spectral Data

Carbon This compound Chemical Shift (δ, ppm) Indole-3-carboxaldehyde Chemical Shift (δ, ppm)
Aldehyde C=O~190185.34
Aromatic/Indole C's110 - 150111.70 - 136.79
C-2Not Applicable120.55
C-3Not Applicable118.38
C-3aNot Applicable135.75
C-7aNot Applicable124.39

Experimental Protocols

General NMR Analysis of Indole Alkaloids

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra of indole alkaloids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can significantly impact the chemical shifts of labile protons (e.g., NH, OH).[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for complex molecules) equipped with a probe capable of performing both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton resonances (typically 0-12 ppm for indole alkaloids).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • A wider spectral width is required (typically 0-200 ppm).

    • A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (for complex structures like this compound):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[5]

Structural Interpretation and Comparison

The aldehyde proton in Indole-3-carboxaldehyde gives a sharp singlet at a downfield chemical shift of around 10.08 ppm, which is characteristic of an aldehyde proton attached to an aromatic system.[6] The corresponding aldehyde carbon resonates at approximately 185.34 ppm.[6] For the this compound, the aldehyde proton is also expected in a similar downfield region.

The aromatic region of the ¹H NMR spectrum for both compounds shows a series of multiplets, although the pattern for the this compound is significantly more complex due to the rigid and asymmetric nature of its polycyclic system. The indole NH proton in Indole-3-carboxaldehyde appears as a broad singlet around 8.79 ppm, a characteristic feature that can be confirmed by D₂O exchange.[6] A similar signal is expected for the this compound.

The aliphatic region of the ¹H NMR spectrum of the this compound is highly complex, with numerous overlapping multiplets due to the many stereocenters and diastereotopic protons within its caged structure. In contrast, the ¹H NMR spectrum of Indole-3-carboxaldehyde is devoid of signals in the typical aliphatic region.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for the structure elucidation of a complex indole alkaloid using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation 1D_H 1D ¹H NMR Proton_Systems Identify ¹H Spin Systems (COSY) 1D_H->Proton_Systems 1D_C 1D ¹³C NMR CH_Correlation Correlate ¹H and ¹³C (HSQC) 1D_C->CH_Correlation 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Systems 2D_NMR->CH_Correlation Connectivity Establish Connectivity (HMBC) 2D_NMR->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY) 2D_NMR->Stereochem Fragment_Assembly Assemble Fragments Proton_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Connectivity->Fragment_Assembly Stereochem->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: A logical workflow for the structure elucidation of complex indole alkaloids using NMR spectroscopy.

This guide provides a foundational comparison of the NMR spectra of a complex and a simple indole aldehyde. For unambiguous structure confirmation of complex molecules like the this compound, a complete suite of 2D NMR experiments is indispensable.

References

A Comparative Guide to the Analytical Techniques for Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde is a complex alkaloid and a key intermediate in the synthesis of strychnine (B123637) and related compounds. Its accurate identification and quantification are crucial in synthetic chemistry, natural product research, and pharmaceutical development. This guide provides a comparative overview of the primary analytical techniques used for the characterization of this compound, with a focus on mass spectrometry. We present available experimental data, detailed methodologies, and a visual representation of the analytical workflow to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: this compound

PropertyValue
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol [1]
CAS Number 466-85-3
Appearance Crystalline solid
Solubility Soluble in methanol (B129727), ethanol, chloroform; slightly soluble in acetone, ethyl acetate.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful technique for the structural elucidation and sensitive detection of this compound. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides high specificity and selectivity.

Fragmentation Pattern of this compound

Recent studies on the biosynthesis of strychnine have provided valuable insights into the mass spectrometric behavior of this compound. In positive ion mode, the protonated molecule is observed at an m/z of 311.1754.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)Implied from [M+H]⁺
Precursor Ion (m/z) 311.1754 ([M+H]⁺)Benke et al., 2022
Collision Energy 20 to 50 eVBenke et al., 2022
General Experimental Protocol for LC-MS/MS Analysis of Alkaloids

While a specific, detailed protocol for this compound is not available in the public domain, a general method for the analysis of alkaloids can be adapted.

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for alkaloid separation (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for alkaloids due to the presence of nitrogen atoms that are readily protonated.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the mode of choice, offering high sensitivity and selectivity. For identification, a full scan or product ion scan is used.

  • Collision Gas: Argon is typically used as the collision gas for fragmentation in the collision cell.

  • Data Analysis: The acquired data is processed using the instrument's software to identify and quantify the target analyte based on its retention time and specific mass transitions.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides structural information through fragmentation.Higher equipment cost, may require derivatization for certain compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Robust, reliable, and widely available. Good for quantification.Lower sensitivity and specificity compared to MS. Requires the analyte to have a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Unrivaled for structural elucidation, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, and can be complex to interpret.

Experimental Protocols for Alternative Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Although a specific validated HPLC-UV method for this compound was not found in the searched literature, a general approach for aldehyde analysis often involves derivatization to enhance detection. However, given the conjugated system in this compound, direct UV detection is feasible.

Hypothetical HPLC-UV Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with a possible modifier like formic acid or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorption maxima of this compound (240 nm and 290 nm).

  • Quantification: Based on a calibration curve prepared from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General NMR Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to elucidate the complete molecular structure.

Workflow and Pathway Diagrams

To visualize the analytical process and the relationship between the different techniques, the following diagrams are provided.

A flowchart illustrating the general analytical workflow for this compound.

decision_tree Goal Analytical Goal? Structure Structural Elucidation Goal->Structure Definitive Structure Quantification Quantification Goal->Quantification Concentration Measurement Screening Screening/Identification Goal->Screening Presence/Absence NMR NMR Spectroscopy Structure->NMR HPLC_UV HPLC-UV Quantification->HPLC_UV High Concentration LC_MS LC-MS/MS Quantification->LC_MS Low Concentration Screening->LC_MS

A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

The analysis of this compound can be effectively performed using several advanced analytical techniques. Mass spectrometry, particularly LC-MS/MS, stands out for its high sensitivity and specificity, making it ideal for the identification and trace-level quantification of this complex alkaloid. While HPLC-UV offers a robust and cost-effective method for routine quantification, NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The choice of the optimal analytical method will ultimately depend on the specific research question, the available instrumentation, and the required level of sensitivity and structural information.

References

Unveiling the Structural Nuances: A Comparative Crystallographic Guide to Wieland-Gumlich Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of key derivatives related to the Wieland-Gumlich aldehyde, a pivotal intermediate in the synthesis of strychnine (B123637) and other complex alkaloids. Due to the limited availability of public crystallographic data for the this compound itself, this guide focuses on its direct precursor, strychnine, and a closely related natural alkaloid, brucine (B1667951), to offer valuable structural insights.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for strychnine hydrochloride sesquihydrate and brucine, offering a direct comparison of their solid-state structures.

ParameterStrychnine Hydrochloride Sesquihydrate[1]Brucine
Formula C₂₁H₂₃N₂O₂⁺·Cl⁻·1.5H₂OC₂₃H₂₆N₂O₄
Molecular Weight 397.90 g/mol 394.47 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
Unit Cell Dimensions a = 7.617(1) Å, b = 32.463(2) Å, c = 7.849(1) Åa = 11.96(1) Å, b = 12.44(1) Å, c = 13.61(1) Å
β = 90.40(2)°
Volume (V) 1940.8(4) ų2024 ų
Z 44
Calculated Density (Dx) 1.36 g/cm³1.29 g/cm³
Radiation Cu Kα (λ = 1.5418 Å)Mo Kα (λ = 0.71073 Å)
Temperature Not specified298 K
Final R-factor 0.047 for 3368 observed reflectionsNot specified

Experimental Protocols

Synthesis of this compound from Strychnine

The this compound can be synthesized from strychnine through a multi-step degradation process.[1]

  • Oxime Formation: Strychnine is converted to its oxime derivative using amyl nitrite.

  • Beckmann Fragmentation: The oxime undergoes a Beckmann fragmentation when treated with thionyl chloride, leading to the formation of a carbamic acid.

  • Decarboxylation: The carbamic acid is then decarboxylated to yield a nitrile.

  • Hydrolysis: Finally, nucleophilic displacement of the cyanide group by barium hydroxide (B78521) results in a hemiacetal, which exists in equilibrium with the this compound.

Crystallization and X-ray Diffraction

Strychnine Hydrochloride Sesquihydrate:

Crystals suitable for X-ray diffraction were obtained from an ethanol (B145695) solution. The density of the crystals was determined by flotation in a benzene-bromoform mixture. A computer-controlled single-crystal X-ray diffractometer with graphite-monochromated Cu Kα radiation was used for data collection. The structure was solved using the heavy-atom method and refined by full-matrix least-squares.[1]

Brucine:

Single crystals of brucine are typically obtained by slow evaporation from a solution in a suitable solvent like ethanol or acetone. Data collection is performed on a four-circle diffractometer using Mo Kα radiation. The structure is solved by direct methods and refined by least-squares techniques.

Experimental Workflow

The general workflow for the synthesis and structural elucidation of this compound and its derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Strychnine Strychnine Oxime Oxime Strychnine->Oxime Amyl Nitrite Carbamic_acid Carbamic_acid Oxime->Carbamic_acid SOCl₂ Nitrile Nitrile Carbamic_acid->Nitrile Decarboxylation Wieland_Gumlich_Aldehyde Wieland_Gumlich_Aldehyde Nitrile->Wieland_Gumlich_Aldehyde Ba(OH)₂ Crystallization Crystallization Wieland_Gumlich_Aldehyde->Crystallization Xray_Diffraction Xray_Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure_Solution Xray_Diffraction->Structure_Solution Structural_Refinement Structural_Refinement Structure_Solution->Structural_Refinement Final_Structure Final_Structure Structural_Refinement->Final_Structure

Caption: Synthetic and analytical workflow for this compound derivatives.

Structural Comparison and Significance

The crystallographic data reveals distinct differences in the packing and unit cell parameters of strychnine hydrochloride sesquihydrate and brucine, despite their closely related molecular skeletons. The presence of two methoxy (B1213986) groups in brucine, replacing hydrogen atoms on the aromatic ring of strychnine, significantly influences its crystal packing.

The monoclinic crystal system of the strychnine salt contrasts with the orthorhombic system of brucine. This difference in symmetry arises from the different intermolecular interactions, including hydrogen bonding networks that are significantly influenced by the presence of the hydrochloride and water molecules in the strychnine derivative. The hydrogen bonds in strychnine hydrochloride sesquihydrate form a complex zigzag network, which is a key factor in stabilizing its crystal structure.[1]

For drug development professionals, these subtle structural variations are of great importance. The conformation adopted by the molecule in the solid state can provide insights into its preferred shape and potential binding modes to biological targets. Furthermore, understanding the crystal packing and intermolecular interactions is crucial for formulation development, as it affects properties like solubility, stability, and bioavailability. The comparative data presented here can aid in the rational design of novel derivatives with tailored pharmacological profiles.

References

A Comparative Guide for Researchers: Wieland-Gumlich Aldehyde vs. Isostrychnine as Strychnine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of natural product synthesis, the final steps in assembling a complex molecule are often the most critical, dictating the overall efficiency and viability of a synthetic route. For the formidable alkaloid strychnine (B123637), two key late-stage precursors have been extensively utilized: the Wieland-Gumlich aldehyde and isostrychnine (B1248549). This guide provides an objective comparison of these two precursors, supported by experimental data, to aid researchers, scientists, and drug development professionals in strategic decisions for strychnine synthesis.

Performance Comparison at a Glance

The choice between the this compound and isostrychnine as the penultimate intermediate in strychnine synthesis has significant implications for the overall yield. The this compound is widely regarded as the superior precursor due to the substantially higher yield achieved in its conversion to strychnine.[1][2] This has led many modern synthetic strategies to target the this compound to circumvent the less efficient cyclization of isostrychnine.[3]

PrecursorProductReported Yield (%)Reference
This compoundStrychnine68 - 80%[1][2][3]
IsostrychnineStrychnine20 - 28%[1][3]

Table 1: Comparison of Reported Yields for the Conversion of Precursors to Strychnine.

Synthetic Pathways and Logical Relationships

The conversion of both precursors to strychnine involves a final ring closure to form the seventh ring (ring G) of the strychnine molecule.

Strychnine_Precursors WG_aldehyde This compound Strychnine_WG Strychnine WG_aldehyde->Strychnine_WG Malonic Acid, Acetic Anhydride (B1165640), Sodium Acetate (B1210297) in Acetic Acid Isostrychnine Isostrychnine Strychnine_iso Strychnine Isostrychnine->Strychnine_iso Potassium Hydroxide (B78521) in Ethanol (B145695)

Figure 1: Comparative synthetic pathways from this compound and isostrychnine to strychnine.

Experimental Protocols

Below are the detailed experimental methodologies for the conversion of each precursor to strychnine.

Protocol 1: Conversion of this compound to Strychnine

This procedure is based on the method reported by Anet and Robinson, which has been a cornerstone in many total syntheses of strychnine.[3]

Materials:

  • This compound

  • Malonic acid

  • Sodium acetate

  • Acetic anhydride

  • Acetic acid

Procedure:

  • A mixture of the this compound, malonic acid, and sodium acetate is prepared in acetic acid.

  • Acetic anhydride is added to the mixture.

  • The reaction mixture is heated. The exact temperature and reaction time can be optimized but is typically carried out at elevated temperatures for several hours.

  • Upon completion, the reaction is worked up using standard aqueous extraction procedures.

  • The crude product is purified by chromatography to yield strychnine.

Expected Yield: 68% - 80%[1][2][3]

Protocol 2: Conversion of Isostrychnine to Strychnine

This base-catalyzed cyclization was utilized in the historic first total synthesis of strychnine by Woodward.[3][4]

Materials:

  • Isostrychnine

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Isostrychnine is dissolved in ethanol.

  • A solution of potassium hydroxide in ethanol is added to the isostrychnine solution.

  • The reaction mixture is heated to reflux. The conversion involves an equilibrium that favors the ring-opened isostrychnine.[2]

  • After an appropriate time, the reaction is cooled and subjected to a standard workup procedure, often involving neutralization and extraction.

  • The resulting mixture of strychnine and isostrychnine is separated and purified, typically by chromatography, to isolate strychnine.

Expected Yield: 20% - 28%[1][3]

Experimental Workflow

The general workflow for the final step in strychnine synthesis from these precursors is outlined below.

Experimental_Workflow start Select Precursor wg_aldehyde This compound start->wg_aldehyde isostrychnine Isostrychnine start->isostrychnine reaction_wg Reaction with Malonic Acid wg_aldehyde->reaction_wg reaction_iso Base-catalyzed Cyclization isostrychnine->reaction_iso workup Aqueous Workup and Extraction reaction_wg->workup reaction_iso->workup purification Chromatographic Purification workup->purification product Strychnine purification->product

Figure 2: Generalized experimental workflow for the conversion of a precursor to strychnine.

Conclusion

For researchers engaged in the synthesis of strychnine and its analogues, the selection of the final precursor is a critical decision. The experimental evidence overwhelmingly supports the this compound as the more efficient precursor, consistently providing significantly higher yields in the final ring-closing step to form strychnine. While the conversion of isostrychnine is of historical importance and remains a valid synthetic route, its lower yield presents a considerable drawback, particularly in the context of a lengthy and complex total synthesis. Therefore, for syntheses where overall yield is a primary concern, strategic planning should favor routes that culminate in the formation of the this compound.

References

A Comparative Analysis of Synthetic Routes to the Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The Wieland-Gumlich aldehyde is a pivotal intermediate in the synthesis of numerous complex indole (B1671886) alkaloids, most notably strychnine (B123637). Its intricate cage-like structure has presented a formidable challenge to synthetic chemists for decades. This guide provides a comparative analysis of the primary synthetic routes to this crucial building block, offering insights into their efficiency, practicality, and underlying strategies. The routes covered include the classical degradation of strychnine and several notable total syntheses.

Key Synthetic Strategies at a Glance

The synthesis of the this compound can be broadly categorized into two main approaches: the degradation of strychnine and de novo total synthesis. The classical method, while historically significant, relies on the availability of strychnine as a starting material. In contrast, total syntheses offer a more versatile and elegant approach, building the complex architecture from simpler, readily available precursors. This analysis focuses on the seminal total syntheses developed by the research groups of Overman, Bosch, Fukuyama, Magnus, and Vanderwal, each showcasing unique and innovative strategies.

Route Starting Material(s) Key Strategy Number of Steps (to W-G Aldehyde) Overall Yield Stereocontrol
Classical Degradation StrychnineDegradation via oxime formation, Beckmann fragmentation, and nitrile hydrolysis.4Not typically reported as a preparative route from simple precursors.Relies on the stereochemistry of strychnine.
Overman Synthesis (R)-4-hydroxy-2-cyclopentenyl acetate (B1210297)Aza-Cope-Mannich rearrangement to construct the core structure.~22~1.7%Enantioselective
Bosch Synthesis 2-(2-Nitrophenyl)-1,3-cyclohexanedioneReductive Heck cyclization to form the piperidine (B6355638) ring.~15~0.15%Enantioselective
Fukuyama Synthesis Quinoline and a chiral vinyl epoxideIntramolecular Heck reaction and a transannular Pictet-Spengler reaction.~20Not explicitly stated for W-G aldehyde, but part of an efficient strychnine synthesis.Enantioselective
Magnus Synthesis Tryptamine derivativeTransannular oxidative cyclization of a stemmadenine-type intermediate.~27~0.03%Racemic (in the initial report)
Vanderwal Synthesis N-Allyl tryptamineIntramolecular Diels-Alder reaction of a Zincke aldehyde and a tandem Brook rearrangement/intramolecular conjugate addition.6 (longest linear sequence)~1.9%Racemic

Synthetic Route Overviews

The diverse strategies employed to construct the this compound highlight the evolution of synthetic organic chemistry. The following diagrams illustrate the logical flow of these synthetic pathways.

Classical_Degradation Strychnine Strychnine Oxime Isonitrosostrychnine Strychnine->Oxime Amyl nitrite (B80452), NaOEt Nitrile Seco-nitrile Oxime->Nitrile 1. TsCl, Pyridine 2. Beckmann Frag. WGA Wieland-Gumlich Aldehyde Nitrile->WGA Ba(OH)₂

Classical Degradation of Strychnine.

Overman_Synthesis Start Chiral Cyclopentenol Derivative AzaCopeSubstrate Aza-Cope Rearrangement Substrate Start->AzaCopeSubstrate Multistep Sequence Pentacycle Pentacyclic Intermediate AzaCopeSubstrate->Pentacycle Aza-Cope-Mannich Rearrangement WGA Wieland-Gumlich Aldehyde Pentacycle->WGA Functional Group Manipulation

Overman's Enantioselective Total Synthesis.

Vanderwal_Synthesis Start N-Allyl Tryptamine Zincke Zincke Aldehyde Start->Zincke Zincke Reaction DielsAlder Diels-Alder Adduct Zincke->DielsAlder Intramolecular Diels-Alder BrookSubstrate Brook Rearrangement Substrate DielsAlder->BrookSubstrate Allylation WGA Wieland-Gumlich Aldehyde BrookSubstrate->WGA Tandem Brook Rearrangement/ Conjugate Addition

Vanderwal's Concise Total Synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for key transformations in the discussed syntheses.

Classical Degradation: Preparation of Isonitrosostrychnine

To a solution of strychnine (10 g, 30 mmol) in absolute ethanol (B145695) (200 mL) is added a solution of sodium ethoxide, prepared from sodium (0.7 g, 30.4 mmol) and absolute ethanol (20 mL). The mixture is heated to boiling, and a solution of amyl nitrite (4 mL, 30 mmol) in absolute ethanol (10 mL) is added dropwise over 30 minutes. The reaction mixture is refluxed for an additional 1 hour, during which the sodium salt of isonitrosostrychnine precipitates. After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and then dissolved in hot water. The free isonitrosostrychnine is precipitated by the addition of acetic acid. The product is recrystallized from ethanol to afford isonitrosostrychnine as colorless needles.

Overman Synthesis: Key Aza-Cope-Mannich Rearrangement

A solution of the amino alcohol precursor (100 mg, 0.25 mmol) and paraformaldehyde (75 mg, 2.5 mmol) in acetonitrile (B52724) (5 mL) containing anhydrous sodium sulfate (B86663) (100 mg) is heated at 80 °C in a sealed tube for 12 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pentacyclic product.

Vanderwal Synthesis: Intramolecular Diels-Alder Reaction of the Zincke Aldehyde

To a solution of the tryptamine-derived Zincke aldehyde (500 mg, 1.1 mmol) in anhydrous toluene (B28343) (20 mL) is added potassium tert-butoxide (124 mg, 1.1 mmol). The reaction mixture is heated to 80 °C in a sealed tube for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Comparative Discussion

Classical Degradation: This route is of historical importance and is useful for preparing the this compound if strychnine is readily and economically available.[1] However, it is not a de novo synthesis and is therefore not applicable for the preparation of analogs or for exploring structure-activity relationships from the ground up.

Overman Synthesis: A landmark in the field, this enantioselective synthesis is noted for its elegant use of a cationic aza-Cope-Mannich rearrangement to construct the complex core of the molecule in a highly controlled manner.[2] While the overall synthesis is lengthy, the key rearrangement step is highly efficient and diastereoselective.

Bosch Synthesis: This enantioselective approach features a key reductive Heck cyclization to form the piperidine D-ring.[3] The synthesis is convergent and has been utilized for the preparation of various Strychnos alkaloids.

Fukuyama Synthesis: This enantioselective synthesis employs a sophisticated strategy involving a transannular Pictet-Spengler reaction of a macrocyclic intermediate.[2] This approach allows for the late-stage introduction of key structural features.

Magnus Synthesis: This synthesis is notable for its biomimetic approach, which involves a transannular oxidative cyclization of a stemmadenine-type intermediate to form the caged ring system.[4] The initial synthesis was racemic, but it laid the groundwork for subsequent enantioselective efforts.

Vanderwal Synthesis: This is the most concise synthesis of the this compound to date, with a longest linear sequence of only six steps.[5] The key steps are a highly efficient intramolecular Diels-Alder reaction of a Zincke aldehyde and a novel tandem Brook rearrangement/intramolecular conjugate addition. While the overall yield is modest, the brevity of the sequence is a significant advantage.

Conclusion

The synthetic routes to the this compound offer a rich case study in the art and science of total synthesis. From the classical degradation of a complex natural product to highly convergent and concise de novo syntheses, the evolution of strategies reflects the increasing sophistication of synthetic methodology. For researchers in drug discovery and development, the choice of route will depend on factors such as the desired stereochemistry, the need for analog synthesis, and the importance of overall efficiency and scalability. The more recent total syntheses, particularly the Vanderwal route, provide rapid access to the core structure, paving the way for the exploration of novel derivatives with potential therapeutic applications.

References

efficiency comparison of different catalysts for Wieland-Gumlich aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecules is a paramount objective. The Wieland-Gumlich aldehyde, a key intermediate in the synthesis of strychnine (B123637) and other complex indole (B1671886) alkaloids, has been a benchmark target for showcasing the power of novel catalytic methods. This guide provides an objective comparison of the efficiency of different catalytic strategies employed in the total synthesis of this important molecule, supported by experimental data from seminal works in the field.

Catalyst Performance in Key Synthetic Transformations

The synthesis of the this compound has been achieved through various elegant strategies, each relying on a key catalytic step to construct the intricate polycyclic framework. Below is a summary of the performance of different catalysts in these pivotal transformations.

Synthetic Approach (Lead Scientist)Key Catalytic TransformationCatalyst SystemSolventTemperature (°C)Yield (%)
Overman (1993) Cationic aza-Cope/Mannich CyclizationParaformaldehyde (reagent), heatAcetonitrile (B52724)80~98[1]
Bonjoch (2000) Reductive Heck CyclizationPd(OAc)₂, PPh₃Triethylamine (B128534)9053[2]
Vanderwal (2011) Intramolecular Diels-AlderPotassium bis(trimethylsilyl)amide (KHMDS) (base)Toluene (B28343)110Not specified for this step[3][4][5]
Vanderwal (2011) Tandem Brook Rearrangement/ Conjugate AdditionNot specified (rearrangement)Not specifiedNot specifiedNot specified for this step[3][6]

Experimental Protocols for Key Catalytic Steps

Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. The following protocols are based on the published total syntheses of the this compound.

Overman's Aza-Cope/Mannich Cyclization

This cascade reaction is a powerful method for the construction of the pentacyclic core of the this compound.

Procedure: A solution of the amino alcohol precursor and paraformaldehyde in acetonitrile is heated to 80 °C. The reaction proceeds via an in-situ formed iminium ion, which undergoes a[7][7]-sigmatropic rearrangement (aza-Cope), followed by a transannular Mannich cyclization to yield the pentacyclic product in near-quantitative yield.[1]

Bonjoch's Reductive Heck Cyclization

This palladium-catalyzed reaction is employed to construct the piperidine (B6355638) D-ring of the strychnine framework.

Procedure: A solution of the vinyl iodide precursor, palladium(II) acetate (B1210297) (Pd(OAc)₂), and triphenylphosphine (B44618) (PPh₃) in triethylamine is heated at 90 °C. The reaction proceeds via an intramolecular oxidative addition of the vinyl iodide to the Pd(0) species (formed in situ), followed by migratory insertion of the olefin and subsequent reductive elimination, which is facilitated by the amine base, to afford the cyclized product.[2]

Vanderwal's Intramolecular Diels-Alder Reaction

This base-mediated cycloaddition rapidly builds molecular complexity from a tryptamine-derived Zincke aldehyde.

Procedure: The Zincke aldehyde precursor is treated with a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), in toluene and heated to 110 °C. This facilitates an intramolecular [4+2] cycloaddition to form a tetracyclic intermediate.[3][4][5]

Visualizing the Catalytic Workflow

Diagrams are essential for understanding the logical flow of experimental processes. Below is a generalized workflow for a key palladium-catalyzed intramolecular Heck cyclization, a common strategy in indole alkaloid synthesis.

G Generalized Workflow for Palladium-Catalyzed Intramolecular Heck Cyclization start Start reagents Combine Substrate, Pd Catalyst, Ligand, and Base in Solvent start->reagents heating Heat Reaction Mixture (e.g., 80-110 °C) reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring Cyclization monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Palladium-Catalyzed Intramolecular Heck Cyclization Workflow.

References

A Tale of Two Syntheses: Deconstructing the Path to the Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the classical degradation versus a modern total synthesis of a pivotal intermediate in Strychnos alkaloid chemistry reveals a paradigm shift in synthetic strategy, efficiency, and accessibility. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, offering insights into the evolution of synthetic organic chemistry through the lens of this iconic molecule.

The Wieland-Gumlich aldehyde, a complex indoline (B122111) alkaloid, has historically been a crucial intermediate in the total synthesis of strychnine (B123637) and related natural products. Its intricate, polycyclic framework has challenged and inspired generations of chemists. Here, we dissect two distinct approaches to its construction: the classical degradation from strychnine, a method rooted in the early days of natural product chemistry, and a contemporary total synthesis developed by the Vanderwal group, which exemplifies modern synthetic efficiency and elegance.

At a Glance: A Quantitative Comparison

The stark contrast between the classical and modern approaches is most evident in the quantitative metrics of their respective synthetic routes. The classical method, being a degradation of a more complex natural product, is inherently limited in its practicality for de novo synthesis. In contrast, modern total synthesis builds the complex aldehyde from simple, readily available starting materials.

MetricClassical Synthesis (Degradation)Modern Synthesis (Vanderwal, 2011)
Starting Material StrychnineN-Allyl Tryptamine (B22526), Pyridine (B92270), 1,4-Butynediol
Number of Steps 46 (longest linear sequence)
Overall Yield Not applicable (degradation)~2-3%[1]
Key Strategy Degradative fragmentationConvergent total synthesis
Atom Economy PoorSignificantly improved
Stereocontrol Relies on existing stereocentersStrategic introduction of stereocenters

The Flow of Transformation: Classical vs. Modern Pathways

The conceptual differences between the two syntheses are best visualized as distinct logical workflows. The classical approach is a subtractive process, breaking down a complex molecule, while the modern synthesis is an additive one, constructing complexity from simplicity.

G cluster_0 Classical Synthesis (Degradation) cluster_1 Modern Synthesis (Vanderwal) Strychnine Strychnine Oxime Oxime Strychnine->Oxime 1. Amyl nitrite (B80452) Carbamic_Acid Carbamic_Acid Oxime->Carbamic_Acid 2. Beckmann Fragmentation (SOCl₂) Nitrile Nitrile Carbamic_Acid->Nitrile 3. Decarboxylation WGA Wieland-Gumlich Aldehyde Nitrile->WGA 4. Cyanide Displacement (Ba(OH)₂) Start N-Allyl Tryptamine + Pyridine Derivative Zincke_Aldehyde Zincke_Aldehyde Start->Zincke_Aldehyde 1. Zincke Aldehyde Formation Tetracycle Tetracycle Zincke_Aldehyde->Tetracycle 2. Intramolecular Diels-Alder Deprotected_Amine Deprotected_Amine Tetracycle->Deprotected_Amine 3. N-Allyl Deprotection Silyl_Ether Silyl_Ether Deprotected_Amine->Silyl_Ether 4. Alkylation with Silyl-protected Butenolide Refunctionalized_Core Refunctionalized_Core Silyl_Ether->Refunctionalized_Core 5. Deallylation and Refunctionalization WGA2 Wieland-Gumlich Aldehyde Refunctionalized_Core->WGA2 6. Tandem Brook Rearrangement/ Intramolecular Conjugate Addition

Figure 1. A comparative workflow of the classical degradation versus the modern total synthesis of the this compound.

Experimental Protocols: A Step-by-Step Dissection

The following sections provide a detailed look at the experimental methodologies for key transformations in both the classical and modern syntheses.

Classical Synthesis: Degradation of Strychnine

The classical synthesis of the this compound is a four-step degradative sequence starting from strychnine.[2]

Step 1: Formation of Isonitrosostrychnine (Oxime Formation) Strychnine is treated with amyl nitrite in the presence of sodium ethoxide in ethanol. This reaction introduces a nitroso group at the alpha-position to the lactam carbonyl, which tautomerizes to the more stable oxime, isonitrosostrychnine.

Step 2: Beckmann Fragmentation The oxime is subjected to a Beckmann fragmentation using thionyl chloride. This results in the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon, leading to the formation of a carbamic acid derivative.

Step 3: Decarboxylation The carbamic acid intermediate is unstable and readily undergoes decarboxylation upon heating to yield a nitrile.

Step 4: Cyanide Displacement The final step involves the nucleophilic displacement of the cyanide group by hydroxide (B78521). Treatment with barium hydroxide in aqueous solution leads to the formation of a hemiacetal, which exists in equilibrium with the open-chain this compound.

Modern Synthesis: The Vanderwal Approach (2011)

The Vanderwal synthesis is a concise, six-step total synthesis that begins with simple, commercially available starting materials.[1][3][4]

Step 1: Zincke Aldehyde Formation N-Allyl tryptamine is reacted with a pyridinium (B92312) salt (Zincke salt) derived from pyridine and 2,4-dinitrochlorobenzene, followed by hydrolysis to furnish the corresponding Zincke aldehyde.

Step 2: Intramolecular Diels-Alder Reaction The Zincke aldehyde, upon treatment with a base such as potassium tert-butoxide, undergoes an intramolecular [4+2] cycloaddition (Diels-Alder reaction). This key step rapidly builds the tetracyclic core of the molecule.

Step 3: N-Allyl Deprotection The N-allyl protecting group on the tryptamine nitrogen is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the free secondary amine.

Step 4: Alkylation with a Silyl-protected Butenolide Derivative The secondary amine is then alkylated with a functionalized side chain. This is achieved by reacting it with a silyl-protected butenolide derivative that is prepared in a separate two-step sequence from 1,4-butynediol.

Step 5: Deallylation and Refunctionalization The newly introduced side chain is then refunctionalized. This involves a deallylation reaction using methyl Meldrum's acid.

Step 6: Tandem Brook Rearrangement/Intramolecular Conjugate Addition The final and most complex transformation is a one-pot tandem reaction. A base initiates a Brook rearrangement of a silyl (B83357) ether, which is then trapped in an intramolecular conjugate addition to form the final ring of the this compound. This step is reported to have a modest yield of up to 10%.[4]

Conclusion: A Shift in Synthetic Philosophy

The comparison between the classical degradation and the modern total synthesis of the this compound encapsulates the evolution of organic synthesis over nearly a century. The classical approach, while historically significant in the structural elucidation of strychnine, is a testament to the ingenuity of early chemists working with limited tools. However, its reliance on a complex natural product as a starting material renders it impractical for scalable synthesis.

In contrast, the Vanderwal synthesis embodies the principles of modern synthetic chemistry: efficiency, convergency, and the strategic use of powerful reactions to build complexity from simple precursors. While the overall yield is modest, the brevity of the sequence and the use of readily available starting materials represent a significant advancement. This modern approach not only makes the this compound more accessible for further research and drug development but also serves as an elegant illustration of the power of contemporary synthetic strategy. For researchers in the field, this comparison highlights the importance of continually seeking more efficient and sustainable routes to complex molecules, moving beyond the limitations of classical methods.

References

Navigating the Labyrinth of Strychnine Synthesis: A Comparative Guide to Alternatives Beyond the Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Wieland-Gumlich aldehyde has been a cornerstone in the total synthesis of the notoriously complex alkaloid, strychnine (B123637). Its efficient conversion to the final product has made it a popular late-stage intermediate. However, the pursuit of greater efficiency, elegance, and novelty has driven chemists to explore alternative pathways. This guide provides a comparative analysis of key alternative intermediates and synthetic strategies, offering researchers valuable insights into the diverse approaches to conquering this formidable synthetic challenge.

The total synthesis of strychnine has been a benchmark for the advancement of organic synthesis for over half a century. While many routes converge on the this compound due to its high-yielding, one-step conversion to strychnine (typically around 80%), another key intermediate, isostrychnine (B1248549), has also been a frequent target.[1] The conversion of isostrychnine to strychnine, however, is less efficient, with reported yields around 28%, as the equilibrium between the two isomers under basic conditions favors the ring-opened form.[1] This guide will delve into prominent synthetic routes that either target isostrychnine or employ unique strategies to access the this compound, providing a clear comparison of their respective efficiencies.

Comparative Performance of Key Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the total number of steps required from commercially available starting materials. The following table summarizes these key metrics for several landmark syntheses of strychnine, categorized by their penultimate major intermediate.

Principal Investigator(s) Year Target Intermediate Chirality Longest Linear Sequence (Steps) Overall Yield (%)
R.B. Woodward1954Isostrychnine (via relay)Racemic29 (from phenylhydrazine)~0.0002
L.E. Overman1993This compoundEnantioselective243
S.D. Knight, L.E. Overman, G. Pairaudeau1993This compoundEnantioselective20~3
V.H. Rawal1994IsostrychnineRacemic1310
M.E. Kuehne1998This compoundEnantioselective193
J. Bosch, D. Solé, S. García-Rubio, E. Peidró1999This compoundEnantioselective15Not explicitly stated
T. Fukuyama2004This compoundEnantioselectiveNot explicitly statedNot explicitly stated
C. Vanderwal2011This compoundRacemic6Not explicitly stated

Note: The step counts and yields are based on reported values in the literature and may be subject to different calculation methods between research groups.

From this data, it is evident that significant progress has been made in shortening the synthetic sequence and improving the overall yield since Woodward's seminal work. Notably, Rawal's synthesis stands out for its high efficiency in accessing racemic strychnine via isostrychnine.[1] Overman's enantioselective synthesis targeting the this compound also represents a major advancement in terms of both elegance and yield.[1][2] Vanderwal's exceptionally short, six-step synthesis further underscores the power of modern synthetic methods.

Featured Alternative Synthetic Pathways

To illustrate the diversity of strategies employed, we will examine the experimental workflow and key protocols for two distinct and influential syntheses that offer alternatives to the classical approaches.

The Rawal Synthesis: A High-Yield Route via Isostrychnine

Rawal's synthesis is distinguished by its brevity and high overall yield.[1] A key feature of this route is the strategic use of a Diels-Alder reaction to construct a key intermediate, followed by an intramolecular Heck reaction to form the piperidine (B6355638) D ring.[1]

G A Amine and Enone B Amine-Carbonyl Condensation (Quench with Methyl Chloroformate) A->B C Triene Intermediate B->C D Intramolecular Diels-Alder Reaction C->D E Hexene Intermediate D->E F Multi-step Sequence (including Dieckmann Condensation) E->F G Pentacyclic Lactam F->G H Amine Alkylation and Heck Reaction G->H I Isostrychnine H->I J Base-catalyzed Cyclization I->J K Strychnine J->K

Caption: Key stages of the Rawal synthesis of strychnine.

The intramolecular Heck reaction is a pivotal step in Rawal's synthesis for the construction of the challenging piperidine D ring.[1] A general procedure for such a transformation is as follows:

  • Precursor Synthesis: The vinyl iodide precursor is synthesized from the pentacyclic lactam through a multi-step sequence involving amine alkylation.

  • Reaction Setup: A solution of the vinyl iodide precursor in a suitable solvent (e.g., anhydrous DMF or acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Base: A palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a phosphine (B1218219) ligand (if necessary) are added, followed by a base, typically a hindered amine like triethylamine (B128534) or a carbonate such as Cs₂CO₃.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.

The Overman Synthesis: An Enantioselective Approach to the this compound

Overman's synthesis was the first enantioselective total synthesis of strychnine and a landmark achievement in the field.[1] A key strategic element of this synthesis is the use of a tandem aza-Cope rearrangement/Mannich cyclization cascade to construct the CDE tricyclic core of strychnine.[1][2]

G A Bicyclic Amine Precursor B Aza-Cope Rearrangement/ Mannich Cyclization Cascade A->B C Tetracyclic Keto Aniline (B41778) B->C D Multi-step Elaboration (5 steps) C->D E This compound D->E F Condensation with Malonic Acid E->F G Strychnine F->G

Caption: Key stages of the Overman synthesis of strychnine.

The aza-Cope rearrangement followed by a Mannich cyclization is the cornerstone of Overman's strategy to assemble the complex core of strychnine.[1] A representative protocol for this type of transformation is as follows:

  • Precursor Synthesis: The starting bicyclic amine precursor is prepared through a series of reactions from a chiral starting material.

  • Iminium Ion Formation: The precursor amine is treated with an aldehyde (e.g., paraformaldehyde) and a Lewis or Brønsted acid (e.g., camphorsulfonic acid or BF₃·OEt₂) in a suitable solvent like toluene (B28343) or CH₂Cl₂. This in situ generates the key iminium ion.

  • Cascade Reaction: The reaction mixture is heated to facilitate the[2][2]-sigmatropic aza-Cope rearrangement of the iminium ion, which is immediately followed by an intramolecular Mannich cyclization. This cascade reaction forms the tetracyclic keto aniline in a single, stereocontrolled operation.

  • Reaction Monitoring and Workup: The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by flash column chromatography to yield the tetracyclic core.

Conclusion: A Broadening Horizon for Strychnine Synthesis

The exploration of alternative intermediates and synthetic routes to strychnine has not only led to more efficient and concise total syntheses but has also spurred the development of novel synthetic methodologies. While the this compound remains a highly effective precursor, the work of chemists like Rawal has demonstrated that targeting isostrychnine can also be a highly viable and efficient strategy. The diversity of approaches, from Rawal's Diels-Alder/Heck reaction sequence to Overman's elegant aza-Cope/Mannich cascade, showcases the ingenuity and adaptability of modern organic synthesis. For researchers in drug development and synthetic chemistry, these alternative pathways offer a rich toolbox of strategies that can be applied to the synthesis of other complex natural products. The continuous quest to improve upon the synthesis of strychnine ensures that this iconic molecule will remain a source of inspiration and a driver of innovation for years to come.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Wieland-Gumlich Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific official disposal guidelines for Wieland-Gumlich aldehyde have been published. The following procedures are based on general principles for the safe handling and disposal of hazardous aldehydes and alkaloid derivatives. This information is intended for use by qualified researchers, scientists, and drug development professionals who are trained in handling hazardous materials. A thorough risk assessment should be conducted by qualified personnel before implementing these procedures. Always adhere to local, state, and federal regulations for hazardous waste disposal.

The this compound is a complex indoline (B122111) alkaloid derived from strychnine.[1] Due to its origin from a highly toxic substance and the reactive nature of the aldehyde functional group, it must be handled with extreme care, and its waste should be considered hazardous. The primary strategy for the disposal of this compound is through chemical inactivation, specifically by oxidizing the aldehyde group to a less reactive and generally less toxic carboxylic acid. This document outlines the necessary safety precautions, chemical inactivation protocols, and disposal logistics.

I. Safety and Handling Precautions

Given that this compound is a derivative of strychnine, a potent poison, it should be handled with stringent safety measures in a well-ventilated laboratory fume hood.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat is required to protect from splashes.

Emergency Procedures:

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for hazardous waste disposal.

  • Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

II. Chemical Inactivation: Oxidation of the Aldehyde

The aldehyde functional group in the this compound can be oxidized to a carboxylic acid. This transformation generally reduces the reactivity and potential toxicity of the compound. One common and effective method for this oxidation in a laboratory setting is the use of potassium permanganate (B83412).

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from general procedures for the oxidation of aldehydes.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Water

  • pH paper or pH meter

Procedure:

  • Preparation: In a suitable reaction vessel (e.g., a round-bottom flask) placed in an ice bath within a fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (if in solid form) or dilute it with water if it is in a solution.

  • Acidification: Slowly add a dilute solution of sulfuric acid to the mixture with stirring until the pH is acidic (pH 2-3).

  • Oxidation: While maintaining a low temperature with the ice bath and continuous stirring, slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

  • Quenching Excess Oxidant: To neutralize the excess potassium permanganate, add a solution of sodium bisulfite or sodium metabisulfite dropwise until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate, if necessary.

  • Disposal: The resulting neutralized solution, containing the oxidized product and inorganic salts, should be disposed of as hazardous aqueous waste in accordance with institutional and local regulations.

III. Data Presentation

The following table summarizes the quantitative aspects of the proposed oxidation protocol.

ParameterValue/RangeNotes
Reactant Concentration As low as practicalThe concentration of the this compound waste should be minimized to control the reaction rate and temperature.
pH for Oxidation 2 - 3An acidic environment is typically required for the permanganate oxidation of aldehydes.
Temperature 0 - 10 °CThe reaction should be kept cool with an ice bath to prevent runaway reactions.
Final pH for Disposal 6 - 8The final solution should be neutralized before being collected for hazardous waste disposal to comply with waste management regulations.
Oxidant Potassium PermanganateA strong oxidizing agent capable of converting aldehydes to carboxylic acids.[4]
Quenching Agent Sodium BisulfiteUsed to neutralize any excess potassium permanganate at the end of the reaction.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Wieland_Gumlich_Aldehyde_Disposal start Start: Wieland-Gumlich Aldehyde Waste assess Assess Waste (Solid or Liquid?) start->assess prepare Prepare for Inactivation (Dissolve/Dilute in Fume Hood) assess->prepare acidify Acidify Solution (pH 2-3 with H₂SO₄) prepare->acidify oxidize Oxidize with KMnO₄ (Maintain 0-10°C) acidify->oxidize quench Quench Excess KMnO₄ (with NaHSO₃) oxidize->quench neutralize Neutralize Solution (pH 6-8) quench->neutralize collect Collect as Hazardous Aqueous Waste neutralize->collect end_point Final Disposal via Certified Waste Management collect->end_point

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wieland-gumlich aldehyde
Reactant of Route 2
Wieland-gumlich aldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.